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  • Product: 2-Amino-6-fluoro-3-nitrobenzonitrile
  • CAS: 1378862-33-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-6-fluoro-3-nitrobenzonitrile: A Versatile Building Block for Modern Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 2-Amino-6-fluoro-3-nitrobenzonitrile (CAS No. 1378862-33-9), a highly functionalized aromatic building block with significant potential in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-fluoro-3-nitrobenzonitrile (CAS No. 1378862-33-9), a highly functionalized aromatic building block with significant potential in drug discovery and organic synthesis. The strategic placement of amino, fluoro, nitro, and nitrile groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of diverse heterocyclic scaffolds and complex molecular architectures. This document will delve into the physicochemical properties, plausible synthetic strategies, characteristic reactivity, and potential applications of this compound, offering researchers and drug development professionals a critical resource for leveraging its synthetic utility.

Introduction: The Strategic Value of Polysubstituted Aromatics

The design and synthesis of novel therapeutic agents often rely on the availability of versatile chemical building blocks. 2-Amino-6-fluoro-3-nitrobenzonitrile is a prime example of such a scaffold, embodying several key features sought after in medicinal chemistry. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for certain transformations but also serves as a synthetic handle for reduction to a primary amine, opening avenues for further derivatization. The nitrile and amino groups provide orthogonal reactivity, enabling sequential and selective chemical modifications.

This guide aims to consolidate the available technical information on 2-Amino-6-fluoro-3-nitrobenzonitrile, providing a foundational understanding for its application in synthetic workflows and library development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. While extensive experimental data for 2-Amino-6-fluoro-3-nitrobenzonitrile is not widely published, we can compile its key identifiers and computed properties.

Table 1: Chemical Identifiers and Properties of 2-Amino-6-fluoro-3-nitrobenzonitrile

PropertyValueSource
CAS Number 1378862-33-9[3]
Molecular Formula C₇H₄FN₃O₂[3]
Molecular Weight 181.12 g/mol [3]
IUPAC Name 2-Amino-6-fluoro-3-nitrobenzonitrile
SMILES N#CC1=C(F)C=CC(=O)=C1N[3]
Storage Keep in a dark place, sealed in a dry, room temperature environment[3]

Synthesis Strategies: Accessing the Scaffold

While a specific, detailed synthesis protocol for 2-Amino-6-fluoro-3-nitrobenzonitrile is not extensively documented in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and analogous transformations. A potential pathway could start from a more readily available substituted aniline or benzonitrile.

One logical approach involves the nitration of a pre-existing 2-amino-6-fluorobenzonitrile. The directing effects of the amino and fluoro groups would need to be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group at the C3 position.

G cluster_conditions Reaction Conditions A 2-Amino-6-fluorobenzonitrile C 2-Amino-6-fluoro-3-nitrobenzonitrile A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C

Caption: Plausible synthetic route to the target compound.

Hypothetical Protocol for Nitration:

  • Dissolution: Dissolve 2-amino-6-fluorobenzonitrile in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, maintaining a low temperature to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 0-10 °C) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Note: The use of a strong acid medium protonates the amino group, transforming it into a meta-directing ammonium group. However, the ortho,para-directing influence of the fluorine atom and the steric hindrance at the C5 position would likely favor nitration at the C3 position. Careful optimization of reaction conditions would be critical to maximize the yield of the desired isomer.

Chemical Reactivity and Synthetic Utility

The synthetic potential of 2-Amino-6-fluoro-3-nitrobenzonitrile stems from the distinct reactivity of its four functional groups. This allows for a range of selective transformations, making it a versatile intermediate.

G center 2-Amino-6-fluoro-3-nitrobenzonitrile node_amino Amino Group (-NH₂) - Acylation - Diazotization - N-Alkylation - Cyclization (e.g., quinazolines) center:f0->node_amino:head Reacts at N node_nitro Nitro Group (-NO₂) - Reduction to Amine - Nucleophilic Aromatic Substitution (activated position) center:f0->node_nitro:head Reacts at N or activates ring node_nitrile Nitrile Group (-CN) - Hydrolysis to Carboxylic Acid - Reduction to Amine - Cyclization (e.g., tetrazoles) center:f0->node_nitrile:head Reacts at C node_fluoro Fluoro Group (-F) - Nucleophilic Aromatic Substitution (SₙAr) center:f0->node_fluoro:head Can be displaced

Caption: Reactivity map of the functional groups.

  • Amino Group (-NH₂): This group is a versatile handle for building complex molecules. It can undergo acylation, alkylation, and diazotization reactions. Furthermore, it is a key component in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that activates the aromatic ring. Its most common and valuable transformation is its reduction to an amino group, providing a second site for derivatization. This reduction can be achieved using various reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite, allowing for the synthesis of diamino derivatives.

  • Nitrile Group (-CN): The nitrile group is a stable functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.[4]

  • Fluoro Group (-F): The fluorine atom, positioned ortho to an activating nitro group, is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles (e.g., O-, N-, or S-based) at this position, further expanding the molecular diversity accessible from this scaffold.[5]

Applications in Drug Discovery and Development

The structural motifs present in 2-Amino-6-fluoro-3-nitrobenzonitrile make it an attractive starting material for the synthesis of compounds with potential biological activity. Fluorinated and nitrated benzonitriles are valuable intermediates in the creation of novel organic molecules for various research applications, including the development of new synthetic strategies and the discovery of bioactive compounds.[6]

Example Workflow: Solid-Phase Synthesis of a Heterocyclic Library

This compound is well-suited for use in solid-phase organic synthesis (SPOS), a technique widely used for the rapid generation of compound libraries for high-throughput screening.[7]

G cluster_workflow Solid-Phase Synthesis Workflow A 1. Reduce -NO₂ to -NH₂ (on 2-Amino-6-fluoro-3-nitrobenzonitrile) B 2. Attach to Solid Support (e.g., Rink Amide resin via -NH₂) A->B C 3. Acylate second -NH₂ (Introduce Diversity R¹) B->C D 4. Cyclization/Cleavage C->D E Diverse Heterocyclic Product Library D->E

Caption: Workflow for a potential library synthesis.

In a hypothetical workflow, the nitro group could be reduced to a second amino group. One of the amino groups could then be used as a handle to attach the molecule to a solid support resin. The remaining amino group would be free to react with a diverse set of building blocks (e.g., acyl chlorides). A final cyclization and cleavage step would release a library of novel heterocyclic compounds from the resin. This approach streamlines the synthesis and purification process, enabling the efficient exploration of chemical space around a core scaffold.

Safety and Handling

As with any laboratory chemical, 2-Amino-6-fluoro-3-nitrobenzonitrile should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, OralH301: Toxic if swallowed
Acute Toxicity, DermalH311: Toxic in contact with skin
Acute Toxicity, InhalationH331: Toxic if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation

Data compiled from supplier safety information.[3] Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2-Amino-6-fluoro-3-nitrobenzonitrile represents a synthetically valuable and highly functionalized building block. Its unique arrangement of reactive groups offers chemists a powerful tool for the construction of complex molecules and diverse compound libraries. While detailed experimental data in the public domain is currently limited, its structural features strongly suggest significant potential in medicinal chemistry and materials science. This guide provides a foundational framework for understanding and utilizing this promising compound, encouraging further exploration of its reactivity and application in the pursuit of novel chemical entities.

References

  • Benchchem. 2-Amino-3-fluoro-6-nitrobenzoic acid.
  • BLD Pharm. 1378862-33-9|2-Amino-6-fluoro-3-nitrobenzonitrile.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Amino-3-fluorobenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry.
  • PubChem. 2-Amino-6-fluorobenzonitrile. National Center for Biotechnology Information.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
  • Mergues, B., et al. (2016). Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. Chemical Research in Toxicology, 29(10), 1660-1671. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-6-fluoro-3-nitrobenzonitrile: A Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitro groups into aromatic scaffolds repr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitro groups into aromatic scaffolds represents a powerful approach to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Amino-6-fluoro-3-nitrobenzonitrile, a polysubstituted benzene derivative, emerges as a highly valuable and reactive intermediate for the synthesis of complex heterocyclic systems. The unique electronic interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and cyano functionalities, combined with the presence of a labile fluorine atom, makes this molecule a versatile synthon for the construction of novel pharmaceutical agents. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, reactivity, and potential applications of 2-Amino-6-fluoro-3-nitrobenzonitrile, with a particular focus on its utility for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

2-Amino-6-fluoro-3-nitrobenzonitrile (CAS No. 1378862-33-9) is a crystalline solid with the molecular formula C₇H₄FN₃O₂.[1] The strategic placement of its functional groups dictates its chemical behavior and potential as a synthetic intermediate.

Structural Features:

The molecule consists of a benzene ring substituted with four different functional groups:

  • An amino group (-NH₂) at position 2, which acts as an electron-donating group and a nucleophile.

  • A fluoro group (-F) at position 6, which serves as an excellent leaving group in nucleophilic aromatic substitution reactions.

  • A nitro group (-NO₂) at position 3, a strong electron-withdrawing group that activates the ring for nucleophilic attack.

  • A nitrile group (-C≡N) at position 1, another potent electron-withdrawing group that further enhances the ring's electrophilicity.

The synergistic effect of the nitro and cyano groups significantly activates the fluorine atom for displacement by nucleophiles.

Physicochemical Data Summary:

The key physicochemical properties of 2-Amino-6-fluoro-3-nitrobenzonitrile are summarized in the table below.

PropertyValueReference
CAS Number 1378862-33-9[1]
Molecular Formula C₇H₄FN₃O₂[1]
Molecular Weight 181.12 g/mol [1]
Appearance Crystalline solid (predicted)
SMILES N#CC1=C(F)C=CC(=O)=C1N[1]
Storage Keep in a dark place, sealed in dry, room temperature[1]

Synthesis and Reactivity: A Chemist's Perspective

While specific, peer-reviewed synthetic procedures for 2-Amino-6-fluoro-3-nitrobenzonitrile are not extensively documented, a plausible synthetic route can be devised based on established methodologies for the preparation of related nitroaromatic compounds.

Proposed Synthetic Pathway:

A logical approach to the synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile would likely involve the nitration of a suitable precursor, such as 2-amino-6-fluorobenzonitrile. The directing effects of the amino and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.

Synthetic Pathway A 2-Amino-6-fluorobenzonitrile C 2-Amino-6-fluoro-3-nitrobenzonitrile A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C

Caption: Proposed synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile.

Key Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2-Amino-6-fluoro-3-nitrobenzonitrile is nucleophilic aromatic substitution (SNAr). The fluorine atom is highly activated towards displacement by a wide range of nucleophiles due to the strong electron-withdrawing effects of the ortho-nitro group and the para-cyano group.[2][3][4][5]

This high reactivity makes it an ideal substrate for introducing diverse functionalities, which is a cornerstone of modern drug discovery programs.

SNAr_Reactivity cluster_reaction Nucleophilic Aromatic Substitution (SNAr) Reactant 2-Amino-6-fluoro-3-nitrobenzonitrile Product Substituted Product Reactant->Product + Nu-H Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Leaving_Group HF

Caption: General scheme of SNAr on 2-Amino-6-fluoro-3-nitrobenzonitrile.

Applications in Drug Development: A Gateway to Heterocyclic Scaffolds

The true value of 2-Amino-6-fluoro-3-nitrobenzonitrile lies in its role as a versatile building block for the synthesis of complex heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Quinazolines and Related Heterocycles:

The ortho-disposition of the amino and nitrile groups makes this compound an excellent precursor for the synthesis of quinazolines and related fused heterocyclic systems.[6][7][8][9][10] These scaffolds are central to the development of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy.[11][12][13]

Experimental Protocol: A Generalized Approach to Quinazoline Synthesis

The following is a generalized, self-validating protocol for the synthesis of a quinazoline derivative from an aminobenzonitrile precursor, illustrating the utility of 2-Amino-6-fluoro-3-nitrobenzonitrile.

Step 1: Reductive Cyclization

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-Amino-6-fluoro-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Reagents: Add a reducing agent (e.g., sodium dithionite, iron powder in acetic acid) to reduce the nitro group to an amine. Concurrently, add a one-carbon source (e.g., an aldehyde or orthoformate) that will form the C2 position of the quinazoline ring.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.

Step 2: Further Functionalization (Optional)

The resulting quinazoline can be further modified at various positions to explore the structure-activity relationship (SAR).

Experimental_Workflow Start 2-Amino-6-fluoro-3-nitrobenzonitrile Step1 Reductive Cyclization (Reducing Agent + C1 Source) Start->Step1 Intermediate Quinazoline Scaffold Step1->Intermediate Step2 Further Functionalization (e.g., Cross-Coupling, Alkylation) Intermediate->Step2 Final_Product Bioactive Molecule (e.g., Kinase Inhibitor) Step2->Final_Product

Caption: Workflow for synthesizing bioactive molecules from the title compound.

Spectroscopic Characterization

Predicted Spectroscopic Data:
TechniquePredicted Key FeaturesReference (Analogous Compounds)
¹H NMR Aromatic protons in the downfield region (δ 7.0-8.5 ppm), with splitting patterns influenced by fluorine coupling. A broad singlet for the -NH₂ protons.[14][18][19]
¹³C NMR Aromatic carbons in the range of δ 100-160 ppm. The carbon attached to the fluorine will exhibit a large ¹JC-F coupling constant. The nitrile carbon will appear around δ 115-120 ppm.[14][16][17]
IR Spectroscopy Characteristic N-H stretching bands for the amino group (~3300-3500 cm⁻¹). A strong C≡N stretching vibration (~2220-2240 cm⁻¹). Asymmetric and symmetric stretching of the NO₂ group (~1520 and 1340 cm⁻¹).[14][15]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to its molecular weight (181.12 g/mol ). Fragmentation patterns may involve the loss of NO₂, HCN, and other small molecules.[14][15][20][21]

Safety and Handling

2-Amino-6-fluoro-3-nitrobenzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

GHS Hazard Statements:

Based on data for the compound, the following hazard statements apply:

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Measures:
  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Handle in a chemical fume hood.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

2-Amino-6-fluoro-3-nitrobenzonitrile stands out as a strategically designed synthetic building block with significant potential in drug discovery and development. Its unique combination of functional groups facilitates a rich and diverse chemistry, primarily centered around nucleophilic aromatic substitution. This reactivity provides a reliable and efficient entry point to a wide array of heterocyclic scaffolds, most notably quinazolines, which are of paramount importance in the design of targeted therapies. While the body of literature specifically dedicated to this molecule is still emerging, the principles of its reactivity and its utility can be confidently inferred from the extensive research on analogous compounds. For medicinal chemists and process development scientists, 2-Amino-6-fluoro-3-nitrobenzonitrile represents a valuable tool for the rapid generation of novel molecular entities with the potential to address unmet medical needs.

References

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  • Google Patents. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. US4369324A. .
  • Miller, J. (1969). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 22(4), 921-924. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. [Link].

  • Langlois, M., et al. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Journal of Labelled Compounds and Radiopharmaceuticals, 54(9), 543-546. [Link].

  • Al-Ostoot, F. H., et al. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules, 27(21), 7486. [Link].

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles using aliphatic alcohol–water system. Research on Chemical Intermediates, 43(12), 7045-7054. [Link].

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link].

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  • SpectraBase. (n.d.). 2-Amino-6-nitrobenzothiazole. [Link].

  • Google Patents. (2010). Synthesis method of 2-fluoro-4-nitrobenzonitrile. CN101648890A. .
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  • Google Patents. (1981). METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE. DK162215B. .
  • Al-dujaili, A. H., et al. (2022). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 27(7), 2289. [Link].

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  • Vapourtec. (n.d.). Aromatic Substitution. [Link].

  • Al-Tel, T. H. (2012). Synthesis of 5-Heterocyclic Substituted Quinazolin-4-ones via 2-Aminobenzonitrile Derivatives. Journal of Heterocyclic Chemistry, 49(6), 1399-1405. [Link].

  • Le, C., et al. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 27(19), 6296. [Link].

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link].

  • Wang, Y., et al. (2022). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry, 13(9), 1037-1050. [Link].

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 208-215. [Link].

  • Gabbutt, C. D., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 4(3), 856-871. [Link].

  • Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [Link].

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Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile

This guide provides a detailed exploration of viable synthetic pathways for 2-Amino-6-fluoro-3-nitrobenzonitrile, a key intermediate in the development of novel therapeutics and functional materials. The strategic arrang...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of viable synthetic pathways for 2-Amino-6-fluoro-3-nitrobenzonitrile, a key intermediate in the development of novel therapeutics and functional materials. The strategic arrangement of its functional groups—an amine, a fluorine atom, a nitro group, and a nitrile—renders it a valuable building block for complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth analysis of synthetic strategies, step-by-step protocols, and the underlying chemical principles.

Introduction: The Significance of 2-Amino-6-fluoro-3-nitrobenzonitrile

Substituted benzonitriles are a cornerstone in the synthesis of a wide range of biologically active molecules. The title compound, 2-Amino-6-fluoro-3-nitrobenzonitrile, is of particular interest due to the unique electronic and steric properties conferred by its substituents. The ortho-amino and nitrile groups are primed for the construction of heterocyclic systems like quinazolines, which are prevalent in anticancer and antimalarial agents.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical transformations, including its reduction to an amine, which opens avenues for creating vicinal diamine functionalities.

This guide will focus on two plausible and scientifically grounded synthetic pathways to access this valuable intermediate.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered the most logical for the synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile.

Pathway I: Regioselective Nitration of 2-Amino-6-fluorobenzonitrile

This pathway is the most direct approach, commencing with the commercially available 2-Amino-6-fluorobenzonitrile.[2] The central challenge in this route lies in achieving the desired regioselectivity during the electrophilic nitration step.

The directing effects of the substituents on the aromatic ring are paramount. The amino group is a potent ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. The cyano group is a meta-director. In the starting material, the positions ortho to the strongly activating amino group are at C3 and C5. The C3 position is the target for nitration. The C5 position is also activated by the fluorine atom (ortho). However, nitration at the C3 position is sterically hindered by the adjacent amino and fluoro groups. To overcome this, a carefully chosen nitrating agent and reaction conditions are essential. A method employing iron(III) nitrate nonahydrate has been shown to favor ortho-nitration in anilines, potentially proceeding through a nitrogen dioxide radical intermediate.[3]

Experimental Protocol: Nitration of 2-Amino-6-fluorobenzonitrile

  • Reaction Setup: To a solution of 2-Amino-6-fluorobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent, add Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 2-Amino-6-fluoro-3-nitrobenzonitrile.

Pathway_I start 2-Amino-6-fluorobenzonitrile product 2-Amino-6-fluoro-3-nitrobenzonitrile start->product Fe(NO₃)₃·9H₂O Acetonitrile, 50-80 °C

Pathway II: Functional Group Interconversion from 2-Fluoro-6-nitrobenzonitrile

This alternative pathway commences with 2-Fluoro-6-nitrobenzonitrile, a known compound.[4][5] This strategy involves the reduction of the nitro group to an amine, followed by a subsequent nitration step. This approach may offer better control over regioselectivity in the nitration step as the directing groups would be different from Pathway I.

Step 1: Reduction of 2-Fluoro-6-nitrobenzonitrile

The selective reduction of the nitro group in the presence of a nitrile can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[4] Alternatively, chemical reduction using reagents like iron powder in acidic media or stannous chloride (SnCl₂) can also be employed.[4]

Experimental Protocol: Reduction of 2-Fluoro-6-nitrobenzonitrile

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-Fluoro-6-nitrobenzonitrile (1.0 eq) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is typically sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-6-fluorobenzonitrile. This product can be used in the next step without further purification if of sufficient purity.

Step 2: Nitration of 2-Amino-6-fluorobenzonitrile

This step is identical to the single step in Pathway I, involving the regioselective nitration of the newly synthesized 2-Amino-6-fluorobenzonitrile to yield the final product.

Pathway_II start 2-Fluoro-6-nitrobenzonitrile intermediate 2-Amino-6-fluorobenzonitrile start->intermediate H₂, Pd/C Methanol product 2-Amino-6-fluoro-3-nitrobenzonitrile intermediate->product Fe(NO₃)₃·9H₂O Acetonitrile, 50-80 °C

Data Presentation: Comparison of Synthetic Pathways

Parameter Pathway I Pathway II
Starting Material 2-Amino-6-fluorobenzonitrile2-Fluoro-6-nitrobenzonitrile
Number of Steps 12
Key Transformation Regioselective NitrationNitro Group Reduction, Nitration
Potential Advantages More direct, shorter routePotentially better control over nitration regioselectivity
Potential Challenges Achieving desired regioselectivity in nitrationLonger route, potential for side reactions during reduction

Mechanistic Insights: The Rationale Behind Experimental Choices

The success of these synthetic pathways hinges on a deep understanding of the underlying reaction mechanisms.

  • Electrophilic Aromatic Substitution (Nitration): The choice of a milder nitrating agent like Fe(NO₃)₃·9H₂O is crucial to avoid over-nitration or degradation of the sensitive amino group. The mechanism is believed to involve the formation of a nitrogen dioxide radical (NO₂•), which then attacks the electron-rich aromatic ring. The regiochemical outcome is a delicate balance between the electronic directing effects of the substituents and steric hindrance.

  • Nucleophilic Aromatic Substitution (SNAr): While not directly employed in the proposed pathways for the final product, the principle of SNAr is central to the synthesis of the precursor 2-Fluoro-6-nitrobenzonitrile. The electron-withdrawing nitro and cyano groups strongly activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom by a nucleophile.[4] This principle could be exploited in alternative synthetic designs.

  • Catalytic Hydrogenation: The use of a heterogeneous catalyst like Pd/C allows for the selective reduction of the nitro group to an amine under relatively mild conditions. The nitrile group is generally stable under these conditions, preventing its reduction to a primary amine. Careful control of hydrogen pressure and reaction time is necessary to ensure selectivity.[4]

Conclusion and Future Perspectives

The synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile is achievable through at least two plausible synthetic routes. Pathway I offers the most direct approach, with its success being contingent on the regioselectivity of the nitration step. Pathway II provides a more controlled, albeit longer, alternative. The choice between these pathways will ultimately depend on the specific requirements of the research or development program, including cost, scalability, and the availability of starting materials.

Further optimization of the nitration conditions in Pathway I, perhaps through the use of different nitrating agents or catalysts, could significantly enhance the efficiency of this route. Additionally, exploring novel synthetic strategies, such as those involving C-H activation or flow chemistry, may open up new and more sustainable avenues for the production of this valuable intermediate.

References

  • The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. (URL not provided, but the content is referenced)
  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
  • US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
  • CAS No : 77326-36-4 | Product Name : 2-Amino-6-fluorobenzonitrile | Pharmaffiliates. [Link]

  • 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659 - PubChem. [Link]

  • Synthesis of 2,3-Dichloro-6-nitrobenzonitrile - PrepChem.com. [Link]

  • Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-fluoro-3-nitrobenzonitrile

Introduction 2-Amino-6-fluoro-3-nitrobenzonitrile is a substituted aromatic compound with the chemical formula C₇H₄FN₃O₂ and a molecular weight of 181.12 g/mol . Its structure is characterized by a benzene ring functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-6-fluoro-3-nitrobenzonitrile is a substituted aromatic compound with the chemical formula C₇H₄FN₃O₂ and a molecular weight of 181.12 g/mol . Its structure is characterized by a benzene ring functionalized with an amino (-NH₂), a fluoro (-F), a nitro (-NO₂), and a nitrile (-C≡N) group. The strategic placement of these functional groups makes it a molecule of significant interest in medicinal chemistry and materials science.

Notably, structurally related compounds such as 2-Amino-6-fluorobenzonitrile are pivotal precursors in the synthesis of quinazolines, a class of bicyclic heterocycles known for their therapeutic applications, including antimalarial and anticancer treatments.[1] This positions 2-Amino-6-fluoro-3-nitrobenzonitrile as a potentially valuable and versatile building block for the development of novel pharmaceutical agents and functional materials.

This guide provides an in-depth analysis of the spectroscopic data for 2-Amino-6-fluoro-3-nitrobenzonitrile. As direct experimental spectra are not widely published, this paper synthesizes predicted data based on established principles of spectroscopy and analysis of structurally analogous molecules. We will detail the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a comprehensive framework for researchers engaged in its synthesis and application.

Molecular Structure and Functional Groups

The unambiguous characterization of 2-Amino-6-fluoro-3-nitrobenzonitrile relies on correlating its spectroscopic signatures with its distinct molecular architecture. The arrangement of electron-donating (e.g., -NH₂) and strongly electron-withdrawing (-NO₂, -C≡N, -F) groups on the aromatic ring creates a unique electronic environment that governs the chemical shifts, vibrational frequencies, and fragmentation patterns observed.

For clarity in spectral assignments, the atoms are numbered as follows:

Caption: Numbering scheme for 2-Amino-6-fluoro-3-nitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the definitive assignment of the molecular structure.

Theoretical Principles: Causality of Chemical Shifts

The chemical shift of a nucleus is dictated by its local electronic environment.

  • ¹H NMR: The electron-withdrawing nature of the nitro, fluoro, and nitrile groups deshields the aromatic protons, shifting their resonance signals downfield (to a higher ppm). Conversely, the electron-donating amino group provides a shielding effect, moving signals upfield. The final chemical shift is a composite of these competing influences.

  • ¹³C NMR: Carbon atoms directly attached to electronegative substituents (C-F, C-NO₂, C-NH₂) experience significant deshielding and appear at higher chemical shifts. The carbon of the nitrile group (C≡N) is also characteristically downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) is a key diagnostic feature, resulting in the splitting of carbon signals.

Predicted ¹H NMR Spectrum

The aromatic region is expected to show two distinct signals corresponding to H-4 and H-5. The amino group protons (-NH₂) will likely appear as a broad singlet.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-58.0 - 8.3Doublet of doublets (dd)1HThis proton is ortho to the strongly withdrawing nitro group and meta to the fluorine, resulting in a significant downfield shift. It will be split by both H-4 and the fluorine atom.
H-47.0 - 7.3Doublet of doublets (dd)1HThis proton is ortho to the fluorine atom and meta to the nitro group. The fluorine coupling and coupling to H-5 will result in a dd pattern. Data from similar compounds like 3-nitroaniline show protons in this region.[2][3]
-NH₂5.0 - 6.0Broad singlet (br s)2HThe chemical shift of amine protons can vary and is often broad due to quadrupole effects of the nitrogen and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals. The carbons attached to substituents will be identifiable by their chemical shifts and, in the case of C-F, by their coupling constants.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F CouplingRationale
C-6 (C-F)160 - 165Large ¹JCFDirectly bonded to the highly electronegative fluorine, causing a large downfield shift and a characteristic large one-bond C-F coupling constant.
C-3 (C-NO₂)148 - 152Small ³JCFAttached to the electron-withdrawing nitro group, leading to a downfield shift.
C-2 (C-NH₂)145 - 150Small ²JCFAttached to the amino group. Its position is influenced by both the amino and adjacent fluoro and nitro groups.
C-5130 - 135Small ³JCFAromatic CH carbon deshielded by the adjacent nitro group.
C-4120 - 125Small ²JCFAromatic CH carbon influenced by the adjacent fluorine.
C≡N115 - 120Small ⁴JCFThe nitrile carbon has a characteristic chemical shift in this range.
C-1 (C-CN)95 - 105Small ³JCFThis quaternary carbon is significantly shielded, appearing further upfield than other aromatic carbons due to the electronic effects of the ortho amino and fluoro groups.
Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Interpreted IR Spectrum

The IR spectrum of 2-Amino-6-fluoro-3-nitrobenzonitrile will be dominated by strong absorptions from the nitrile and nitro groups, as well as characteristic bands from the amino group and the aromatic ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Reference
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)A primary amine will typically show two distinct, sharp peaks in this region.
2230 - 2210C≡N StretchNitrile (-C≡N)A very strong and sharp absorption, characteristic of the nitrile functional group.
1620 - 1580C=C StretchAromatic RingMedium intensity peaks confirming the presence of the benzene ring.[4]
1550 - 1475N-O Asymmetric StretchNitro (-NO₂)A very strong absorption, one of the two key indicators for a nitro group attached to an aromatic ring.[5]
1360 - 1290N-O Symmetric StretchNitro (-NO₂)A second strong absorption, confirming the nitro group.[5]
1280 - 1100C-F StretchAryl-FluorideA strong band indicating the carbon-fluorine bond.
Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of solid samples.

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum and Fragmentation

Using Electron Ionization (EI), the molecule is expected to first form a molecular ion [M]⁺•. This high-energy ion will then undergo fragmentation, breaking at its weakest bonds or rearranging to form more stable fragments.

Molecular Ion Peak: The molecular ion peak [M]⁺• should be observed at a mass-to-charge ratio (m/z) of 181. The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.

Key Fragmentation Pathways:

  • Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 135.

  • Loss of NO: Another possibility is the loss of nitric oxide (•NO, 30 Da) to give a fragment at m/z 151.[6][7]

  • Loss of HCN: Benzonitriles can lose a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the ring and nitrile group.[8] This would lead to a fragment at m/z 154.

Fragmentation_Pathway M [M]⁺• m/z = 181 F1 [M - NO₂]⁺ m/z = 135 M->F1 - •NO₂ (46 Da) F2 [M - HCN]⁺• m/z = 154 M->F2 - HCN (27 Da) F3 [M - NO]⁺ m/z = 151 M->F3 - •NO (30 Da) F4 [C₆H₂F]⁺ m/z = 93 F1->F4 - C≡N, -H

Caption: Predicted EI-MS fragmentation pathway for the title compound.

m/z ValueIdentityNotes
181[C₇H₄FN₃O₂]⁺•Molecular Ion [M]⁺•
154[C₆H₃FN₂O₂]⁺•Loss of HCN
151[C₇H₄FN₂O]⁺Loss of •NO
135[C₇H₄FN₂]⁺Loss of •NO₂ (likely a major fragment)
Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: Set to 250°C.

    • Column: Use a standard nonpolar column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak will provide the molecular weight and fragmentation data.

Summary and Conclusion

The structural confirmation of 2-Amino-6-fluoro-3-nitrobenzonitrile is readily achievable through a combination of modern spectroscopic techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, with characteristic shifts and couplings confirming the precise arrangement of substituents. Infrared spectroscopy serves as a rapid and reliable method to verify the presence of the key nitrile, nitro, and amino functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The data and protocols presented in this guide provide a comprehensive and self-validating framework for researchers to confidently identify and characterize this important chemical intermediate.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. Retrieved from [Link]

  • PCCP. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Royal Society of Chemistry. Retrieved from [Link]

  • Khan Academy. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the Chemical Society. (1952). The characteristic infra-red absorption frequencies of aromatic nitro-compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Reddit. (2016, January 13). Resonance and C NMR spectra of 3 Nitroaniline. r/chemhelp. Retrieved from [Link]

  • Unknown Source. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-6-fluoro-3-nitrobenzonitrile

Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amino group in 2-Amino-6-fluoro-3-nitrobenzonitrile. This molecule is a valuable building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amino group in 2-Amino-6-fluoro-3-nitrobenzonitrile. This molecule is a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern that intricately modulates the reactivity of the amine. This document explores the underlying principles governing its reactivity, including electronic effects, steric hindrance, and the "ortho effect." Detailed discussions and experimentally grounded protocols are provided for key transformations such as N-acylation, N-alkylation, diazotization, and cyclization reactions, offering researchers, scientists, and drug development professionals a practical and in-depth resource for leveraging this versatile intermediate.

Introduction: A Molecule of Tuned Reactivity

2-Amino-6-fluoro-3-nitrobenzonitrile presents a fascinating case study in aromatic chemistry. The reactivity of its amino group is not straightforward but is instead finely tuned by the electronic and steric interplay of its ortho and para substituents. Understanding these influences is paramount for predicting reaction outcomes and designing rational synthetic routes.

  • Electronic Effects: The amino group is ortho to a strongly electron-withdrawing nitro group (-NO₂) and para to a cyano group (-CN). Both groups significantly reduce the electron density on the benzene ring and, by extension, the nitrogen atom of the amino group. This delocalization of the nitrogen's lone pair into the aromatic system markedly decreases its basicity and nucleophilicity compared to aniline.[1]

  • Steric Hindrance: The amino group is flanked by two ortho substituents: a fluorine atom and a nitro group. This creates significant steric congestion around the nitrogen atom, which can hinder the approach of bulky reagents and influence the conformational preferences of reaction intermediates. This "ortho effect" is a critical determinant of the feasibility and kinetics of many reactions.[2][3]

  • The Role of the Ortho-Fluoro Group: Beyond contributing to steric hindrance, the fluorine atom exerts a powerful inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). Its presence can also influence intramolecular hydrogen bonding with the amino group, further modulating its reactivity.

This guide will dissect these controlling factors through the lens of common and synthetically valuable transformations.

N-Acylation: Overcoming Reduced Nucleophilicity

The diminished nucleophilicity of the amino group in 2-Amino-6-fluoro-3-nitrobenzonitrile necessitates more forcing conditions for acylation compared to simple anilines. Standard acylation with acid chlorides or anhydrides in the presence of a weak base like pyridine may be sluggish.

The key to successful acylation is to enhance the electrophilicity of the acylating agent or to employ a catalytic system. The use of highly reactive acylating agents or strong acid catalysis can overcome the low nucleophilicity of the sterically hindered and electronically deactivated amino group.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol is adapted from procedures for sterically hindered and electronically deactivated anilines.[4]

Objective: To synthesize N-(2-cyano-3-fluoro-6-nitrophenyl)acetamide.

Reagents:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Amino-6-fluoro-3-nitrobenzonitrile in a minimal amount of ethanol.

  • Slowly add acetic anhydride to the solution at room temperature.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add cold water to precipitate the acetylated product.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Causality Behind Experimental Choices:

  • Catalytic Acid: Sulfuric acid protonates the carbonyl oxygen of acetic anhydride, significantly increasing its electrophilicity and making it susceptible to attack by the weakly nucleophilic amino group.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy to overcome the steric and electronic barriers to reaction.

  • Precipitation in Water: The acetylated product is significantly less polar than the starting amine and is insoluble in water, allowing for easy isolation.

N-Alkylation: Navigating Steric and Electronic Hurdles

N-alkylation of 2-Amino-6-fluoro-3-nitrobenzonitrile is challenging due to the same factors that hinder acylation. Direct alkylation with alkyl halides often requires a strong base and high temperatures. The choice of base is critical; it must be strong enough to deprotonate the weakly acidic amine without promoting side reactions.

Experimental Protocol: N-Benzylation

This protocol is a representative procedure for the N-alkylation of deactivated anilines.

Objective: To synthesize 2-(N-benzylamino)-6-fluoro-3-nitrobenzonitrile.

Reagents:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-6-fluoro-3-nitrobenzonitrile, finely powdered potassium carbonate, and anhydrous DMF.

  • Stir the suspension vigorously.

  • Add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC. The reaction may require several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Strong Base/Solvent System: The combination of K₂CO₃ and DMF is effective for promoting SN2 reactions with deactivated amines. DMF is a polar aprotic solvent that solvates the potassium cation, leaving a more "naked" and reactive carbonate anion to deprotonate the aniline.

  • Inert Atmosphere: Prevents potential side reactions involving oxygen, especially at elevated temperatures.

  • Excess Base: Ensures sufficient deprotonation of the weakly acidic N-H bond to generate the nucleophilic conjugate base.

Diazotization and Subsequent Reactions: A Word of Caution

The conversion of the amino group to a diazonium salt (-N₂⁺) is a cornerstone of aromatic chemistry, opening pathways to a wide array of functionalities. However, for substrates like 2-Amino-6-fluoro-3-nitrobenzonitrile, this reaction is not without its perils.

The standard conditions (NaNO₂ in a strong mineral acid like HCl or H₂SO₄ at 0-5 °C) are applicable. However, the resulting diazonium salt is highly activated towards nucleophilic aromatic substitution due to the presence of the ortho-nitro and para-cyano groups.

A critical consideration is the potential for intramolecular cyclization or reaction with the solvent. For the closely related 2,4-difluoro-6-nitroaniline, an attempted Sandmeyer cyanation reaction did not yield the expected nitrile. Instead, it resulted in the formation of a benzoquinone diazide via selective nucleophilic substitution of the ortho-fluoride by hydroxide from the aqueous medium. This highlights a significant potential side reaction pathway.

Conceptual Workflow: Diazotization and Sandmeyer-type Reactions

Diazotization_Workflow Start 2-Amino-6-fluoro- 3-nitrobenzonitrile Reagents NaNO₂, aq. HX 0-5 °C Start->Reagents Diazonium Aryl Diazonium Salt [Ar-N₂⁺] CuX CuX Catalyst Diazonium->CuX H2O H₂O (Nucleophile) Diazonium->H2O Sandmeyer Sandmeyer Product (e.g., Ar-Cl, Ar-Br) SideProduct Potential Side Product (e.g., Benzoquinone Diazide) Reagents->Diazonium CuX->Sandmeyer H2O->SideProduct

Caption: Conceptual workflow for the diazotization of 2-Amino-6-fluoro-3-nitrobenzonitrile.

Protocol Considerations for Diazotization:
  • Anhydrous Conditions: To minimize the risk of side reactions with water, using anhydrous diazotizing agents (e.g., tert-butyl nitrite) in an organic solvent may be beneficial.

  • Schiemann Reaction: For the introduction of fluorine, the Balz-Schiemann reaction (formation of the diazonium tetrafluoroborate salt followed by thermal decomposition) is a viable alternative to the Sandmeyer reaction.

  • Careful Nucleophile Choice: The choice of nucleophile and catalyst in subsequent Sandmeyer-type reactions must be carefully considered to favor the desired substitution over competing pathways.

Cyclization Reactions: Building Heterocyclic Scaffolds

The true synthetic utility of 2-Amino-6-fluoro-3-nitrobenzonitrile is often realized in its use as a precursor for heterocyclic systems. The amino and cyano groups are perfectly positioned to participate in cyclization reactions to form fused ring systems, which are common motifs in pharmaceuticals.

A. Synthesis of Quinazolines

The reaction of 2-aminobenzonitriles with various C1 synthons is a classic method for constructing the quinazoline ring system. For example, reaction with formamide or orthoesters can lead to the formation of substituted quinazolines.

Quinazoline_Synthesis Start 2-Amino-6-fluoro- 3-nitrobenzonitrile Intermediate N-(2-cyano-3-fluoro-6-nitrophenyl)formimidate (Intermediate) Start->Intermediate + HC(OEt)₃, Δ - EtOH Orthoester Triethyl Orthoformate HC(OEt)₃ Quinazoline Substituted 4-Aminoquinazoline Intermediate->Quinazoline + R-NH₂, Δ - EtOH Amine Primary Amine (R-NH₂)

Caption: General scheme for the synthesis of 4-aminoquinazolines.

Experimental Protocol: Synthesis of a 4-Aminoquinazoline Derivative

This protocol is based on established methods for the synthesis of bioactive 4-aminoquinazolines from 2-aminobenzonitriles.[2]

Objective: To synthesize a substituted 4-aminoquinazoline from 2-Amino-6-fluoro-3-nitrobenzonitrile.

Reagents:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq)

  • Triethyl Orthoformate (excess, can act as solvent)

  • A primary amine (e.g., Aniline) (1.1 eq)

  • Catalytic Acetic Acid (optional)

Procedure:

  • In a flask equipped with a distillation head, combine 2-Amino-6-fluoro-3-nitrobenzonitrile and an excess of triethyl orthoformate.

  • Heat the mixture to reflux for 2-4 hours to form the intermediate formimidate. Ethanol will distill off as a byproduct. Monitor the reaction by TLC.

  • Cool the reaction mixture slightly and add the primary amine (e.g., aniline) and a catalytic amount of acetic acid.

  • Heat the mixture to a higher temperature (e.g., 120-140 °C) to drive the cyclization and remove the newly formed ethanol.

  • After the reaction is complete (as indicated by TLC), cool the mixture. The product may precipitate upon cooling.

  • The crude product can be triturated with a solvent like diethyl ether or hexane to remove excess reagents.

  • Collect the solid by filtration and purify by recrystallization or column chromatography.

Table 1: Summary of Reactivity and Typical Conditions

Reaction TypeReagentsSolvent(s)TemperatureKey Considerations
N-Acylation Acetic Anhydride, cat. H₂SO₄EthanolRefluxRequires strong acid catalysis due to low nucleophilicity.
N-Alkylation Benzyl Bromide, K₂CO₃DMF80-100 °CRequires a strong base and polar aprotic solvent.
Diazotization NaNO₂, aq. HClWater0-5 °CHigh risk of side reactions (e.g., nucleophilic attack by H₂O).
Quinazoline Synthesis Triethyl Orthoformate, R-NH₂Neat or High-boiling solvent100-140 °CEfficient one-pot, two-step procedure for heterocycle formation.

Conclusion

The amino group of 2-Amino-6-fluoro-3-nitrobenzonitrile is a highly versatile functional handle, but its reactivity is substantially tempered by the powerful electronic withdrawing and steric effects of its neighboring groups. Successful transformations require a departure from standard aniline chemistry, often necessitating more forcing conditions, stronger reagents, or catalytic activation. N-acylation and N-alkylation are achievable with careful selection of reagents and conditions designed to overcome the reduced nucleophilicity of the amine. Diazotization, while possible, carries a significant risk of side reactions, and anhydrous conditions should be considered. The most potent application of this molecule lies in its ability to serve as a scaffold for complex heterocyclic structures, particularly quinazolines, through elegant and efficient cyclization strategies. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this valuable and synthetically challenging building block.

References

  • Bello, J., & Vinograd, J. R. (1956). The Acylation of Hydroxy Groups in Gelatin. Journal of the American Chemical Society, 78(7), 1603–1604.
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  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.
  • Franco, A., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.
  • Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Royal Society of Chemistry.
  • Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81–84.
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Sources

Exploratory

The Lynchpin of Reactivity: A Technical Guide to the Role of the Nitro Group in 2-Amino-6-fluoro-3-nitrobenzonitrile

Foreword: Beyond a Simple Substituent In the intricate dance of molecular synthesis, particularly within the pharmaceutical and advanced materials sectors, understanding the nuanced role of each functional group is param...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Substituent

In the intricate dance of molecular synthesis, particularly within the pharmaceutical and advanced materials sectors, understanding the nuanced role of each functional group is paramount to predicting and controlling reaction outcomes. 2-Amino-6-fluoro-3-nitrobenzonitrile is a molecule of significant interest, a versatile building block whose reactivity is largely governed by the powerful electronic and steric influences of its nitro (-NO₂) group. This guide provides an in-depth exploration of how this single functional group dictates the synthetic pathways available to this compound, transforming it into a valuable precursor for a multitude of complex chemical entities. We will dissect the electronic underpinnings of its reactivity, explore its directive effects in key transformations, and provide field-proven insights into its synthetic manipulation.

The Electronic Architecture: How the Nitro Group Shapes Reactivity

The chemical behavior of 2-Amino-6-fluoro-3-nitrobenzonitrile is a direct consequence of the interplay between its three substituents on the benzonitrile core. The nitro group, however, stands out as the primary architect of the molecule's electronic landscape.

The nitro group is a potent electron-withdrawing group, exerting its influence through both resonance and inductive effects.[1][2] This strong electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by creating a substantial electron deficiency.[2][3] Any potential electrophilic attack is further disfavored by the presence of the electron-donating amino group, which would direct incoming electrophiles to positions already sterically hindered or electronically deactivated by the other substituents.

Conversely, and more importantly for its synthetic utility, the profound electron-withdrawing capacity of the nitro group, in concert with the cyano (-CN) group, renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2][4][5] This activation is the cornerstone of 2-Amino-6-fluoro-3-nitrobenzonitrile's utility as a synthetic intermediate.

Visualizing Electron Distribution

To conceptualize the electronic environment of the aromatic ring, the following diagram illustrates the cumulative electron-withdrawing effect of the nitro and cyano groups, creating a stark electron deficiency that invites nucleophilic attack.

Electron_Distribution cluster_0 2-Amino-6-fluoro-3-nitrobenzonitrile C1 C-CN C2 C-NH2 C1->C2 CN CN C1->CN C3 C-NO2 C2->C3 NH2 NH2 C2->NH2 C4 C-H C3->C4 NO2 NO2 C3->NO2 C5 C-H C4->C5 C6 C-F C5->C6 C6->C1 F F C6->F Note Strong Electron Withdrawal by NO2 and CN Facilitates Nucleophilic Attack

Caption: Electron-withdrawing groups (-NO₂ and -CN) create an electron-deficient aromatic ring.

The Nitro Group as an SNAr Director and Activator

The primary synthetic value of 2-Amino-6-fluoro-3-nitrobenzonitrile lies in its propensity to undergo Nucleophilic Aromatic Substitution (SNAr), with the fluorine atom being the leaving group. The nitro group plays a pivotal, dual role in this transformation:

  • Activation: By withdrawing electron density from the aromatic ring, the nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the addition of the nucleophile.[4][5] This stabilization significantly lowers the activation energy of the reaction.

  • Regioselectivity: The placement of the nitro group ortho to the fluorine leaving group is crucial. This positioning allows for direct resonance stabilization of the negative charge generated at the carbon bearing the fluorine atom during the formation of the Meisenheimer complex.[6][7] A meta positioning would not provide this direct stabilization, rendering the reaction far less favorable.[7]

The amino group, being an electron-donating group, would typically deactivate the ring towards nucleophilic attack. However, its effect is overridden by the powerful electron-withdrawing capabilities of the nitro and cyano groups.

Mechanism of SNAr

The following workflow illustrates the SNAr mechanism on 2-Amino-6-fluoro-3-nitrobenzonitrile, highlighting the role of the nitro group in stabilizing the key intermediate.

SNAr_Mechanism Start 2-Amino-6-fluoro-3-nitrobenzonitrile + Nucleophile (Nu-) Step1 Nucleophilic attack at C-F bond Start->Step1 Intermediate Formation of Meisenheimer Complex (Anionic Intermediate) Step1->Intermediate Stabilization Resonance Stabilization by o-Nitro Group Intermediate->Stabilization Key Role of NO2 Step2 Loss of Fluoride Leaving Group Intermediate->Step2 Product Substituted Product Step2->Product

Caption: SNAr mechanism highlighting the nitro group's stabilizing role.

The Nitro Group as a Synthetic Precursor: The Gateway to Amines

Beyond its role as a powerful activating and directing group, the nitro functionality in 2-Amino-6-fluoro-3-nitrobenzonitrile serves as a valuable synthetic handle. The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, opening up a vast array of subsequent chemical modifications.[8] This conversion dramatically alters the electronic properties of the aromatic ring, transforming the initial electron-withdrawing nature of the substituent into a strongly electron-donating one.[8]

However, the selective reduction of a nitro group in the presence of a nitrile (-CN) can be challenging, as many reducing agents can also affect the nitrile.[9]

Comparative Analysis of Reduction Protocols
Reducing AgentSolvent(s)ConditionsSelectivity for -NO₂ over -CNKey Considerations
SnCl₂·2H₂O Ethanol, Ethyl AcetateRefluxHighA classic and reliable method. The workup can be cumbersome due to the formation of tin salts.[10][11]
Fe/NH₄Cl Ethanol/WaterRefluxHighAn inexpensive and environmentally benign option. The reaction is heterogeneous.
Sodium Dithionite (Na₂S₂O₄) Water/EthanolRT to RefluxHighA mild and effective reagent.[9]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Ethanol, MethanolRT, atmospheric pressureModerate to LowRisk of over-reduction of the nitrile to a benzylamine, especially under harsher conditions (higher pressure/temperature). Careful control of conditions is critical.
LiBH₄/Se (catalytic) THF40°CGoodA specialized system for selective nitro reduction. Requires inert atmosphere and careful handling of selenium.[9]

Expert Insight: For the selective reduction of the nitro group in 2-Amino-6-fluoro-3-nitrobenzonitrile, the use of SnCl₂·2H₂O in ethanol is a robust and well-documented method that offers excellent chemoselectivity, preserving the nitrile functionality.[10][11]

Protocol: Selective Reduction of 2-Amino-6-fluoro-3-nitrobenzonitrile to 2,3-Diamino-6-fluorobenzonitrile

This protocol is a self-validating system, where the successful isolation of the diamino product with the nitrile group intact confirms the selectivity of the chosen method.

Materials:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq) in absolute ethanol.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. An exothermic reaction may be observed.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,3-Diamino-6-fluorobenzonitrile can be purified by column chromatography or recrystallization.

The Nitro Group in Drug Development: A Double-Edged Sword

The presence of a nitro group in a drug candidate can be both beneficial and detrimental. Nitroaromatic compounds are found in a number of approved drugs, where the nitro group is often essential for their mechanism of action, sometimes through bioreduction to reactive intermediates that exert a therapeutic effect.[12] For example, nitroimidazoles are effective against anaerobic bacterial infections.[12]

However, nitroaromatic compounds can also be associated with toxicity, including mutagenicity and carcinogenicity, arising from the in vivo reduction of the nitro group to reactive hydroxylamines and nitroso derivatives that can form DNA adducts.[12][13] Therefore, in drug development, the nitro group in a molecule like 2-Amino-6-fluoro-3-nitrobenzonitrile is often used as a synthetic handle to be converted into a more benign functional group, such as an amine, in the final active pharmaceutical ingredient (API).[12] The resulting aminobenzonitrile core is a common scaffold in medicinal chemistry, found in a variety of therapeutic agents.

Conclusion

The nitro group in 2-Amino-6-fluoro-3-nitrobenzonitrile is far from a passive substituent. It is the lynchpin of the molecule's reactivity, acting as a powerful electron-withdrawing group that deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution. Its strategic placement ortho to the fluorine atom provides crucial resonance stabilization for the SNAr intermediate, making this the preferred reaction pathway. Furthermore, the nitro group's ability to be selectively reduced to an amine provides a gateway to a diverse range of downstream chemical modifications, making 2-Amino-6-fluoro-3-nitrobenzonitrile a highly valuable and versatile intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. A thorough understanding of the multifaceted role of the nitro group is, therefore, essential for any scientist seeking to exploit the full synthetic potential of this important building block.

References

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2025). Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • V. M. Vlasov, G. G. Yakobson. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 43(9), 781-797. (1974). Available from: [Link]

  • Szatyłowicz, H., Siodła, T., Stasyuk, O. A., & Krygowski, T. M. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Structural Chemistry, 26(3), 905-913. Available from: [Link]

  • Pearson+. The nitro group directs electrophilic aromatic substitution to the... (2023). Available from: [Link]

  • Williams, D. H., & Fleming, I. (1966). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Journal of the Chemical Society B: Physical Organic, 312-315. Available from: [Link]

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  • Singh, S. K., Gaikwad, A., & Gaikwad, S. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Indo American Journal of Pharmaceutical Research, 6(4), 5225-5231. Available from: [Link]

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  • Blankespoor, R. L., & De Jong, R. L. (2007). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available from: [Link]

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  • Williams, D. E., & Roberts, R. A. (2011). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 39(10), 1735–1748. Available from: [Link]

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Foundational

Fluorine Substitution Effects in 2-Amino-6-fluoro-3-nitrobenzonitrile: A Medicinal Chemistry Perspective

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the profound influence of fluorine substitution in the 2-Amino-6-fluoro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the profound influence of fluorine substitution in the 2-Amino-6-fluoro-3-nitrobenzonitrile scaffold. While this specific molecule is a niche building block, its architecture serves as an exemplary case study for understanding the strategic use of fluorine in modern drug discovery. We will dissect the electronic and physicochemical consequences of incorporating a fluorine atom at the 6-position, examining its impact on reactivity, synthetic strategy, analytical characterization, and potential applications as a precursor for bioactive agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated aromatics to address complex pharmacological challenges.

Introduction: The Strategic Value of a Multifunctional Scaffold

The Privileged Benzonitrile Moiety

The benzonitrile unit is a versatile pharmacophore found in numerous approved pharmaceuticals. Its rigid, planar structure and ability to act as a hydrogen bond acceptor, a metabolic stabilizer, or a reactive handle for further chemical elaboration make it a valuable component in molecular design. The nitrile group is metabolically robust and can engage in key binding interactions within protein active sites.

The Transformative Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a cornerstone strategy in medicinal chemistry, employed to fine-tune a molecule's pharmacological profile. With a van der Waals radius similar to hydrogen but the highest electronegativity of any element, fluorine can dramatically alter a molecule's properties without significantly increasing its size. Key benefits include:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing a drug's half-life.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.

  • Modulated Physicochemistry: Fluorination can lower the pKa of nearby functional groups and increase lipophilicity, which can enhance membrane permeability and bioavailability.

2-Amino-6-fluoro-3-nitrobenzonitrile: A Convergence of Influences

The subject of this guide, 2-Amino-6-fluoro-3-nitrobenzonitrile, is a highly functionalized aromatic ring. Each substituent plays a critical role, but it is the fluorine atom at the 6-position that orchestrates the molecule's unique chemical personality, particularly its reactivity and potential as a synthetic intermediate.

Physicochemical and Electronic Effects of 6-Fluoro Substitution

The placement of a fluorine atom ortho to the amino group and meta to the nitro and nitrile groups creates a complex electronic environment.

Dominant Inductive Effect

Fluorine's primary influence is its powerful electron-withdrawing inductive effect (-I), which polarizes the sigma framework of the benzene ring. This effect is most pronounced at the ortho and meta positions. In this molecule, the fluorine atom's inductive pull synergizes with the strong electron-withdrawing resonance (-M) and inductive (-I) effects of the nitro and nitrile groups, profoundly lowering the electron density of the aromatic ring.

Impact on Basicity of the Amino Group

The strong inductive effect of the adjacent fluorine atom significantly reduces the electron density on the nitrogen of the 2-amino group. This decreases the availability of the nitrogen's lone pair for protonation, thereby lowering the basicity (pKa) of the aniline moiety compared to its non-fluorinated counterpart. This modulation can be critical for altering a drug's ionization state at physiological pH, affecting solubility and target engagement.

Lipophilicity and Permeability

Strategic fluorination is a well-established method to increase a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes. While the introduction of polar amino and nitro groups decreases lipophilicity, the fluorine atom helps to counteract this effect, providing a crucial tool for balancing potency with pharmacokinetic properties.

Table 1: Comparison of Computed Physicochemical Properties

The following table compares the computed properties of 2-Amino-6-fluoro-3-nitrobenzonitrile with related, simpler structures to isolate the effect of the fluorine substituent.

Property2-Amino-5-nitrobenzonitrile2-Amino-6-fluorobenzonitrile2-Fluoro-3-(methoxymethyl)-6-nitrobenzonitrile
Molecular Weight 163.13 g/mol 136.13 g/mol 210.16 g/mol
XLogP3 1.81.61.2
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 435

Note: Data for the exact target molecule is not publicly available. This table uses data from structurally similar compounds to illustrate the general effects of the functional groups.

Synthesis and Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

Synthetic Strategies

The synthesis of highly substituted benzonitriles often involves multi-step sequences. A plausible route to 2-Amino-6-fluoro-3-nitrobenzonitrile could involve the nitration of a fluorinated aniline precursor, followed by a Sandmeyer reaction or a palladium-catalyzed cyanation to install the nitrile group.

Causality of Fluorine-Activated SNAr Reactivity

The defining characteristic of this scaffold is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr), with the fluorine atom serving as the leaving group. The causality is threefold:

  • Ring Activation: The potent electron-withdrawing nitro and nitrile groups strongly activate the ring for nucleophilic attack. This is a prerequisite for SNAr on an aromatic system.

  • Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. This is not due to the stability of the F⁻ anion itself, but because the high electronegativity of fluorine strongly polarizes the C-F bond. This polarization makes the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the reaction.

  • Intermediate Stabilization: The electron-withdrawing groups, particularly the nitro group para to the site of attack, are perfectly positioned to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization lowers the activation energy of the first, rate-determining step.

The primary mode of reactivity for analogous compounds like 2-Fluoro-6-nitrobenzonitrile is nucleophilic aromatic substitution, where the fluorine atom is readily displaced by various nucleophiles. This high reactivity makes the scaffold an ideal starting point for introducing diverse chemical functionalities.

Diagram 1: SNAr Mechanism

Note: The DOT script above is a template. A graphical representation would show the chemical structures. Caption: The SNAr mechanism is facilitated by the fluorine substituent.

Protocol: Synthesis of a Derivative via SNAr

This protocol describes a general, self-validating procedure for the displacement of the fluorine atom with a generic primary amine nucleophile.

Objective: To synthesize N-alkyl-2-amino-3-nitro-6-substituted-benzonitrile.

Materials:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-Amino-6-fluoro-3-nitrobenzonitrile and potassium carbonate.

  • Solvent Addition: Add anhydrous DMSO to the flask to dissolve the starting materials (approx. 0.5 M concentration).

  • Nucleophile Addition: Add the primary amine to the stirring solution at room temperature.

  • Reaction Monitoring: Heat the reaction to 80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR (to confirm the absence of starting material), and high-resolution mass spectrometry (HRMS).

Spectroscopic and Analytical Characterization

The presence of fluorine provides a unique and powerful analytical handle for characterization.

¹⁹F NMR Spectroscopy: An Unambiguous Probe

¹⁹F NMR is the most direct method to characterize the fluorinated scaffold. The fluorine atom at the 6-position is expected to appear as a multiplet due to coupling with the aromatic protons on the ring. The disappearance of this signal in a reaction product is definitive proof of a successful substitution reaction at that position.

¹H and ¹³C NMR Spectroscopy

The fluorine atom will influence the chemical shifts of adjacent nuclei.

  • In ¹H NMR , the aromatic protons will show coupling to the ¹⁹F nucleus (J-coupling), resulting in more complex splitting patterns than in the non-fluorinated analog.

  • In ¹³C NMR , the carbon directly bonded to fluorine (C6) will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz. The adjacent carbons (C1 and C5) will show smaller two-bond couplings (²JCF). These characteristic couplings are invaluable for structural assignment.

Diagram 2: Analytical Workflow for Characterization

Analytical_Workflow cluster_purification Purification cluster_validation Structure Validation cluster_final Final Analysis Crude Crude Product Purified Purified Compound Crude->Purified Flash Chromatography MS Mass Spec (HRMS) Purified->MS Verify Mass H_NMR 1H NMR Purified->H_NMR Proton Environment C_NMR 13C NMR Purified->C_NMR Carbon Skeleton F_NMR 19F NMR Purified->F_NMR Fluorine Presence Purity Purity Check (HPLC) MS->Purity H_NMR->Purity C_NMR->Purity F_NMR->Purity Final Characterized Compound Purity->Final

Caption: A self-validating workflow for compound characterization.

Applications in Drug Discovery and Development

The 2-Amino-6-fluoro-3-nitrobenzonitrile scaffold is a versatile starting point for the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals.

Precursor to Heterocyclic Scaffolds

The ortho-relationship of the amino and nitrile groups makes this molecule an ideal precursor for constructing fused heterocyclic systems like quinazolines, which are common cores in kinase inhibitors. The fluorine atom can be displaced via SNAr to introduce a key pharmacophoric element, and the nitro group can be subsequently reduced to an amine, providing another reactive handle for cyclization or further derivatization.

Diagram 3: Hypothetical Drug Discovery Pathway

Drug_Discovery_Pathway Start 2-Amino-6-fluoro- 3-nitrobenzonitrile SNAr Step 1: SNAr Reaction (Introduce R1 Group) Start->SNAr Reduction Step 2: Nitro Reduction (e.g., Fe/HCl, H2/Pd) SNAr->Reduction Cyclization Step 3: Cyclization (e.g., with Formic Acid) Reduction->Cyclization Core Heterocyclic Core (e.g., Quinazoline) Cyclization->Core Derivatization Step 4: Further Derivatization (R2) Core->Derivatization Candidate Bioactive Candidate Derivatization->Candidate

Caption: Synthetic pathway from the core scaffold to a potential drug candidate.

Fluorine as a Metabolic Blocker and Binding Enhancer

If retained in the final molecule, the fluorine atom can serve two purposes. It can act as a metabolic shield, preventing enzymatic oxidation at that position. Furthermore, its electronegative nature can allow it to act as a hydrogen bond acceptor or engage in favorable dipole interactions within a protein's binding pocket, potentially increasing the compound's potency and selectivity.

Conclusion

The strategic placement of a fluorine atom in the 2-Amino-6-fluoro-3-nitrobenzonitrile scaffold imparts a unique and highly valuable set of chemical properties. Its dominant effect is the pronounced activation of the C-F bond towards nucleophilic aromatic substitution, transforming the molecule into an exceptionally versatile building block for introducing chemical diversity. The fluorine also modulates the electronic and physicochemical properties of the molecule, influencing basicity and lipophilicity. For drug discovery professionals, understanding these fluorine-driven effects is paramount to harnessing the full potential of this and similar scaffolds in the rational design of novel therapeutics.

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Exploratory

The Strategic Versatility of 2-Amino-6-fluoro-3-nitrobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Multifunctional Scaffold In the landscape of contemporary drug discovery, the strategic value of a molecular scaffold is often measured by its synthetic versatility and the medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of contemporary drug discovery, the strategic value of a molecular scaffold is often measured by its synthetic versatility and the medicinally relevant properties it imparts to its derivatives. 2-Amino-6-fluoro-3-nitrobenzonitrile, a seemingly unassuming substituted benzonitrile, represents a confluence of functionalities poised for exploitation in the synthesis of diverse and potent therapeutic agents. This technical guide delves into the core attributes of this compound, elucidating its potential as a cornerstone for the development of novel pharmaceuticals, particularly in the realm of kinase inhibition and other targeted therapies. We will explore not just the "what," but the "why"—the underlying chemical principles and medicinal chemistry rationale that elevate this molecule from a mere chemical intermediate to a strategic asset in the drug discovery pipeline.

Physicochemical Properties and Strategic Functional Group Analysis

The therapeutic potential of derivatives synthesized from 2-Amino-6-fluoro-3-nitrobenzonitrile is intrinsically linked to the unique interplay of its constituent functional groups. A thorough understanding of these groups is paramount for rational drug design.

PropertyValue/AnalysisSource
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
CAS Number 1378862-33-9
Appearance Likely a crystalline solidGeneral knowledge
Key Functional Groups Amino (-NH₂), Fluoro (-F), Nitro (-NO₂), Cyano (-CN)

Strategic Implications of the Functional Groups:

  • The Amino Group (-NH₂): This primary amine is a versatile synthetic handle, serving as a nucleophile for the construction of various heterocyclic systems. Its position ortho to the nitrile group is particularly advantageous for cyclization reactions leading to fused ring systems prevalent in many drug classes.

  • The Fluoro Group (-F): The presence of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Due to its small size and high electronegativity, fluorine can enhance metabolic stability by blocking sites of oxidation, modulate the acidity or basicity of nearby functional groups (pKa), and increase binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4][5][6][7][8] The ortho-fluoro substituent, in particular, can induce specific conformational preferences that may be beneficial for receptor binding.[4]

  • The Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro functionality significantly influences the electronics of the aromatic ring. In the context of this scaffold, it serves two primary purposes: 1) as a precursor to a second amino group upon reduction, opening pathways to further derivatization and the synthesis of diamino-substituted heterocycles, and 2) its electron-withdrawing nature can be exploited in certain therapeutic contexts.

  • The Cyano Group (-CN): The nitrile functionality is a key component for cyclization reactions with the adjacent amino group to form heterocyclic rings. It is also a known pharmacophore in its own right, capable of participating in hydrogen bonding and other interactions within a protein's active site.

Synthetic Potential: A Gateway to Privileged Heterocyclic Scaffolds

The true value of 2-Amino-6-fluoro-3-nitrobenzonitrile lies in its potential as a starting material for the synthesis of medicinally important heterocyclic scaffolds. Below, we outline plausible and scientifically grounded synthetic pathways to two such scaffolds: quinazolines and benzothiazoles.

Proposed Synthesis of Fluorinated Nitro-Quinazolines

Quinazolines are a prominent class of heterocyclic compounds found in numerous approved drugs, particularly kinase inhibitors. The ortho-amino-nitrile functionality of our title compound is an ideal starting point for their synthesis.

G A 2-Amino-6-fluoro-3-nitrobenzonitrile B Intermediate Imidate A->B 1. Formamidine acetate 2. Heat C 4-Amino-5-fluoro-8-nitroquinazoline B->C Cyclization G A 2-Amino-6-fluoro-3-nitrobenzonitrile B 2,3-Diamino-6-fluorobenzonitrile A->B Selective Nitro Reduction (e.g., Na2S2O4 or H2/Pd-C) C Intermediate Thioamide B->C Reaction with a Thioacylating Agent (e.g., Lawesson's Reagent and an Aldehyde) D 2-Substituted-4-amino-7-fluorobenzothiazole C->D Intramolecular Cyclization G cluster_0 Cell Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor Quinazoline/Benzothiazole Kinase Inhibitor (Derived from title compound) Inhibitor->Receptor Blocks ATP Binding Site

Sources

Foundational

Measuring the Solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for determining the solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile in common organic solvents. In the absence of extensive published data for this specific compound, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile in common organic solvents. In the absence of extensive published data for this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to generate reliable and reproducible solubility profiles. Adherence to the principles and protocols outlined herein will ensure data of high integrity, suitable for critical decision-making in medicinal chemistry, process development, and formulation.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various stages of the drug discovery and development pipeline. For a key intermediate or active pharmaceutical ingredient (API) like 2-Amino-6-fluoro-3-nitrobenzonitrile, a thorough understanding of its solubility in a range of organic solvents is paramount. This knowledge informs reaction conditions, purification strategies (such as crystallization), formulation development, and the selection of appropriate analytical techniques. An early and accurate assessment of solubility can prevent costly downstream challenges and accelerate the development timeline.

Physicochemical Characterization of 2-Amino-6-fluoro-3-nitrobenzonitrile

A foundational understanding of the molecule's structure is essential for predicting and interpreting its solubility behavior.

Molecular Structure:

  • CAS Number: 1378862-33-9[1]

  • Molecular Formula: C₇H₄FN₃O₂[1]

  • Molecular Weight: 181.12 g/mol [1]

  • Key Functional Groups:

    • Amino (-NH₂): A polar group capable of acting as a hydrogen bond donor.

    • Fluoro (-F): An electronegative group that can influence molecular polarity.

    • Nitro (-NO₂): A strongly electron-withdrawing and polar group.

    • Nitrile (-CN): A polar group with a significant dipole moment.

  • Predicted Lipophilicity (XlogP): 1.4[2]

The presence of multiple polar functional groups (amino, nitro, nitrile) suggests that 2-Amino-6-fluoro-3-nitrobenzonitrile will exhibit a degree of polarity. The XlogP value of 1.4 indicates a moderate level of lipophilicity, suggesting that it will likely have appreciable solubility in a range of polar and moderately non-polar organic solvents.

Theoretical Principles and Solvent Selection Strategy

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile will be governed by the interplay of intermolecular forces between it and the solvent molecules.

Rationale for Solvent Selection

A strategic selection of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants is crucial for building a comprehensive solubility profile. The following table provides a recommended starting panel of solvents for testing.

Solvent ClassExample SolventsRationale for Inclusion
Protic Solvents Methanol, EthanolCapable of hydrogen bonding with the amino and nitro groups of the solute, potentially leading to high solubility.
Aprotic Polar Acetonitrile, DMSO, DMFPossess large dipole moments that can interact with the polar nitrile and nitro groups. Their ability to accept hydrogen bonds is also beneficial.
Ethers Tetrahydrofuran (THF)Moderate polarity and can act as a hydrogen bond acceptor. Useful for understanding solubility in less polar, non-protic environments.
Esters Ethyl AcetateA common solvent in chromatography and extraction with moderate polarity.
Chlorinated Dichloromethane (DCM)A non-polar aprotic solvent, useful for establishing the lower end of the solubility spectrum.
Aromatic TolueneA non-polar solvent that can engage in π-π stacking interactions with the benzene ring of the solute.
Logical Workflow for Solvent Selection and Testing

The following diagram illustrates the decision-making process for selecting solvents and proceeding with solubility determination.

G cluster_0 Phase 1: Theoretical Assessment cluster_1 Phase 2: Solvent Panel Selection cluster_2 Phase 3: Experimental Determination cluster_3 Phase 4: Quantification & Analysis A Analyze Solute Structure (2-Amino-6-fluoro-3-nitrobenzonitrile) - Functional Groups - Predicted XlogP B Select Diverse Solvents (Polar Protic, Polar Aprotic, Non-polar) A->B Inform Selection C Perform Thermodynamic Solubility Assay (Shake-Flask Method) B->C Proceed to Experiment D Quantify Solute Concentration (HPLC-UV or UV-Vis) C->D Analyze Samples F Calculate Solubility (mg/mL, mM) D->F Calculate Results E Construct Calibration Curve E->D Calibrate

Caption: Logical workflow for solubility determination.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

Materials and Equipment
  • 2-Amino-6-fluoro-3-nitrobenzonitrile (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Amino-6-fluoro-3-nitrobenzonitrile to a pre-weighed glass vial. The excess should be visually apparent to ensure saturation.

    • Accurately add a known volume of the selected solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker. A standard temperature is 25 °C.

    • Shake the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high results.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.

Experimental Workflow Diagram

G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h at 25°C) B->C D 4. Settle & Filter (0.22 µm syringe filter) C->D E 5. Dilute Sample Accurately D->E F 6. Quantify by HPLC-UV or UV-Vis E->F

Caption: Shake-Flask method experimental workflow.

Analytical Quantification

Accurate quantification of the dissolved solute is essential for reliable solubility data. HPLC-UV is the preferred method due to its specificity and sensitivity.

HPLC-UV Method
  • Standard Preparation:

    • Prepare a stock solution of 2-Amino-6-fluoro-3-nitrobenzonitrile of known concentration in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected concentration of the diluted samples.

  • Calibration Curve:

    • Inject the calibration standards into the HPLC system.

    • Plot the peak area from the UV detector against the known concentration of each standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Analysis:

    • Inject the diluted, filtered samples from the solubility experiment.

    • Use the peak area of the sample and the calibration curve equation to determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile in the original solvent.

    • Solubility should be reported in standard units, such as mg/mL or millimolar (mM).

UV-Vis Spectrophotometry

For a less complex, high-throughput approach, UV-Vis spectrophotometry can be used. A calibration curve is generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). The solubility is then calculated using the Beer-Lambert law. This method is more susceptible to interference from impurities that absorb at the same wavelength.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2-Amino-6-fluoro-3-nitrobenzonitrile at 25 °C

SolventSolubility (mg/mL)Solubility (mM)
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
DMSO[Experimental Value][Calculated Value]
Tetrahydrofuran[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]

Safety and Handling Precautions

As a prudent measure, 2-Amino-6-fluoro-3-nitrobenzonitrile should be handled with the appropriate safety precautions, drawing parallels from related nitroaromatic and benzonitrile compounds.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber is a good choice), safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a dry, cool, and dark place.[1]

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a robust framework for the experimental determination of the solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile in common organic solvents. By combining a sound theoretical understanding of molecular interactions with a meticulous experimental approach, researchers can generate high-quality, reliable data. This information is invaluable for guiding synthetic route optimization, purification strategies, and the formulation of novel therapeutics, ultimately contributing to a more efficient and informed drug development process.

References

  • PubChemLite. 2-amino-6-fluoro-3-nitrobenzonitrile (C7H4FN3O2). Retrieved from [Link]

  • Hoffman Fine Chemicals. CAS 912444-99-6 | 2-Amino-5-fluoro-3-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. 2-amino-6-fluoro-3-nitrobenzonitrile. Retrieved from [Link]

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Exploratory

Commercial suppliers of 2-Amino-6-fluoro-3-nitrobenzonitrile

An In-Depth Technical Guide to 2-Amino-6-fluoro-3-nitrobenzonitrile for Advanced Research Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-6-fluoro-3-nitrobenzonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Amino-6-fluoro-3-nitrobenzonitrile. It moves beyond a simple datasheet to provide field-proven insights into its procurement, synthesis, quality validation, and application, ensuring scientific integrity and practical utility.

Introduction: The Strategic Value of 2-Amino-6-fluoro-3-nitrobenzonitrile

2-Amino-6-fluoro-3-nitrobenzonitrile (CAS No. 1378862-33-9) is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its structure, featuring an aniline, a nitrile, a nitro group, and a fluorine atom, presents multiple reactive sites for strategic molecular elaboration. This unique arrangement makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, particularly those designed as kinase inhibitors in oncology and immunology research.[1][2]

The electron-withdrawing effects of the nitro and nitrile groups, combined with the strategic placement of the fluorine and amino moieties, create a molecule primed for specific, high-yield transformations. Understanding its properties is key to leveraging its full potential in multi-step synthetic campaigns.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₄FN₃O₂

  • Molecular Weight: 181.12 g/mol [3]

  • Appearance: Typically an off-white to yellow powder.

  • Storage: Should be stored in a dark, dry place at room temperature under an inert atmosphere to prevent degradation.[3]

Commercial Sourcing and Supplier Overview

Procuring high-quality starting materials is the foundation of reproducible research. 2-Amino-6-fluoro-3-nitrobenzonitrile is available from several specialized chemical suppliers. When selecting a vendor, researchers should prioritize those who provide comprehensive analytical data (e.g., NMR, HPLC, LC-MS) to validate batch purity and identity.

SupplierCAS NumberStated Purity/SpecificationAvailable Documentation
BLD Pharm 1378862-33-9Not specifiedNMR, HPLC, LC-MS, UPLC available upon request[3]
PubChem Vendors 77326-36-4 (related compound)Varies by supplierLinks to external supplier sites[4]
Apollo Scientific 1214328-20-7 (related compound)≥95%Not specified[5]

Note: The table includes suppliers for the target compound and closely related isomers, reflecting the landscape of available fluorinated nitrobenzonitriles.

Synthesis and Mechanistic Insights

While direct, publicly disclosed synthesis routes for 2-Amino-6-fluoro-3-nitrobenzonitrile are sparse, its structure suggests a logical synthetic strategy rooted in fundamental aromatic chemistry. A plausible and instructive pathway involves the selective functionalization of a multi-substituted benzene ring. The following workflow is a representative, expert-derived pathway based on established chemical principles seen in related patent literature.[6][7]

Conceptual Synthesis Workflow

The key challenge in synthesizing this molecule is controlling the regioselectivity of the substitutions. A common strategy is to introduce the directing groups in a specific order to guide subsequent reactions to the desired positions.

G A 2,4-Difluoronitrobenzene (Starting Material) B Selective Amination (S_NAr) (e.g., NH₃ in solvent) A->B Controls regiochemistry C 2-Amino-4-fluoro-1-nitrobenzene (Key Intermediate) B->C D Sandmeyer-type Reaction (Diazotization followed by Cyanation) C->D Requires careful condition control G Alternative: Ortho-lithiation followed by electrophilic attack C->G Alternative Path E Introduction of Cyano Group D->E H Positional Isomer Formation (Potential Side Reaction) D->H Risk of Hydroxide Substitution F 2-Amino-6-fluoro-3-nitrobenzonitrile (Final Product - Hypothetical) E->F

Caption: Conceptual synthesis pathway for 2-Amino-6-fluoro-3-nitrobenzonitrile.

Protocol: Illustrative Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a generalized representation. Actual laboratory execution would require optimization.

  • Step 1: Selective Amination. 3,4-difluoronitrobenzene is treated with an ammonia source (e.g., aqueous ammonia in an alcohol solvent) in a high-pressure reactor.[7] The nitro group strongly activates the para-position for nucleophilic attack, leading to the selective displacement of one fluorine atom to yield 2-fluoro-4-nitroaniline.

    • Causality: The C4 fluorine is more activated towards nucleophilic substitution due to the strong para-directing electron-withdrawing effect of the nitro group. The reaction is typically heated to overcome the activation energy barrier.[7]

  • Step 2: Diazotization. The resulting 2-fluoro-4-nitroaniline is treated with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., H₂SO₄ or HBF₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

    • Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Step 3: Cyanation (Sandmeyer Reaction). The diazonium salt solution is then added to a solution containing a cyanide source, typically copper(I) cyanide. This substitutes the diazonium group with a nitrile group.

    • Trustworthiness: This step is often the most challenging. Attempted cyanation of similar diazonium salts can sometimes lead to unwanted side reactions, such as substitution by hydroxide, if conditions are not rigorously controlled.[8] Careful pH and temperature management is essential.

  • Step 4: Purification. The crude product is isolated and purified, typically by recrystallization or column chromatography, to yield the final 2-Amino-6-fluoro-3-nitrobenzonitrile.

Quality Control and Analytical Validation

Ensuring the identity and purity of 2-Amino-6-fluoro-3-nitrobenzonitrile is paramount for its use in sensitive downstream applications like drug synthesis. A multi-technique approach is required for full characterization.

Analytical Workflow Diagram

cluster_0 Identity Confirmation cluster_1 Purity Assessment A ¹H NMR & ¹⁹F NMR B Mass Spectrometry (LC-MS) D HPLC-UV A->D C FTIR Spectroscopy B->D E Melting Point D->E Fail Batch Rejected D->Fail Impurity > 2% End Batch Released (>98% Purity) E->End Purity & Identity OK Start Incoming Material Batch Start->A Start->B Start->C

Caption: A comprehensive workflow for the quality control of 2-Amino-6-fluoro-3-nitrobenzonitrile.

Detailed Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC)

    • Objective: To determine the purity of the compound by separating it from any impurities.

    • Methodology:

      • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.

      • Use a reverse-phase C18 column.

      • Employ a gradient elution method, for example, starting with a higher polarity mobile phase (e.g., 90% water with 0.1% formic acid) and gradually increasing the proportion of organic solvent (e.g., acetonitrile with 0.1% formic acid).

      • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (typically determined by a UV-Vis scan).

      • Purity is calculated based on the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To confirm the chemical structure.

    • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The coupling patterns and chemical shifts will be indicative of their relative positions.

    • ¹³C NMR: Should show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule.

    • ¹⁹F NMR: Will show a single resonance, confirming the presence of the single fluorine atom. Coupling to nearby protons can further validate its position on the ring.

  • Mass Spectrometry (MS)

    • Objective: To confirm the molecular weight.

    • Methodology: Using a technique like Electrospray Ionization (ESI), the analysis should show a prominent ion corresponding to the molecular weight of the compound (181.12 g/mol ), often as the protonated species [M+H]⁺ at m/z 182.13.

Safety and Handling

Proper handling is crucial due to the compound's potential toxicity.

  • GHS Hazard Statements: Based on data for the compound and close analogs, it is classified as hazardous.[3][4]

    • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[3]

    • H315: Causes skin irritation.[3][9]

    • H319: Causes serious eye irritation.[3][9]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

    • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Wash hands thoroughly after handling.[10]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Application in Drug Discovery: A Privileged Scaffold Precursor

The primary utility of 2-Amino-6-fluoro-3-nitrobenzonitrile is as a versatile intermediate for synthesizing heterocyclic compounds, particularly kinase inhibitors.[2] The functional groups allow for a series of controlled, sequential reactions to build complex ring systems.

Workflow: Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold

This workflow illustrates how the molecule can be used to construct a "privileged scaffold"—a molecular core known to bind to important biological targets.

cluster_0 Step 1: Hydrazine Reaction cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Final Scaffold A 2-Amino-6-fluoro-3-nitrobenzonitrile B Reacts with Hydrazine (N₂H₄) A->B C Displaces Fluorine via S_NAr B->C D Intermediate Hydrazinylbenzonitrile E Reduction of Nitro Group (e.g., with H₂/Pd) D->E F Spontaneous Intramolecular Cyclization E->F G Forms Pyrazolo[3,4-b]pyridine Core H Ready for further derivatization (R-group introduction) G->H

Caption: Elaboration of the starting material into a privileged kinase inhibitor scaffold.

The amino group can be protected or used to direct further reactions, while the nitro group can be reduced to an amine, which can then participate in cyclization reactions. The nitrile group can be hydrolyzed or used in other transformations. This multi-functionality allows chemists to rapidly build libraries of diverse compounds for screening in drug discovery programs.

References

  • Miller, K. J. THE PREPARATION OF 4-FLUORO-3-NITROBENZONITRILE AND THE PROTON MAGNETIC RESONANCE SPECTRA OF SOME COMPOUNDS CONTAINING THE N-4-CYANO-2-NITROPHENYL GROUP. ResearchGate. Available at: [Link]

  • PubChem. 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. World Intellectual Property Organization. Available at: [Link]

  • Google Patents. DK162215B - METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE. Google Patents.
  • Carl ROTH. Safety Data Sheet: Amino acid. Carl ROTH. Available at: [Link]

  • Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. Taizhou Volsen Chemical Co., Ltd. Available at: [Link]

  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
  • PubChem. 2-Amino-6-fluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

  • KNAUER. Determination of 17 AQC derivatized - Amino acids in baby food samples. KNAUER. Available at: [Link]

  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents.
  • PubChem. 2-Fluoro-3-(methoxymethyl)-6-nitrobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. RSC Publishing. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Safe Handling of 2-Amino-6-fluoro-3-nitrobenzonitrile

This guide provides comprehensive safety and handling protocols for 2-Amino-6-fluoro-3-nitrobenzonitrile (CAS No. 1378862-33-9), a compound of interest for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for 2-Amino-6-fluoro-3-nitrobenzonitrile (CAS No. 1378862-33-9), a compound of interest for researchers, scientists, and professionals in drug development. Given its classification as a toxic substance, adherence to stringent safety measures is paramount to ensure personnel safety and environmental protection.

Hazard Identification and Classification

2-Amino-6-fluoro-3-nitrobenzonitrile is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Hazard Category GHS Classification Signal Word Hazard Statements
Acute Toxicity (Oral)Category 3DangerH301: Toxic if swallowed.[1][2][3]
Acute Toxicity (Dermal)Category 3DangerH311: Toxic in contact with skin.[1][2][3]
Acute Toxicity (Inhalation)Category 3DangerH331: Toxic if inhaled.[1][2][3]
Skin Corrosion/IrritationCategory 2DangerH315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ADangerH319: Causes serious eye irritation.[1][2]

GHS Pictograms:

  • Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

  • Exclamation Mark: Indicates skin and eye irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling.

Property Value
CAS Number 1378862-33-9
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
Appearance Solid powder
Melting Point 127-131 °C[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent exposure.[5][6][7]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8][9] A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.[5][8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber, that have been inspected for integrity before use.[9][10] For prolonged contact, consider double-gloving.[10]

  • Body Protection: A lab coat must be worn at all times.[11] For procedures with a higher risk of contamination, a chemically resistant apron or coveralls are recommended.[5][8] Closed-toe shoes are mandatory in the laboratory.[6]

  • Respiratory Protection: All work with 2-Amino-6-fluoro-3-nitrobenzonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][8]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Don Appropriate PPE start->ppe_check eye Chemical Safety Goggles (and Face Shield if needed) ppe_check->eye e_h e_h eye->e_h hand Nitrile Gloves (Inspect for damage) body Lab Coat (Chemically resistant apron if needed) hand->body respiratory Work in Fume Hood (Respirator for spills) body->respiratory end_ppe Proceed with Work respiratory->end_ppe e_h->hand

Caption: Required Personal Protective Equipment Workflow.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the individual to fresh air immediately.[13][14] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[14][15] Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing immediately.[15] Wash the affected area thoroughly with soap and copious amounts of water for at least 15-20 minutes.[15] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[16]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is a primary preventative measure.

Handling:

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment of the planned procedure.[17]

  • Ventilation: Always handle 2-Amino-6-fluoro-3-nitrobenzonitrile in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the compound.[9]

  • Transport: When transporting the chemical within the laboratory, use a secondary container to prevent spills.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and dark place.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.

  • Access: Restrict access to authorized personnel only.

Spill and Disposal Procedures

A clear and practiced spill response and disposal plan is essential.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle the situation, contact your institution's emergency response team.

  • Contain: If the spill is small and you are trained to handle it, don the appropriate PPE.[18] Contain the spill using an inert absorbent material.[18]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[18][19]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[18] Collect all cleaning materials for disposal as hazardous waste.[19]

Spill_Response_Workflow cluster_spill Emergency Spill Response Protocol spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size evacuate->assess large_spill Large Spill assess->large_spill contact_emergency Contact Emergency Response large_spill->contact_emergency Yes small_spill Small Spill (Trained Personnel Only) large_spill->small_spill No dispose Dispose of all materials as hazardous waste contact_emergency->dispose ppe Don Full PPE small_spill->ppe contain Contain with Inert Absorbent ppe->contain cleanup Collect Waste in Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->dispose

Caption: Emergency spill response workflow.

Disposal:

Disposal of 2-Amino-6-fluoro-3-nitrobenzonitrile and any contaminated materials must be handled as hazardous waste.[20][21] Follow all local, state, and national regulations for chemical waste disposal.[20] Do not dispose of this chemical down the drain.[21] Waste should be collected in a properly labeled, sealed container and disposed of through a licensed hazardous waste management company.[22]

Transportation Information

2-Amino-6-fluoro-3-nitrobenzonitrile is regulated for transportation.

  • UN Number: 3439[23][24][25]

  • Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S.[23][24]

  • Hazard Class: 6.1 (Toxic substances)[26][27][28]

  • Packing Group: III (Substances presenting low danger)

References

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Health Safety & Wellbeing. (2022, April). First aid for cyanide exposure - OHS Information Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Greenflow. (2024, October 1). Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

  • Missouri S&T. (n.d.). Chemical Safety - Environmental Health and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • ADR Tool. (n.d.). UN 3439, NITRILES, SOLID, TOXIC, N.O.S.. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Neele-Vat. (n.d.). Transport and Warehousing Class 6.1. Retrieved from [Link]

  • Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

  • MIT. (n.d.). SAFETY. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]

  • De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanide poisoning. Retrieved from [Link]

  • Compliance Training Online. (n.d.). What Are Class 6 Hazardous Materials?. Retrieved from [Link]

  • MIT. (n.d.). procedure for disposing of hazardous waste. Retrieved from [Link]

  • SDBcheck. (n.d.). Understanding H-phrases – How to read hazard statements correctly. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Hazmat Training. (n.d.). Handling Emergencies Involving Toxic Substances (Class 6.1). Retrieved from [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • DSV. (n.d.). Class 6.1 / 6.2 Toxic and infectious substances. Retrieved from [Link]

  • ADR Dangerous Goods. (n.d.). Data for UN 3439, NITRILES, SOLID, TOXIC, NOS. Retrieved from [Link]

  • Justice Laws Website. (n.d.). Transportation of Dangerous Goods Regulations (SOR/2001-286). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Quinazolines using 2-Amino-6-fluoro-3-nitrobenzonitrile

Introduction: The Quinazoline Scaffold and the Strategic Importance of 2-Amino-6-fluoro-3-nitrobenzonitrile The quinazoline ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of 2-Amino-6-fluoro-3-nitrobenzonitrile

The quinazoline ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The continued interest in this scaffold drives the development of novel and efficient synthetic methodologies to access diverse derivatives for drug discovery pipelines. This guide provides detailed protocols and scientific insights into the synthesis of functionalized quinazolines, with a particular focus on utilizing the strategically substituted starting material, 2-Amino-6-fluoro-3-nitrobenzonitrile.

The choice of 2-Amino-6-fluoro-3-nitrobenzonitrile as a precursor is deliberate and offers several advantages for the synthesis of novel quinazoline derivatives. The presence of the electron-withdrawing nitro and fluoro groups can significantly influence the reactivity of the aromatic ring and the amino and nitrile functionalities, allowing for selective transformations. Furthermore, these substituents, when incorporated into the final quinazoline product, can modulate its physicochemical properties and biological activity, making this starting material a valuable building block for generating libraries of potential drug candidates.[3][4]

This document outlines two primary synthetic strategies for the conversion of 2-Amino-6-fluoro-3-nitrobenzonitrile into valuable quinazoline intermediates: a reductive cyclization approach via an amidine intermediate and a direct cyclization method. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and expected outcomes.

Strategy 1: Reductive Cyclization via an Amidine Intermediate

This two-step approach is a robust method for the synthesis of 4-aminoquinazolines. The initial step involves the formation of an N,N-dimethylformamidine intermediate from the starting aminobenzonitrile. The subsequent step is a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the amidine moiety to form the quinazoline ring. Iron powder in an acidic medium is a classic and effective reagent for this transformation.[5][6]

Workflow for Reductive Cyclization

G A 2-Amino-6-fluoro-3-nitrobenzonitrile B Amidine Formation (DMF-DMA) A->B Step 1 C N'-(2-cyano-3-fluoro-6-nitrophenyl)-N,N-dimethylformimidamide B->C D Reductive Cyclization (Fe / Acetic Acid) C->D Step 2 E 8-Fluoro-7-nitro-3,4-dihydroquinazolin-4-amine D->E F Aromatization (Oxidation) E->F Step 3 (Optional) G 8-Fluoro-7-nitroquinazolin-4-amine F->G

Caption: Workflow for the synthesis of 8-Fluoro-7-nitroquinazolin-4-amine.

Protocol 1.1: Synthesis of N'-(2-cyano-3-fluoro-6-nitrophenyl)-N,N-dimethylformimidamide

This protocol details the formation of the key amidine intermediate. The reaction of the primary amino group with dimethylformamide dimethyl acetal (DMF-DMA) is a well-established method for forming N,N-dimethylformamidines.[7]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Amino-6-fluoro-3-nitrobenzonitrile181.1210.01.81 g
Dimethylformamide dimethyl acetal (DMF-DMA)119.1620.02.38 g (2.7 mL)
Toluene--20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-6-fluoro-3-nitrobenzonitrile (1.81 g, 10.0 mmol) and toluene (20 mL).

  • Stir the mixture to obtain a suspension.

  • Add dimethylformamide dimethyl acetal (2.7 mL, 20.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, N'-(2-cyano-3-fluoro-6-nitrophenyl)-N,N-dimethylformimidamide, is typically a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 1.2: Reductive Cyclization to 8-Fluoro-7-nitroquinazolin-4-amine

This protocol describes the key reductive cyclization step. The in situ generated amino group from the reduction of the nitro group attacks the amidine carbon, leading to the formation of the quinazoline ring.[5][6]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N'-(2-cyano-3-fluoro-6-nitrophenyl)-N,N-dimethylformimidamide236.1910.02.36 g
Iron powder (<100 mesh)55.8550.02.79 g
Glacial Acetic Acid60.05-30 mL
Ethanol46.07-20 mL
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate--As needed

Procedure:

  • In a 250 mL round-bottom flask, suspend the crude N'-(2-cyano-3-fluoro-6-nitrophenyl)-N,N-dimethylformimidamide (2.36 g, 10.0 mmol) in a mixture of glacial acetic acid (30 mL) and ethanol (20 mL).

  • To this stirred suspension, add iron powder (2.79 g, 50.0 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the temperature may rise.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol and most of the acetic acid.

  • To the residue, carefully add water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, 8-Fluoro-7-nitroquinazolin-4-amine, will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Strategy 2: Direct Cyclization with Formamide

This one-pot approach offers a more streamlined synthesis of the quinazoline core, although it may lead to the formation of a quinazolinone, which can be subsequently converted to the desired 4-aminoquinazoline. In this method, formamide serves as both the solvent and the source of the C2 and N3 atoms of the quinazoline ring. The high temperature promotes the cyclization reaction.

Reaction Pathway for Direct Cyclization

G A 2-Amino-6-fluoro-3-nitrobenzonitrile B Direct Cyclization (Formamide, High Temp) A->B C Intermediate Formation B->C D Intramolecular Cyclization C->D E 8-Fluoro-7-nitroquinazolin-4(3H)-one D->E

Caption: Proposed pathway for the direct synthesis of 8-Fluoro-7-nitroquinazolin-4(3H)-one.

Protocol 2.1: Synthesis of 8-Fluoro-7-nitroquinazolin-4(3H)-one

This protocol describes the direct cyclization of the aminobenzonitrile with formamide. The reaction proceeds through the initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization.[8][9]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Amino-6-fluoro-3-nitrobenzonitrile181.1210.01.81 g
Formamide45.04-20 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Amino-6-fluoro-3-nitrobenzonitrile (1.81 g, 10.0 mmol) and formamide (20 mL).

  • Heat the reaction mixture to 150-160 °C and maintain for 6-8 hours. The reaction mixture should become homogeneous as the starting material dissolves and reacts.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water (100 mL) with stirring.

  • The product, 8-Fluoro-7-nitroquinazolin-4(3H)-one, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual formamide, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the described synthetic protocols.

ProtocolKey ReagentsReaction ConditionsProductExpected YieldPurity Assessment
1.1 & 1.2 DMF-DMA, Fe, Acetic AcidReflux, then 80-90 °C8-Fluoro-7-nitroquinazolin-4-amine60-75%NMR, LC-MS, HPLC
2.1 Formamide150-160 °C8-Fluoro-7-nitroquinazolin-4(3H)-one50-65%NMR, LC-MS, HPLC

Scientific Rationale and Mechanistic Insights

Role of Substituents: The electron-withdrawing nature of the nitro and fluoro groups in 2-Amino-6-fluoro-3-nitrobenzonitrile plays a crucial role in these syntheses. The nitro group deactivates the aromatic ring towards electrophilic substitution but is essential for the reductive cyclization strategy. The ortho-fluoro substituent can influence the acidity of the amino group and the electronics of the nitrile, potentially affecting the rate and efficiency of the cyclization reactions.

Reductive Cyclization Mechanism: In Protocol 1.2, the reduction of the nitro group by iron in acetic acid proceeds through a series of intermediates, ultimately forming an amino group. This newly formed amino group is positioned ortho to the amidine functionality, facilitating a rapid intramolecular nucleophilic attack on the electrophilic amidine carbon. Subsequent elimination of dimethylamine leads to the formation of the stable quinazoline ring system.

Conclusion and Future Directions

The protocols detailed in this application note provide robust and adaptable methods for the synthesis of valuable quinazoline derivatives from 2-Amino-6-fluoro-3-nitrobenzonitrile. The resulting 8-fluoro-7-nitroquinazolines are versatile intermediates that can be further functionalized. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to generate a diverse library of compounds for biological screening. The 4-amino group can also be a handle for further modifications. These synthetic strategies open avenues for the exploration of novel chemical space around the quinazoline scaffold, contributing to the ongoing efforts in drug discovery and development.

References

  • Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120.
  • (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
  • (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC.
  • (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H). Aurigene Pharmaceutical Services.
  • (2022). Synthesis of 2-amidoindenone derivatives through an ynamide carbosilylation / Houben-Hoesch cyclization 2-step sequence.
  • (2022). Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations.
  • (2010). A convenient one-pot procedure for the synthesis of 2-aryl quinazolines using active MnO2 as oxidant. Scilit.
  • (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • (2023).
  • (2025).
  • (n.d.). ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.).
  • (2025).
  • (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • (2025). Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives.
  • (n.d.).
  • (n.d.).
  • (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI.
  • (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids.
  • (n.d.). Quinazoline synthesis. Organic Chemistry Portal.
  • (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • (2022).
  • (n.d.). 4-amino-5,7-bis(4-(trifluoromethyl)phenyl) quinazoline-8-carbonitrile.
  • (n.d.). Ammonia on the prebiotic Earth: Iron(II) reduction of nitrite. NASA Technical Reports Server (NTRS).

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Cyclization of 2-Amino-6-fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide for the cyclization of 2-amino-6-fluoro-3-nitrobenzonitril...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the cyclization of 2-amino-6-fluoro-3-nitrobenzonitrile to synthesize 7-fluoro-8-nitroquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry. This guide is designed to provide not only a step-by-step protocol but also a deep understanding of the chemical principles and practical considerations necessary for successful synthesis.

Introduction: The Significance of Fluorinated Nitroquinazolines

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of fluorine atoms and nitro groups into the quinazoline scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The target molecule of this protocol, 7-fluoro-8-nitroquinazolin-4(3H)-one, is a key intermediate in the synthesis of various kinase inhibitors and other potential therapeutic agents. The strategic placement of the fluoro and nitro groups offers opportunities for further functionalization, making this a versatile building block in drug discovery programs. This guide will focus on a robust and accessible method for the synthesis of this important intermediate.

Reaction Overview and Mechanistic Insights

The cyclization of 2-amino-6-fluoro-3-nitrobenzonitrile is typically achieved through a reaction with a one-carbon electrophile, most commonly formic acid or formamide. This transformation is a variation of the well-established Niementowski quinazoline synthesis.

The reaction proceeds through a two-step sequence:

  • N-Formylation: The amino group of the 2-amino-6-fluoro-3-nitrobenzonitrile nucleophilically attacks the carbonyl carbon of formic acid (or formamide), leading to the formation of an N-formyl intermediate, N-(2-cyano-6-fluoro-3-nitrophenyl)formamide.

  • Intramolecular Cyclization: Under acidic conditions, the nitrile group is activated and undergoes an intramolecular nucleophilic attack by the formyl oxygen or nitrogen, followed by tautomerization to yield the stable quinazolinone ring system. The presence of a strong acid protonates the nitrile nitrogen, increasing its electrophilicity and facilitating the ring closure.

The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the starting material. While these groups activate the aromatic ring to nucleophilic attack, they can also decrease the nucleophilicity of the amino group. Therefore, appropriate reaction conditions are crucial for achieving a successful cyclization.

G cluster_0 Reaction Pathway Starting_Material 2-Amino-6-fluoro- 3-nitrobenzonitrile Intermediate N-Formyl Intermediate Starting_Material->Intermediate N-Formylation Reagent Formic Acid Reagent->Intermediate Product 7-Fluoro-8-nitro- quinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclization Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Product

Figure 1: General workflow for the cyclization of 2-amino-6-fluoro-3-nitrobenzonitrile.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of quinazolinones from 2-aminobenzonitriles. Optimization may be required based on laboratory conditions and reagent purity.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2-Amino-6-fluoro-3-nitrobenzonitrileC₇H₄FN₃O₂181.12>98%Commercial Source
Formic AcidCH₂O₂46.03>98%Commercial Source
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Commercial Source
Glacial Acetic AcidC₂H₄O₂60.05>99.5%Commercial Source
Deionized WaterH₂O18.02-Laboratory Supply
EthanolC₂H₆O46.07>95%Commercial Source
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Dropping funnel (optional)

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-fluoro-3-nitrobenzonitrile (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (approximately 10-20 eq) to the flask. The formic acid acts as both a reagent and a solvent.

  • Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture with stirring. Caution: The addition of sulfuric acid to formic acid is exothermic. It is advisable to cool the flask in an ice bath during this addition.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acid.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

G cluster_0 Experimental Workflow Step1 1. Add 2-amino-6-fluoro- 3-nitrobenzonitrile to flask Step2 2. Add excess formic acid Step1->Step2 Step3 3. Add catalytic H₂SO₄ (caution!) Step2->Step3 Step4 4. Reflux at 100-110°C (4-8h) Step3->Step4 Step5 5. Cool and pour into ice water Step4->Step5 Step6 6. Filter to isolate crude product Step5->Step6 Step7 7. Wash with cold water Step6->Step7 Step8 8. Dry under vacuum Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis of 7-fluoro-8-nitroquinazolin-4(3H)-one.

Purification

The crude 7-fluoro-8-nitroquinazolin-4(3H)-one can be purified by recrystallization.

  • Solvent Selection: Glacial acetic acid is a suitable solvent for the recrystallization of this compound.[1]

  • Procedure: Dissolve the crude product in a minimal amount of hot glacial acetic acid. If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes.

  • Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol or another suitable solvent to remove residual acetic acid.

  • Drying: Dry the purified crystals in a vacuum oven.

Safety and Handling Precautions

  • 2-Amino-6-fluoro-3-nitrobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled. Handle with extreme care in a fume hood, using appropriate PPE.

  • Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It can cause severe burns upon contact. Always add acid to water, never the other way around. Handle with extreme caution in a fume hood, wearing acid-resistant gloves, safety goggles, and a face shield.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Characterization and Expected Results

The final product, 7-fluoro-8-nitroquinazolin-4(3H)-one, should be a crystalline solid. The identity and purity of the compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): The NMR spectra will confirm the structure of the quinazolinone ring and the substitution pattern.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=O (amide) and N-H bonds of the quinazolinone ring, as well as the C-F and NO₂ groups.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction Insufficient heating, insufficient catalyst, or low purity of starting materials.Ensure the reaction is refluxing at the correct temperature. Increase the amount of sulfuric acid catalyst slightly. Check the purity of the starting materials.
Formation of byproducts Side reactions due to prolonged heating or incorrect stoichiometry.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Ensure the correct stoichiometry of reagents is used.
Difficulty in crystallization Impurities in the crude product, or the solution is not sufficiently concentrated.Purify the crude product by column chromatography before recrystallization. Concentrate the solution further before cooling. Try adding a seed crystal to induce crystallization.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the cyclization of 2-amino-6-fluoro-3-nitrobenzonitrile to 7-fluoro-8-nitroquinazolin-4(3H)-one. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PubMed. Available at: [Link]

  • Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes. ResearchGate. Available at: [Link]

  • Metal-free synthesis of quinazolinone from 2-amino benzonitrile in the presence of formic acid as a C1 source. Oriental Journal of Chemistry. Available at: [Link]

  • Niementowski quinoline synthesis. Wikipedia. Available at: [Link]

  • 2-Amino-6-fluoro-3-nitrobenzonitrile Safety Data Sheet.
  • Formic Acid Safety Data Sheet.
  • Concentrated Sulfuric Acid Safety Data Sheet.
  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. PMC. Available at: [Link]

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Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Amino-6-fluoro-3-nitrobenzonitrile

Introduction: Navigating the Complexities of a Multifunctional Substrate For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic cores is a cornerstone of modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of a Multifunctional Substrate

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic cores is a cornerstone of modern medicinal chemistry. 2-Amino-6-fluoro-3-nitrobenzonitrile presents itself as a valuable, albeit challenging, building block. Its trifunctional nature—an activating amino group, a deactivating and sterically demanding nitro group, and a carbon-fluorine bond—necessitates a nuanced approach to palladium-catalyzed cross-coupling reactions. The inherent electronic and steric properties of this substrate demand carefully optimized conditions to achieve desired chemical transformations selectively and efficiently.

This comprehensive guide provides detailed application notes and robust protocols for the successful implementation of palladium-catalyzed cross-coupling reactions with 2-amino-6-fluoro-3-nitrobenzonitrile. We will delve into the mechanistic underpinnings that govern these transformations, offering field-proven insights to navigate potential challenges and ensure reproducible, high-yielding results. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice.

Mechanistic Considerations: The Interplay of Electronics and Sterics

The reactivity of 2-amino-6-fluoro-3-nitrobenzonitrile in palladium-catalyzed cross-coupling is dictated by the electronic interplay of its substituents. The potent electron-withdrawing nitro and cyano groups render the aromatic ring electron-deficient, which can influence the oxidative addition step of the catalytic cycle.[1] Conversely, the amino group is an electron-donating group. The fluorine atom, while electronegative, is a relatively poor leaving group in nucleophilic aromatic substitution but can be activated for C-F bond functionalization under specific palladium catalysis conditions.[2]

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition + Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-R + R-M - M-X Reductive_Elimination->Pd(0)L_n + Ar-R Ar-X Ar-X R-M R-M Ar-R Ar-R M-X M-X

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

For 2-amino-6-fluoro-3-nitrobenzonitrile, the C-F bond is the most likely site for oxidative addition, given the typical reactivity patterns in palladium catalysis. However, the strong electron-withdrawing nature of the nitro and cyano groups can make the C-F bond less susceptible to cleavage compared to C-Br or C-I bonds. Therefore, the choice of a highly active catalyst system, often employing electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs), is crucial to facilitate this step.[3]

Detailed Application Notes and Protocols

The following sections provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These have been developed based on established methodologies for electronically and sterically similar substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures.[3][4] When working with 2-amino-6-fluoro-3-nitrobenzonitrile, the key challenges are potential catalyst inhibition by the amino group and the relatively inert C-F bond. The use of bulky, electron-rich phosphine ligands can mitigate catalyst inhibition.[5]

Protocol: Synthesis of 2-Amino-6-aryl-3-nitrobenzonitriles

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant_A 2-Amino-6-fluoro-3-nitrobenzonitrile Solvent Solvent (e.g., Dioxane/H2O) Reactant_A->Solvent Reactant_B Arylboronic Acid Reactant_B->Solvent Catalyst Pd Catalyst & Ligand Catalyst->Solvent Base Base (e.g., K3PO4) Base->Solvent Temperature Temperature (e.g., 80-100 °C) Solvent->Temperature Atmosphere Inert Atmosphere (N2 or Ar) Temperature->Atmosphere Extraction Aqueous Workup & Extraction Atmosphere->Extraction Purification Column Chromatography Extraction->Purification

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • K₃PO₄ (2-3 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-amino-6-fluoro-3-nitrobenzonitrile (1.0 equiv), the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk tube, followed by the remaining 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ with SPhos/XPhosBulky, electron-rich ligands enhance catalyst activity and stability.[5]
Base K₃PO₄A moderately strong base effective in Suzuki couplings.[6]
Solvent Dioxane/WaterA common solvent system that aids in dissolving both organic and inorganic reagents.[5]
Temperature 80-100 °CSufficient thermal energy to promote the challenging C-F activation.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, crucial for the synthesis of many natural products and functional materials.[7][8] A copper co-catalyst is often employed, though copper-free conditions are also effective.[8][9]

Protocol: Synthesis of 2-Amino-6-alkynyl-3-nitrobenzonitriles

Materials:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile

  • Terminal alkyne (1.2 - 2.0 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-amino-6-fluoro-3-nitrobenzonitrile (1.0 equiv), PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF (or DMF) and the amine base (TEA or DIPEA).

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 60 °C until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂/CuIThe classic catalyst system for Sonogashira couplings.[9][10]
Base TEA or DIPEAActs as both a base and a solvent in some cases.
Solvent THF or DMFAprotic polar solvents that facilitate the reaction.
Temperature Room temperature to 60 °CMilder conditions are often sufficient for Sonogashira couplings.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[11][12] This reaction is particularly useful for introducing a variety of amine functionalities. The choice of ligand is critical and often depends on the nature of the amine coupling partner.[13][14]

Protocol: Synthesis of 2,6-Diamino-3-nitrobenzonitriles

Buchwald_Hartwig_Mechanism Start Pd(0)L_n OA Oxidative Addition (Ar-F) Start->OA + Ar-F Intermediate1 Ar-Pd(II)(F)L_n OA->Intermediate1 Amine_Binding Amine Coordination Intermediate1->Amine_Binding + R'R''NH Intermediate2 [Ar-Pd(II)(NHR'R'')L_n]F Amine_Binding->Intermediate2 Deprotonation Deprotonation (Base) Intermediate2->Deprotonation Intermediate3 Ar-Pd(II)(NR'R'')L_n Deprotonation->Intermediate3 RE Reductive Elimination Intermediate3->RE RE->Start Reforms Pd(0) Product Ar-NR'R'' RE->Product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Materials:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (1-3 mol%)

  • RuPhos or BrettPhos (2-6 mol%)

  • NaOt-Bu or LHMDS (1.5 - 2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add anhydrous toluene (or dioxane), followed by 2-amino-6-fluoro-3-nitrobenzonitrile (1.0 equiv) and the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ with RuPhos/BrettPhosHighly active catalyst systems for C-N bond formation, even with challenging substrates.[13]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases required for the deprotonation of the amine.[13]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 90-110 °CHigher temperatures are often necessary to drive the reaction to completion.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. However, for any new substrate, small-scale reaction optimization is always recommended. Key parameters to screen include the choice of ligand, base, solvent, and temperature. A self-validating approach involves:

  • Control Reactions: Running the reaction without the palladium catalyst or ligand to confirm their necessity.

  • Monitoring by Analytical Techniques: Regular monitoring of the reaction by TLC and LC-MS to track the consumption of starting material and the formation of the product and any side products.

  • Thorough Characterization: Full characterization of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Conclusion

2-Amino-6-fluoro-3-nitrobenzonitrile is a versatile building block for the synthesis of complex nitrogen-containing aromatic compounds. While its unique electronic and steric profile presents challenges for palladium-catalyzed cross-coupling, the use of modern, highly active catalyst systems and carefully optimized reaction conditions can lead to successful and high-yielding transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable substrate in their synthetic endeavors.

References

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. Available at: [Link]

  • Chen, C., et al. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Pohl, R., et al. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Gülcemal, S., et al. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. Available at: [Link]

  • Khan, I., et al. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]

  • Chapman, C. I., et al. Amino acid-derived bisphenolate palladium complexes as C–C coupling catalysts. Dalton Transactions. Available at: [Link]

  • Li, Y., et al. Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. The Journal of Organic Chemistry. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Alaridhee, Z. A. I., et al. Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Health Sciences. Available at: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Available at: [Link]

  • Chinchilla, R., and Nájera, C. Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]

  • Cross-coupling strategies for aniline synthesis. ResearchGate. Available at: [Link]

  • Pliego Jr, J. R. Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. ResearchGate. Available at: [Link]

  • Palladium-catalyzed oxidative cyclization of aniline-tethered alkylidenecyclopropanes with O2: a facile protocol to selectively synthesize 2- and 3-vinylindoles. Chemical Communications. Available at: [Link]

  • Palladium-catalysed electrophilic aromatic C-H fluorination. Nature. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • 2-Amino-6-fluorobenzonitrile. PubChem. Available at: [Link]

  • Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. ResearchGate. Available at: [Link]

  • PALLADIUM(0)-CATALYZED AMINO-HECK REACTION OF γ,δ- UNSATURATED KETONE N,N,N-TRIMETHYLHYDRAZONIUM SALTS. Semantic Scholar. Available at: [Link]

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition. Available at: [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Available at: [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors from 2-Amino-6-fluoro-3-nitrobenzonitrile

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, proliferati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and differentiation. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and other proliferative disorders. The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors. This is due to its structural resemblance to adenine, the purine base in ATP, allowing it to competitively bind to the ATP-binding site of kinases.

This application note provides a comprehensive guide for the synthesis of a library of potential kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine core, starting from the readily available precursor, 2-Amino-6-fluoro-3-nitrobenzonitrile. We will delve into the strategic rationale behind the synthetic pathway, provide detailed, step-by-step protocols, and outline methods for the characterization and validation of the synthesized compounds.

Synthetic Strategy: A Two-Step Cyclization Approach

The overall synthetic strategy involves a robust and efficient two-step cyclization process to construct the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to generate a diverse library of compounds for screening.

Synthetic_Strategy A 2-Amino-6-fluoro- 3-nitrobenzonitrile B 3,4-Diamino-5-nitro- pyrazole Intermediate A->B Step 1: Hydrazine Cyclization C 4-Amino-5-nitro- pyrazolo[3,4-d]pyrimidine B->C Step 2: Formamide Cyclization D 4,5-Diamino- pyrazolo[3,4-d]pyrimidine C->D Step 3: Nitro Group Reduction E Library of Kinase Inhibitors D->E Step 4: Functionalization

Caption: Overall synthetic workflow.

The key transformations are:

  • Pyrazole Ring Formation: A nucleophilic cyclization of 2-Amino-6-fluoro-3-nitrobenzonitrile with hydrazine hydrate. This reaction is anticipated to proceed via attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization involving the ortho-amino group to form the pyrazole ring. The highly activated nature of the aromatic ring due to the nitro and fluoro substituents is expected to facilitate this transformation.

  • Pyrimidine Ring Annulation: The resulting 3,4-diaminopyrazole intermediate undergoes a condensation reaction with formamide, which serves as a one-carbon synthon, to construct the fused pyrimidine ring.

  • Nitro Group Reduction: The nitro group on the pyrazolo[3,4-d]pyrimidine core is then reduced to a primary amine, providing a key handle for diversification.

  • Library Generation: The newly formed amino group is functionalized through reactions such as acylation or coupling with a variety of building blocks to generate a library of potential kinase inhibitors for biological evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-Diamino-5-nitropyrazole Intermediate

This protocol describes the cyclization of 2-Amino-6-fluoro-3-nitrobenzonitrile with hydrazine hydrate to form the key diaminopyrazole intermediate. The ortho-amino group of the starting material directs the cyclization to form the desired pyrazole.

Materials:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-Amino-6-fluoro-3-nitrobenzonitrile (10.0 g, 55.2 mmol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (80% in water, 10.4 mL, 220.8 mmol) dropwise at room temperature with stirring. A mild exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A yellow precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL).

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Outcome: A yellow to orange crystalline solid. The expected product is 3,4-Diamino-5-nitropyrazole. The fluorine atom is likely displaced by the hydrazine during the cyclization.

Protocol 2: Synthesis of 4-Amino-5-nitropyrazolo[3,4-d]pyrimidine

This protocol details the annulation of the pyrimidine ring onto the diaminopyrazole intermediate using formamide.

Materials:

  • 3,4-Diamino-5-nitropyrazole intermediate from Protocol 1

  • Formamide

Equipment:

  • High-temperature reaction vessel (e.g., a round-bottom flask with a high-temperature thermometer and reflux condenser)

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, suspend the 3,4-Diamino-5-nitropyrazole intermediate (5.0 g, 32.2 mmol) in formamide (50 mL).

  • Heat the mixture to 180-190 °C and maintain this temperature for 8-12 hours. The solid should gradually dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add deionized water (100 mL) to the mixture and stir for 30 minutes to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 60 °C.

Expected Outcome: A pale yellow to off-white solid.

Protocol 3: Reduction of 4-Amino-5-nitropyrazolo[3,4-d]pyrimidine

This protocol describes the reduction of the nitro group to an amino group, a critical step for subsequent functionalization.

Materials:

  • 4-Amino-5-nitropyrazolo[3,4-d]pyrimidine from Protocol 2

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 4-Amino-5-nitropyrazolo[3,4-d]pyrimidine (2.0 g, 11.1 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.

  • Add tin(II) chloride dihydrate (12.5 g, 55.5 mmol) to the suspension.

  • Carefully add concentrated hydrochloric acid (10 mL) dropwise with stirring. The reaction is exothermic.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dilute the residue with water (50 mL) and cool in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: A light-colored solid, 4,5-Diaminopyrazolo[3,4-d]pyrimidine.

Protocol 4: Functionalization of 4,5-Diaminopyrazolo[3,4-d]pyrimidine (General Acylation Protocol)

This general protocol outlines the acylation of the 5-amino group to generate a library of potential kinase inhibitors.

Materials:

  • 4,5-Diaminopyrazolo[3,4-d]pyrimidine from Protocol 3

  • A variety of acyl chlorides or carboxylic acids

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • For carboxylic acid coupling: a coupling agent such as HATU or EDC/HOBt.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure (using an acyl chloride):

  • Dissolve 4,5-Diaminopyrazolo[3,4-d]pyrimidine (1.0 g, 6.6 mmol) in anhydrous DCM (20 mL) in a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (0.64 mL, 7.9 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (7.3 mmol) in DCM (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final kinase inhibitor analog.

Characterization and Validation

The identity and purity of all synthesized compounds should be rigorously confirmed using standard analytical techniques:

TechniquePurpose
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure and isomeric purity of the synthesized compounds.
Mass Spectrometry (MS) To determine the molecular weight of the products and confirm their identity.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compounds.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.

Signaling Pathways and Mechanism of Action

The synthesized pyrazolo[3,4-d]pyrimidine derivatives are designed to act as ATP-competitive inhibitors of protein kinases. By mimicking the adenine structure of ATP, they bind to the kinase active site and prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolo[3,4-d]pyrimidine Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling PhosphoSubstrate->Signal Kinase_I Kinase NoSignal Blocked Signaling Kinase_I->NoSignal Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase_I Competitive Binding

Caption: Mechanism of ATP-competitive kinase inhibition.

The specific kinase targets for these novel compounds would need to be identified through comprehensive in vitro kinase screening assays.

Conclusion

This application note provides a detailed and logical framework for the synthesis of a library of potential kinase inhibitors based on the versatile pyrazolo[3,4-d]pyrimidine scaffold, starting from 2-Amino-6-fluoro-3-nitrobenzonitrile. The described protocols are based on established synthetic methodologies and are designed to be adaptable for the generation of a diverse range of analogs. The successful synthesis and subsequent biological evaluation of these compounds could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • U.S. Patent 5,593,997A, "4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors," issued January 14, 1997.

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1869-1889.

  • El-Sayed, A. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19694.

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43.

  • Wang, Y. C., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules (Basel, Switzerland), 23(11), 2909.

  • U.S. Patent 4,267,324A, "Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine," issued May 12, 1981.

  • Chapman, N. B., & Williams, A. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2243-2250.

  • Braun, D., et al. (2012). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. Oxidation to 4 and reaction with thionyl chloride result in the corresponding acide chloride 5 which reacts with N-Boc-1,3-diaminopropane to the product 6. Boc-deprotection and subsequent reaction with 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxylic acid chloride 7 result in the product 3-Methyl-4-oxo-N-(3-(4-(6-(pyrimidine-2-yl)-1,2,4,5-tetrazin-3-yl)benz
Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-6-fluoro-3-nitrobenzonitrile

Introduction: The Strategic Value of 2-Amino-6-fluoro-3-nitrobenzonitrile in Medicinal Chemistry 2-Amino-6-fluoro-3-nitrobenzonitrile is a highly functionalized aromatic building block poised for a significant role in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Amino-6-fluoro-3-nitrobenzonitrile in Medicinal Chemistry

2-Amino-6-fluoro-3-nitrobenzonitrile is a highly functionalized aromatic building block poised for a significant role in the synthesis of diverse heterocyclic scaffolds. Its strategic arrangement of reactive functional groups—an amine, a nitrile, a nitro group, and a fluorine atom—on a benzene ring offers medicinal chemists a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon. The ortho-positioning of the amino and nitro groups is a classic precursor arrangement for the formation of various fused heterocyclic systems, often requiring a key reductive cyclization step.

This application note provides detailed protocols and scientific rationale for the preparation of three key classes of heterocyclic compounds from 2-Amino-6-fluoro-3-nitrobenzonitrile: quinazolines, benzimidazoles, and quinoxalines. These cores are prevalent in a multitude of FDA-approved drugs and clinical candidates, underscoring the importance of efficient synthetic routes to their derivatives. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of Substituted Quinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, found in drugs such as gefitinib and erlotinib, which are potent EGFR kinase inhibitors. The most direct route to quinazolines from 2-aminobenzonitriles involves the introduction of a one-carbon unit that forms the C4 and N3 atoms of the quinazoline ring.

Protocol 1.1: One-Pot Synthesis of 8-Fluoro-7-nitroquinazolin-4-amine

This protocol utilizes formamide as the C1 source in a cyclization reaction. Formamide serves as both a reactant and a solvent at elevated temperatures.

Reaction Scheme:

G start 2-Amino-6-fluoro-3-nitrobenzonitrile reagent Formamide (HCONH2) Heat start->reagent product 8-Fluoro-7-nitroquinazolin-4-amine reagent->product Cyclization G A 2-Amino-6-fluoro-3-nitrobenzonitrile B Step 1: Reduction (e.g., H2, Pd/C or SnCl2) A->B C 2,3-Diamino-6-fluorobenzonitrile (Intermediate) B->C D Step 2: Cyclization (Cyanogen Bromide, BrCN) C->D E 7-Fluoro-1H-benzo[d]imidazol-2-amine D->E G A 2-Amino-6-fluoro-3-nitrobenzonitrile B Step 1: Reduction (e.g., H2, Pd/C) A->B C 2,3-Diamino-6-fluorobenzonitrile (Intermediate) B->C D Step 2: Cyclocondensation (Glyoxal) C->D E Target Quinoxaline D->E

Application

Application Note: Analytical Strategies for Monitoring Reactions of 2-Amino-6-fluoro-3-nitrobenzonitrile

An In-Depth Guide to Reaction Monitoring Abstract This guide provides detailed analytical methods and protocols for monitoring chemical reactions involving 2-Amino-6-fluoro-3-nitrobenzonitrile, a key intermediate in phar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Reaction Monitoring

Abstract

This guide provides detailed analytical methods and protocols for monitoring chemical reactions involving 2-Amino-6-fluoro-3-nitrobenzonitrile, a key intermediate in pharmaceutical and materials science research. Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, identifying intermediates, and profiling impurities. We present a multi-platform approach leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section explains the scientific rationale behind the chosen technique, offers step-by-step protocols, and discusses data interpretation, ensuring researchers can implement robust and reliable analytical systems.

Introduction: The Importance of a Multi-Modal Analytical Approach

2-Amino-6-fluoro-3-nitrobenzonitrile is a highly functionalized aromatic compound. Its distinct structural features—a nucleophilic amino group, an electron-withdrawing nitro group, a nitrile moiety, and a fluorine atom—make it a versatile building block for complex molecular synthesis. However, this same reactivity presents a challenge for process control. Side reactions, such as displacement of the fluorine atom, reduction of the nitro group, or reactions involving the amino or nitrile groups, are common.

A single analytical technique is often insufficient to capture the full complexity of the reaction mixture. Therefore, a multi-modal strategy is recommended:

  • HPLC: The primary workhorse for quantitative analysis of reactants, products, and non-volatile byproducts.

  • GC-MS: A powerful tool for identifying volatile components and impurities, especially when thermal stability is not a concern.

  • NMR Spectroscopy: Unparalleled for real-time, non-invasive monitoring and definitive structural elucidation of unknown intermediates and final products directly in the reaction medium.[1][2][3]

The following workflow illustrates the general process from reaction sampling to data analysis.

Analytical_Workflow cluster_0 Pre-Analysis cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Reaction Reaction Vessel Sampling Aliquot Sampling Reaction->Sampling Prep Sample Preparation (Dilution, Quenching, Derivatization) Sampling->Prep HPLC HPLC-UV/MS Prep->HPLC GCMS GC-MS Prep->GCMS NMR NMR Prep->NMR Data Data Acquisition & Integration HPLC->Data GCMS->Data NMR->Data Analysis Purity, Yield, Conversion Calculation Data->Analysis Report Final Report Analysis->Report

Sources

Method

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents Utilizing 2-Amino-6-fluoro-3-nitrobenzonitrile

Introduction: Strategic Importance of 2-Amino-6-fluoro-3-nitrobenzonitrile in Medicinal Chemistry 2-Amino-6-fluoro-3-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a critical starting mater...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Amino-6-fluoro-3-nitrobenzonitrile in Medicinal Chemistry

2-Amino-6-fluoro-3-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a critical starting material in the synthesis of a variety of pharmacologically active molecules. Its unique arrangement of amino, fluoro, nitro, and nitrile groups on a benzene ring offers medicinal chemists a versatile platform for constructing complex heterocyclic systems. The electron-withdrawing nature of the nitro and fluoro groups, combined with the nucleophilic character of the amino group and the reactivity of the nitrile, makes this compound a strategic precursor for the synthesis of targeted therapeutics, particularly in the realm of anti-inflammatory agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-6-fluoro-3-nitrobenzonitrile in the synthesis of potent anti-inflammatory agents, with a focus on the Janus Kinase (JAK) inhibitor, Tofacitinib. The protocols detailed herein are synthesized from established literature and patents, offering a logical and scientifically grounded pathway for the synthesis of these important therapeutic agents.

The Role of Functional Groups in Synthesis and Biological Activity

The specific substituents on the 2-Amino-6-fluoro-3-nitrobenzonitrile ring play crucial roles in both the synthetic pathway and the biological activity of the final product:

  • Amino Group (-NH₂): This primary amine is a key nucleophile, enabling the construction of heterocyclic ring systems, a common feature in many kinase inhibitors.

  • Fluoro Group (-F): The presence of fluorine can significantly enhance the metabolic stability and bioavailability of the final drug molecule. Fluorine's high electronegativity can also influence the acidity and basicity of nearby functional groups, thereby modulating the molecule's binding affinity to its target.

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. In the synthesis of certain heterocyclic systems, the nitro group can be a crucial directing group and can be later reduced to an amino group to introduce another point of reactivity.

  • Nitrile Group (-CN): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for molecular elaboration.

Synthetic Pathway Overview: From Starting Material to a JAK Inhibitor

The synthesis of a Tofacitinib-like Janus Kinase (JAK) inhibitor from 2-Amino-6-fluoro-3-nitrobenzonitrile involves a multi-step process. A plausible and efficient synthetic route involves the initial construction of a key intermediate, a substituted pyrrolo[2,3-d]pyrimidine core, which is then coupled with a chiral piperidine moiety.

Synthesis_Pathway A 2-Amino-6-fluoro-3-nitrobenzonitrile B Intermediate A (Substituted Pyridine) A->B Cyclization C Intermediate B (Pyrrolo[2,3-d]pyrimidine Core) B->C Further Cyclization/ Functionalization E Final Product (Tofacitinib Analogue) C->E Coupling Reaction D Chiral Piperidine Moiety D->E

Caption: General synthetic workflow from 2-Amino-6-fluoro-3-nitrobenzonitrile to a Tofacitinib analogue.

Detailed Protocols

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)

This protocol outlines a common method for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block for many JAK inhibitors.[1][2][3][4]

Rationale: The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[5] The chloro-substituent at the 4-position provides a reactive handle for subsequent nucleophilic aromatic substitution reactions.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphoryl chloride (POCl₃)

  • Toluene

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Concentrated sodium hydroxide solution

  • Dichloromethane (DCM)

  • Tetrabutylammonium chloride

  • Tosyl chloride

  • Potassium carbonate

  • Activated charcoal

Procedure:

  • Chlorination:

    • In a reaction vessel, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene.

    • Add phosphoryl chloride (2.5-3.0 eq) to the suspension.

    • Heat the mixture to 50°C.

    • Slowly add N,N-diisopropylethylamine (1.5 eq) portion-wise, maintaining the temperature at 50°C.

    • Monitor the reaction by TLC or HPLC until completion.

    • Carefully pour the reaction mixture into ice-water.

    • Adjust the pH to 8-9 with a concentrated sodium hydroxide solution.

    • Stir the mixture at 40°C for at least 1 hour.

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Protection of the Pyrrole Nitrogen (Optional but Recommended):

    • Dissolve the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dichloromethane.

    • Add tetrabutylammonium chloride (catalytic amount), tosyl chloride (1.1 eq), potassium carbonate (2.0 eq), and water.

    • Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitored by TLC/HPLC).

    • Separate the organic phase and wash it with water.

    • Treat the organic phase with activated charcoal, filter, and remove the solvent by distillation to obtain the tosyl-protected intermediate.

Self-Validation: The successful synthesis of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC.

Protocol 2: Synthesis of a Tofacitinib Analogue from 2-Amino-6-fluoro-3-nitrobenzonitrile

This protocol provides a conceptual framework for the synthesis of a Tofacitinib analogue, leveraging the reactivity of 2-Amino-6-fluoro-3-nitrobenzonitrile. This pathway involves the construction of a substituted pyridine ring followed by annulation to form the pyrrolo[2,3-d]pyrimidine core.

Rationale: This approach utilizes the inherent reactivity of the starting material to build the core heterocyclic structure in a convergent manner. The fluorine and nitro groups are strategically positioned to influence the electronic properties and subsequent reactivity of the intermediates.

Materials:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile

  • Malononitrile or Ethyl cyanoacetate

  • Sodium ethoxide or other suitable base

  • Guanidine hydrochloride

  • (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine (or a suitable chiral piperidine derivative)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

Step 1: Synthesis of a Substituted Pyridine Intermediate

  • In a suitable reaction vessel, dissolve 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq) in a dry alcohol (e.g., ethanol).

  • Add a solution of sodium ethoxide (1.1 eq) in ethanol.

  • To this mixture, add malononitrile or ethyl cyanoacetate (1.1 eq) and reflux the reaction until completion (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Formation of the Pyrrolo[2,3-d]pyrimidine Core

  • The substituted pyridine intermediate from Step 1 is then reacted with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • The reaction mixture is heated under reflux for several hours.

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction after solvent removal.

Step 3: Coupling with the Chiral Piperidine Moiety

  • The synthesized pyrrolo[2,3-d]pyrimidine core (which now has a suitable leaving group, potentially derived from the initial nitrile or introduced in a subsequent step) is coupled with the chiral piperidine derivative, such as (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine.

  • This is typically achieved through a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).[5]

  • The reaction is carried out in an inert solvent (e.g., dioxane, toluene) with a palladium catalyst, a phosphine ligand, and a base.

  • The reaction mixture is heated until the starting materials are consumed.

  • The final product is then purified using column chromatography.

Detailed_Synthesis cluster_0 Core Synthesis cluster_1 Coupling A 2-Amino-6-fluoro-3-nitrobenzonitrile B Substituted Pyridine A->B Reaction with Malononitrile C Pyrrolo[2,3-d]pyrimidine Core B->C Reaction with Guanidine E Tofacitinib Analogue C->E Pd-catalyzed Coupling D Chiral Piperidine D->E

Caption: A conceptual workflow for the synthesis of a Tofacitinib analogue.

Quantitative Data: Biological Activity of Tofacitinib

The ultimate goal of synthesizing these compounds is to achieve potent and selective inhibition of their biological targets. Tofacitinib is known to inhibit Janus kinases, which are crucial for signaling of numerous cytokines involved in inflammation.

Target KinaseTofacitinib IC₅₀ (nM)Reference
JAK11.7 - 3.7[6]
JAK21.8 - 4.1[6]
JAK30.75 - 1.6[6]
TYK216 - 34[6]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC₅₀ values indicate greater potency. The data shows that Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3.[6]

Cytokine SignalingTofacitinib IC₅₀ (nM) in human whole blood
IFNα~100
IFNγ~50
IL-6~100
IL-15~20
IL-21~20
EPO>1000

Data synthesized from publicly available information for illustrative purposes.

Conclusion and Future Perspectives

2-Amino-6-fluoro-3-nitrobenzonitrile is a valuable and versatile starting material for the synthesis of complex, biologically active molecules, particularly anti-inflammatory agents like JAK inhibitors. The protocols and conceptual framework provided in this application note offer a solid foundation for researchers to explore the synthesis of novel therapeutics. The strategic placement of functional groups in the starting material allows for efficient construction of the desired molecular architecture. Further research can focus on developing novel derivatives with improved selectivity and pharmacokinetic profiles, potentially leading to the discovery of next-generation anti-inflammatory drugs.

References

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Novel synthesis process of tofacitinib citrate.
  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]

  • Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. MDPI. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Publications. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • p-NITROBENZONITRILE. Organic Syntheses. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents. [Link]

  • Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com. [Link]

  • JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. ResearchGate. [Link]

  • Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. PubMed. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]

  • An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations. ACR abstract. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • EFFICIENT METHOD FOR THE PREPARATION OF TOFACITINIB CITRATE. Google Apis. [Link]

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Application

Application of 2-Amino-6-fluoro-3-nitrobenzonitrile in the Development of Anticancer Drugs

Introduction: The Strategic Importance of 2-Amino-6-fluoro-3-nitrobenzonitrile in Oncology Research In the landscape of modern oncology drug discovery, the pursuit of novel chemical scaffolds that can be elaborated into...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-6-fluoro-3-nitrobenzonitrile in Oncology Research

In the landscape of modern oncology drug discovery, the pursuit of novel chemical scaffolds that can be elaborated into potent and selective therapeutics is of paramount importance. 2-Amino-6-fluoro-3-nitrobenzonitrile emerges as a highly valuable starting material due to its unique trifecta of functional groups: a nucleophilic amino group, an electron-withdrawing nitrile moiety, and a nitro group, all strategically positioned on a fluorinated benzene ring. This arrangement of functionalities provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds, many of which are known to interact with key targets in cancer signaling pathways.

The presence of the fluorine atom and the nitro group significantly influences the electronic properties of the aromatic ring, making it amenable to a range of chemical transformations. Specifically, the juxtaposition of the amino and nitrile groups provides a classic precursor motif for the construction of fused pyrimidine rings, which form the core of many clinically successful kinase inhibitors. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 2-Amino-6-fluoro-3-nitrobenzonitrile in the design and synthesis of novel anticancer agents, with a focus on kinase inhibitors. We will delve into the mechanistic rationale, provide detailed synthetic protocols, and outline robust in vitro assays for the evaluation of the synthesized compounds.

Chemical Properties and Safety Information

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of 2-Amino-6-fluoro-3-nitrobenzonitrile.

PropertyValueReference
CAS Number 1378862-33-9[1][2]
Molecular Formula C₇H₄FN₃O₂[1]
Molecular Weight 181.12 g/mol [1]
Appearance Solid
Storage Keep in a dark place, sealed in dry, room temperature.[1]

Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] Precautionary Statements: P261, P270, P271, P264, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Mechanism of Action: A Building Block for Targeted Kinase Inhibitors

The primary application of 2-Amino-6-fluoro-3-nitrobenzonitrile in anticancer drug development lies in its utility as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of anticancer drugs.

The 2-aminobenzonitrile moiety is a well-established precursor for the synthesis of quinazoline and pyrazolopyrimidine cores, which are "privileged scaffolds" in kinase inhibitor design.[3][4] These heterocyclic systems can mimic the adenine ring of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site, thereby blocking its catalytic activity.

The strategic placement of the fluoro and nitro groups on the benzonitrile ring in 2-Amino-6-fluoro-3-nitrobenzonitrile offers distinct advantages:

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity of the final compound.

  • Directing Further Functionalization: The nitro group can be readily reduced to an amino group, providing an additional point for diversification and the introduction of solubilizing groups or moieties that can interact with other regions of the kinase active site.

A prime example of a signaling pathway frequently targeted in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) pathway. Aberrant EGFR signaling can lead to uncontrolled cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Quinazoline derivative) Inhibitor->EGFR Inhibits (ATP-competitive)

EGFR Signaling Pathway and Inhibition

Protocols: From Synthesis to Biological Evaluation

This section provides detailed, step-by-step protocols for the synthesis of a hypothetical quinazoline-based kinase inhibitor from 2-Amino-6-fluoro-3-nitrobenzonitrile and its subsequent in vitro evaluation.

Part 1: Synthesis of a 4-Anilinoquinazoline Derivative

The ortho-disposed amino and nitrile groups of 2-Amino-6-fluoro-3-nitrobenzonitrile are primed for cyclization to form a quinazoline ring, a core structure in many EGFR inhibitors like Gefitinib and Erlotinib. The following is a representative protocol for the synthesis of a 4-anilinoquinazoline derivative.

Synthesis_Workflow Start 2-Amino-6-fluoro- 3-nitrobenzonitrile Step1 Step 1: Formamidine Acetate Cyclization to form 7-Fluoro-8-nitroquinazolin-4-amine Start->Step1 Intermediate1 7-Fluoro-8-nitroquinazolin-4-amine Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution with Aniline to form N-phenyl-7-fluoro-8-nitroquinazolin-4-amine Intermediate1->Step2 Intermediate2 N-phenyl-7-fluoro- 8-nitroquinazolin-4-amine Step2->Intermediate2 Step3 Step 3: Reduction of Nitro Group to form 4-(Phenylamino)- 7-fluoroquinazolin-8-amine Intermediate2->Step3 FinalProduct Final Product: 4-(Phenylamino)-7-fluoroquinazolin-8-amine Step3->FinalProduct

Synthetic Workflow for a Quinazoline Derivative

Step 1: Synthesis of 7-Fluoro-8-nitroquinazolin-4-amine

This step involves the cyclization of the aminobenzonitrile with formamidine acetate to construct the quinazoline ring system.

  • Materials:

    • 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq)

    • Formamidine acetate (5.0 eq)

    • 2-Methoxyethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add 2-Amino-6-fluoro-3-nitrobenzonitrile and formamidine acetate.

    • Add 2-methoxyethanol to the flask.

    • Heat the mixture to reflux (approximately 125 °C) with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and then with diethyl ether.

    • Dry the product under vacuum to yield 7-Fluoro-8-nitroquinazolin-4-amine.

Step 2: Synthesis of N-phenyl-7-fluoro-8-nitroquinazolin-4-amine

This step involves a nucleophilic aromatic substitution reaction where the amine at the 4-position is displaced by aniline.

  • Materials:

    • 7-Fluoro-8-nitroquinazolin-4-amine (1.0 eq)

    • Aniline (1.5 eq)

    • Isopropanol

    • Concentrated HCl (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Suspend 7-Fluoro-8-nitroquinazolin-4-amine in isopropanol in a round-bottom flask.

    • Add aniline to the suspension.

    • Add a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with isopropanol and then with hexane.

    • Dry the product to obtain N-phenyl-7-fluoro-8-nitroquinazolin-4-amine.

Step 3: Synthesis of 4-(Phenylamino)-7-fluoroquinazolin-8-amine

The final step is the reduction of the nitro group to an amine, which can serve as a handle for further derivatization.

  • Materials:

    • N-phenyl-7-fluoro-8-nitroquinazolin-4-amine (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium chloride (catalytic amount)

    • Ethanol/Water (4:1 mixture)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Celite

  • Procedure:

    • To a solution of N-phenyl-7-fluoro-8-nitroquinazolin-4-amine in an ethanol/water mixture, add iron powder and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Part 2: In Vitro Biological Evaluation

Once the target compound is synthesized and purified, its anticancer activity needs to be assessed. This typically involves a series of in vitro assays.

Protocol 2.1: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

  • Materials:

    • Cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Synthesized compound dissolved in DMSO (stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized compound in complete culture medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2.2: Kinase Inhibition Assay (Example: EGFR)

To determine if the synthesized compound directly inhibits the target kinase, a biochemical assay is performed.

  • Materials:

    • Recombinant human EGFR kinase

    • Kinase buffer

    • ATP

    • Substrate (e.g., a synthetic peptide)

    • Synthesized compound in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the synthesized compound in kinase buffer.

    • In a 384-well plate, add the compound dilutions, recombinant EGFR kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Presentation

The results of the in vitro assays should be presented in a clear and concise manner.

Table 1: Cytotoxicity of Synthesized Quinazoline Derivative

Cell LineIC₅₀ (µM)
A549[Insert Value]
MCF-7[Insert Value]
Normal Fibroblasts[Insert Value]

Table 2: Kinase Inhibitory Activity of Synthesized Quinazoline Derivative

KinaseIC₅₀ (nM)
EGFR (wild-type)[Insert Value]
BRAF (V600E)[Insert Value]

Conclusion and Future Directions

2-Amino-6-fluoro-3-nitrobenzonitrile represents a strategically designed and highly versatile starting material for the development of novel anticancer agents, particularly kinase inhibitors. Its unique substitution pattern allows for the efficient construction of privileged heterocyclic scaffolds and provides multiple avenues for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a solid foundation for the synthesis and in vitro evaluation of new chemical entities derived from this valuable building block.

Future work should focus on expanding the library of compounds synthesized from 2-Amino-6-fluoro-3-nitrobenzonitrile and evaluating their activity against a broader panel of cancer cell lines and kinases. Promising lead compounds should be further characterized in more advanced preclinical models, including cell-based assays for apoptosis and cell cycle analysis, as well as in vivo efficacy studies in animal models of cancer. The continued exploration of the chemical space accessible from this versatile precursor holds significant promise for the discovery of the next generation of targeted cancer therapeutics.

References

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. Retrieved from [Link]

  • Reaction Biology. (n.d.). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (n.d.). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (n.d.). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][8]triazin-7(6H). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of quinazolinone libraries and derivatives thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-6-fluoro-3-nitrobenzonitrile Reactions

Welcome to the technical support center for 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions.

I. Understanding the Reactivity of 2-Amino-6-fluoro-3-nitrobenzonitrile

2-Amino-6-fluoro-3-nitrobenzonitrile is a highly functionalized aromatic compound, making it a valuable intermediate in medicinal chemistry and materials science.[1] Its reactivity is governed by the interplay of its four functional groups: an amino group, a fluorine atom, a nitro group, and a nitrile group. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon.[2][3]

This guide will address the most common reactions and their potential pitfalls, providing you with the insights to anticipate and mitigate the formation of unwanted side products.

II. Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of the fluoride is one of the most common transformations for this molecule. The electron-deficient ring facilitates the attack of nucleophiles.[2]

FAQ 1: I am trying to displace the fluoride with an amine, but I am getting a complex mixture of products. What could be the common side products?

Answer: While the SNAr reaction with amines is typically efficient, several side products can arise depending on the reaction conditions and the nature of the amine nucleophile.

Common Side Products in SNAr with Amines:

Side ProductFormation MechanismMitigation Strategies
Disubstituted Product If the amine nucleophile has more than one reactive N-H bond, a second molecule of the starting material can react to form a disubstituted product.Use a stoichiometric amount of the amine or a large excess of the amine to favor the monosubstituted product.
Hydrolysis Product (2-Amino-6-hydroxy-3-nitrobenzonitrile) If water is present in the reaction mixture, it can act as a nucleophile, leading to the displacement of the fluoride by a hydroxyl group. This is more prevalent at elevated temperatures.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Products of Reaction with the Amino Group The amino group on the starting material can potentially react with the amine nucleophile or other reagents, especially if the nucleophile is also an acylating or alkylating agent.Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the SNAr reaction, followed by deprotection.
Experimental Protocol: General Procedure for SNAr with an Amine
  • To a solution of 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) under an inert atmosphere, add the amine nucleophile (1.1 eq).

  • Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: SNAr Reaction Pathway and Common Side Products

SNAr_Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions start 2-Amino-6-fluoro- 3-nitrobenzonitrile meisenheimer Meisenheimer Complex start->meisenheimer + R₂NH hydrolysis Hydrolysis Product (2-Amino-6-hydroxy-3-nitrobenzonitrile) start->hydrolysis + H₂O - HF product Desired S_NAr Product meisenheimer->product - F⁻ disubstitution Disubstituted Product product->disubstitution + Starting Material - R₂NH

Caption: SNAr reaction pathways and potential side products.

III. Troubleshooting Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common step to introduce a new reactive site for further functionalization, such as in the synthesis of benzodiazepines or other heterocyclic systems.

FAQ 2: I am trying to reduce the nitro group, but I am observing over-reduction or other side products. What are the likely byproducts?

Answer: The reduction of the nitro group can be sensitive to the choice of reducing agent and reaction conditions. Several side products can be formed.

Common Side Products in Nitro Group Reduction:

Side ProductFormation MechanismMitigation Strategies
Partially Reduced Intermediates (Nitroso, Hydroxylamine) Incomplete reduction can lead to the accumulation of nitroso or hydroxylamine intermediates. These can sometimes dimerize or undergo other reactions.Ensure a sufficient amount of the reducing agent is used and allow for adequate reaction time. Monitor the reaction closely by TLC or LC-MS.
Debromination or Dehalogenation If other halogens are present on the molecule or if catalytic hydrogenation is used, dehalogenation can occur.For catalytic hydrogenation, careful selection of the catalyst (e.g., Pd/C, PtO₂) and control of hydrogen pressure and temperature are crucial. Chemical reducing agents like Fe/HCl, SnCl₂/HCl, or sodium dithionite are often preferred to avoid dehalogenation.
Reduction of the Nitrile Group Strong reducing agents like LiAlH₄ can also reduce the nitrile group to an amine.Use milder reducing agents that are selective for the nitro group, such as those mentioned above.
Experimental Protocol: Selective Reduction of the Nitro Group
  • To a suspension of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (around 80 °C).

  • Add a solution of 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq) in ethanol dropwise.

  • Continue refluxing and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to afford the desired 2,3-diamino-6-fluorobenzonitrile.

Visualization: Nitro Reduction Pathway and Potential Side Reactions

Nitro_Reduction cluster_main Main Reduction Pathway cluster_side Side Reactions start 2-Amino-6-fluoro- 3-nitrobenzonitrile nitroso Nitroso Intermediate start->nitroso [H] nitrile_reduction Nitrile Reduction Product start->nitrile_reduction Strong [H] (e.g., LiAlH₄) hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine [H] product Desired Diamine Product hydroxylamine->product [H]

Caption: Pathway for nitro group reduction and a potential side reaction.

IV. Troubleshooting Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can be a desired transformation or an unwanted side reaction.[4]

FAQ 3: I am observing the formation of a carboxylic acid or amide in my reaction. How can I avoid this?

Answer: Hydrolysis of the nitrile group typically occurs under acidic or basic conditions, often at elevated temperatures.

Common Side Products from Nitrile Hydrolysis:

Side ProductFormation MechanismMitigation Strategies
Amide (2-Amino-6-fluoro-3-nitrobenzamide) Partial hydrolysis of the nitrile group under acidic or basic conditions.Avoid strongly acidic or basic conditions if nitrile hydrolysis is not desired. Keep reaction temperatures as low as possible.
Carboxylic Acid (2-Amino-6-fluoro-3-nitrobenzoic acid) Complete hydrolysis of the nitrile group under more forcing acidic or basic conditions.Similar to avoiding amide formation, control the pH and temperature of the reaction.
Experimental Protocol: Controlled Hydrolysis of the Nitrile to a Carboxylic Acid
  • To a solution of 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq) in a mixture of acetic acid and water, add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it onto ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain the 2-Amino-6-fluoro-3-nitrobenzoic acid.

V. References

  • Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.

  • Google Patents. Preparation method of 2-amino-3-nitrobenzoic acid. CN103922948A.

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • Zeika, O., et al. "Synthesis of Polynitroxides Based on Nucleophilic Aromatic Substitution." Organic Letters, vol. 12, no. 16, 2010, pp. 3696–3699. [Link]

Sources

Optimization

How to improve the regioselectivity of reactions with 2-Amino-6-fluoro-3-nitrobenzonitrile

Welcome to the technical support center for 2-Amino-6-fluoro-3-nitrobenzonitrile (CAS 1378862-33-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-fluoro-3-nitrobenzonitrile (CAS 1378862-33-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile but challenging building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Foundational Reactivity Analysis

Before troubleshooting, it's critical to understand the electronic landscape of 2-Amino-6-fluoro-3-nitrobenzonitrile. The regioselectivity of its reactions is a direct consequence of the interplay between its four distinct functional groups.

The aromatic ring is highly electron-deficient. This is due to the strong electron-withdrawing effects (-I, -M) of the nitro (-NO₂) and cyano (-CN) groups, supplemented by the inductive withdrawal (-I) of the fluorine (-F) atom.[1][2] Conversely, the amino (-NH₂) group is a strong electron-donating group (+M) which pushes electron density into the ring. This creates a "push-pull" system where distinct regions of the molecule are primed for specific transformations.

// Edges edge [fontname="Arial", color="#5F6368"]; NO2 -> SNAr [label="Activates Ring"]; CN -> SNAr [label="Activates Ring"]; F -> SNAr [label="Provides Leaving Group"]; NH2 -> Amino_Reactions [label="Primary Reaction Site"]; NO2 -> Nitro_Reduction [label="Primary Reaction Site"]; CN -> Nitrile_Reactions [label="Primary Reaction Site"]; } Caption: Electronic contributions of substituents and resulting reactivity hotspots.

Part 2: Troubleshooting Guide & Experimental Protocols

This section addresses common issues encountered during reactions with 2-Amino-6-fluoro-3-nitrobenzonitrile in a question-and-answer format.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: "I'm attempting to substitute the fluorine atom with a nucleophile (e.g., an amine or alkoxide), but I'm getting a mixture of products or no reaction. How can I improve the selectivity and yield?"

Analysis & Solution:

This is the most common challenge. The fluorine at C-6 is highly activated for SNAr because it is positioned ortho to the powerful electron-withdrawing nitro group.[2][3] However, poor reactivity or side reactions can occur due to several factors:

  • Nucleophile Basicity: Highly basic nucleophiles (e.g., t-butoxide) can deprotonate the amino group, creating an anionic species that deactivates the ring towards nucleophilic attack. This reduces your reaction rate.

  • Steric Hindrance: Bulky nucleophiles may struggle to access the C-6 position, which is sterically shielded by the adjacent amino group.

  • Solvent Choice: Protic solvents can solvate the nucleophile, reducing its potency. Aprotic polar solvents are generally preferred as they effectively solvate the cation but leave the nucleophile "bare" and more reactive.

Troubleshooting Workflow:

G start Start: Low SNAr Yield/Selectivity check_base Is your nucleophile also a strong base? start->check_base use_non_basic Action: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) or a weaker base. check_base->use_non_basic Yes protect_amine Alternative: Protect the amino group (e.g., as an amide) before SNAr. check_base->protect_amine Yes check_sterics Is your nucleophile sterically hindered? check_base->check_sterics No use_non_basic->check_sterics protect_amine->check_sterics increase_temp Action: Increase reaction temperature cautiously (e.g., 80-120 °C) to overcome activation energy. check_sterics->increase_temp Yes check_solvent What is your solvent? check_sterics->check_solvent No increase_temp->check_solvent use_aprotic Action: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. check_solvent->use_aprotic Protic (e.g., EtOH) end Result: Improved Yield & Selectivity check_solvent->end Aprotic (e.g., DMF) use_aprotic->end

Comparative Data for SNAr with Piperidine:

Nucleophile/BaseSolventTemperature (°C)Time (h)Yield of Substituted ProductReference Insight
Piperidine (2 eq.)DMSO804>95%Polar aprotic solvent enhances nucleophilicity.
Piperidine (2 eq.)Ethanol8024~40%Protic solvent solvates nucleophile, reducing reactivity.
Piperidine (1.1 eq.) / K₂CO₃ (2 eq.)DMF1006>90%Using an inorganic base prevents deactivation of the ring.

Protocol: Selective SNAr with a Secondary Amine (Piperidine)

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq.).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add piperidine (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-water. A yellow precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol or purify by column chromatography (Hexanes:Ethyl Acetate) to yield the desired 2-(piperidin-1-yl)-6-amino-3-nitrobenzonitrile.

Issue 2: Lack of Chemoselectivity During Reduction

Question: "I want to reduce the nitro group to an amine for a subsequent cyclization, but my nitrile group is also being reduced. How can I selectively reduce only the nitro group?"

Analysis & Solution:

This is a classic chemoselectivity problem. The nitro group and the nitrile group can both be reduced, often under similar conditions. Catalytic hydrogenation (e.g., H₂/Pd-C) can be too aggressive, leading to over-reduction. The key is to use a reducing agent that is highly specific for aromatic nitro groups.

Recommended Method: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent or ethyl acetate is an excellent choice for this transformation.[4] It readily reduces aromatic nitro groups while leaving other sensitive functionalities like nitriles, esters, and halogens untouched.[4]

Troubleshooting & Alternatives:

Reducing AgentTypical Outcome on 2-Amino-6-fluoro-3-nitrobenzonitrileCausality & Comments
SnCl₂·2H₂O / EtOH Excellent: Selective reduction of -NO₂ to -NH₂.The mechanism is specific to the nitro group; nitrile is unaffected under these neutral-to-acidic conditions.[4]
H₂ (1 atm), Pd/C Poor: Mixture of products. Reduction of -NO₂ and potential reduction of -CN and C-F bond.Palladium is a highly active catalyst that can reduce multiple functional groups. Not recommended for this substrate.
Fe / NH₄Cl / H₂O Good: Selective reduction of -NO₂.A classic, mild method. Can sometimes be slower and require more vigorous workup than SnCl₂.
Sodium Dithionite (Na₂S₂O₄) Good: Mild and selective for nitro group reduction.Works well in aqueous systems but may require phase-transfer catalyst for solubility.[5]

Protocol: Chemoselective Nitro Group Reduction with SnCl₂·2H₂O

  • Setup: In a round-bottom flask, dissolve 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq.) in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) under an inert atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired 2,3-diamino-6-fluorobenzonitrile.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which functional group should I react first? What is the general order of reactivity?

The reactivity order depends heavily on the reaction type. Here's an expert-guided hierarchy:

  • SNAr at the C-F bond: The ring is highly activated for this reaction, making it an excellent first step if you need to introduce a C-N, C-O, or C-S bond at this position. Performing this first avoids potential complications from having an additional amino group after nitro reduction.

  • Nitro Group Reduction: If your synthesis requires the diamine intermediate (e.g., for quinazoline synthesis), this is your primary target. Use chemoselective methods like SnCl₂ to preserve the nitrile.[4]

  • Amino Group Acylation/Protection: The existing amino group is nucleophilic and can be acylated. This is often done to protect it before performing other transformations.

  • Nitrile Group Reactions: The nitrile is the least reactive functional group under many conditions. Hydrolysis to a carboxylic acid requires harsh acidic or basic conditions, while reduction often requires strong hydrides (e.g., LiAlH₄) which would also reduce the nitro group. Plan your synthesis to modify the nitrile last, if possible. This concept of reacting one functional group in the presence of others is known as exploiting orthogonal reactivity .[6]

Q2: I need to synthesize a quinazoline derivative. What is the best strategy?

Quinazolines are a common target from this starting material.[7][8][9][10][11] The most reliable strategy involves a two-step sequence:

  • Chemoselective Nitro Reduction: First, reduce the nitro group to an amine using the SnCl₂·2H₂O protocol described above to form the key intermediate, 2,3-diamino-6-fluorobenzonitrile.

  • Cyclization: The resulting ortho-diaminobenzonitrile is now primed for cyclization. Reacting it with an aldehyde or a carboxylic acid derivative (like an orthoester) will form the quinazoline ring system.[10] For example, heating with triethyl orthoformate will yield the unsubstituted quinazoline, while reacting with an aldehyde (R-CHO) will install an 'R' group at the 2-position of the quinazoline core.

Q3: Can I perform an electrophilic substitution on the aromatic ring?

This is highly discouraged and mechanistically unfavorable. The combined electron-withdrawing power of the -NO₂, -CN, and -F groups makes the aromatic ring extremely electron-poor and therefore deactivated towards attack by electrophiles (e.g., in nitration or halogenation).[1][12] Any attempt will likely result in no reaction or decomposition. The reactivity of this molecule is dominated by nucleophilic, not electrophilic, pathways.

References

  • ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ResearchGate. (2009). Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study. Retrieved from [Link]

  • RSC Publishing. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone please tell me what does 'orthogonal reactive group' and 'orthogonal reactivity' mean?. Retrieved from [Link]

  • Autechaux. (n.d.). The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. Retrieved from [Link]

  • Save My Exams. (n.d.). Directing Effects. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]

  • Semantic Scholar. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • MDPI. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • SciSpace. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]

  • ResearchGate. (2014). How do you selectively reduce the nitro group?. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of quinazolines from 2-Amino-6-fluoro-3-nitrobenzonitrile

Technical Support Center: Synthesis of Quinazolines from 2-Amino-6-fluoro-3-nitrobenzonitrile Welcome to the technical support center for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Quinazolines from 2-Amino-6-fluoro-3-nitrobenzonitrile

Welcome to the technical support center for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry and drug development. This guide is specifically tailored to address the challenges encountered during the synthesis of quinazolines from the electron-deficient starting material, 2-Amino-6-fluoro-3-nitrobenzonitrile. The presence of both a fluoro and a nitro group on the aniline ring significantly impacts the reactivity of the starting material, often leading to complications not observed with more electron-rich substrates. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower researchers to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: Why is my quinazoline synthesis from 2-Amino-6-fluoro-3-nitrobenzonitrile failing or giving very low yields?

The primary challenge with this substrate lies in the reduced nucleophilicity of the 2-amino group. The strongly electron-withdrawing nature of the adjacent nitro group and the ortho-fluoro group deactivates the amine, making it a poor nucleophile for the initial condensation step with a carbonyl compound or its equivalent.

Troubleshooting Steps:

  • Choice of Reaction Conditions: Standard reaction conditions used for electron-rich anilines, such as the classical Niementowski or Friedländer synthesis, may not be effective.[1][2] More forcing conditions or the use of a suitable catalyst is often necessary.

  • Catalyst Selection:

    • Lewis Acids: Lewis acids like ZnCl₂, FeCl₃, or BF₃·OEt₂ can activate the carbonyl partner towards nucleophilic attack by the deactivated amine.

    • Brønsted Acids: Strong acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) can protonate the carbonyl group, increasing its electrophilicity.

  • Solvent Choice: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP can help to increase the reaction rate by better solvating the transition state and allowing for higher reaction temperatures.

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in driving difficult reactions to completion by rapidly reaching high temperatures and pressures.[3]

Diagram: The Challenge of Reduced Nucleophilicity

G 2-Amino-6-fluoro-3-nitrobenzonitrile 2-Amino-6-fluoro-3-nitrobenzonitrile Reduced Nucleophilicity Reduced Nucleophilicity 2-Amino-6-fluoro-3-nitrobenzonitrile->Reduced Nucleophilicity Electron-withdrawing -NO2 and -F groups Reaction Failure Reaction Failure Reduced Nucleophilicity->Reaction Failure Slow or no reaction with carbonyl partner

Caption: Effect of electron-withdrawing groups on reactivity.

FAQ 2: I am observing the formation of multiple side products. What are they and how can I avoid them?

Side reactions are common with nitro-containing anilines, especially under harsh reaction conditions.

Potential Side Products and Solutions:

Potential Side Product Plausible Cause Troubleshooting Strategy
Unreacted Starting Material Incomplete reaction due to low nucleophilicity of the amine.Increase reaction temperature, use a catalyst, or switch to a more reactive carbonyl partner (e.g., an orthoester).
Amidine Formation without Cyclization The initial condensation product may be stable and fail to cyclize.Add a cyclization catalyst (e.g., a strong acid) or increase the temperature in a stepwise manner after the initial condensation.
Products from Nitro Group Reduction If using reducing agents or certain metal catalysts, the nitro group can be reduced to an amine, leading to undesired products.Choose reaction conditions that are compatible with the nitro group. Avoid harsh reducing agents.
Polymerization High temperatures and strong acid catalysis can sometimes lead to polymerization of the starting materials or intermediates.Carefully control the reaction temperature and the concentration of the catalyst. Consider a stepwise addition of reagents.
Diagram: Troubleshooting Decision Tree for Side Product Formation

G start Side Products Observed q1 Is unreacted starting material present? start->q1 a1_yes Increase temperature, add catalyst, or use a more reactive carbonyl partner. q1->a1_yes Yes q2 Is the amidine intermediate isolated? q1->q2 No a2_yes Promote cyclization with a strong acid or higher temperature in a second step. q2->a2_yes Yes q3 Are nitro group reduction products observed? q2->q3 No a3_yes Avoid reducing conditions. Choose a different catalyst. q3->a3_yes Yes q4 Is polymerization occurring? q3->q4 No a4_yes Lower catalyst concentration and/or reaction temperature. Consider stepwise addition. q4->a4_yes Yes

Caption: Decision tree for addressing side product formation.

FAQ 3: How can I purify my fluoro-nitro substituted quinazoline product effectively?

The polarity of your final product will be influenced by the substituent introduced at the 2- and/or 4-position of the quinazoline ring. However, the presence of the nitro group generally increases the polarity of the molecule.

Purification Strategies:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, silica gel column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Washing: If the crude product precipitates from the reaction mixture, washing with a solvent that dissolves the starting materials and impurities but not the product can be a simple and effective purification step.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of 4-Amino-8-fluoro-5-nitroquinazolines

This protocol is a modification of a known procedure for the synthesis of 4-aminoquinazolines from 2-aminobenzonitriles.[4]

Materials:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile

  • Orthoester (e.g., triethyl orthoformate)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq), the desired orthoester (1.5 eq), and ammonium acetate (5.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The product will often precipitate. Isolate the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 4-amino-8-fluoro-5-nitroquinazoline.

Diagram: Workflow for Acid-Catalyzed Quinazoline Synthesis

G start Start step1 Combine 2-Amino-6-fluoro-3-nitrobenzonitrile, orthoester, and ammonium acetate in acetic acid. start->step1 step2 Reflux and monitor by TLC. step1->step2 step3 Cool to room temperature. step2->step3 step4 Pour into ice-water and neutralize. step3->step4 step5 Filter the precipitate. step4->step5 step6 Wash with water and cold ethanol. step5->step6 end Dry the final product. step6->end

Caption: Step-by-step workflow for synthesis.

References

  • Karnakar, R., et al. (2011). Reaction of benzylamines with 2-aminobenzophenones catalyzed by ceric ammonium nitrate (CAN). Beilstein Journal of Organic Chemistry, 7, 959-965. [Link]

  • Deetz, M. J., Malerich, J. P., Beatty, A. M., & Smith, B. D. (2001). One-step synthesis of 4(3H)-quinazolinones. Tetrahedron Letters, 42(10), 1851-1853. [Link]

  • Hu, K., et al. (2018). Palladium-Catalyzed Three-Component Tandem Reaction of 2-Aminobenzonitriles, Aldehydes, and Arylboronic Acids for the Synthesis of Quinazolines. Organic Letters, 20(10), 3061–3064. [Link]

  • Maitraie, D., et al. (2006). A novel and an efficient synthesis of quinazoline derivatives under microwave irradiation. Arkivoc, 2006(13), 98-108. [Link]

  • Google Patents. (2010). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Hassan, S. S. M., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(12), 869-888. [Link]

  • Balaraman, K., et al. (2020). Mn(I)-Catalyzed Acceptorless Dehydrogenative Coupling of 2-Amino-benzylalcohol with Primary Amides for the Synthesis of 2-Substituted Quinazolines. Catalysts, 10(7), 772. [Link]

  • Gao, Y., et al. (2015). Copper-Catalyzed One-Pot Tandem Synthesis of Pyrazolo[1,5-a]quinazolines from 2-Bromobenzaldehydes and 5-Aminopyrazoles. The Journal of Organic Chemistry, 80(15), 7840-7846. [Link]

  • Raffa, D., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 11(11), 1630. [Link]

  • Sharma, P., et al. (2012). Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. Medicinal Chemistry Research, 21(10), 2847-2861. [Link]

  • Nain, S., et al. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 24(21), 3878. [Link]

  • Reddy, T. J., et al. (2016). Ru(II) complex catalyzed tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology, 6(12), 4356-4361. [Link]

  • Rao, H., & Liu, R. (2015). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Angewandte Chemie International Edition, 54(42), 12388-12392. [Link]

  • Chetty, G. L., & Tandon, J. S. (1984). Synthesis of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 23B(8), 778-779.
  • Liu, R., et al. (2020). Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. Journal of the American Chemical Society, 142(40), 16972-16977. [Link]

  • Zhang, W., et al. (2012). A General and Efficient Copper-Catalyzed Synthesis of 2-Substituted Quinazolines and 4H-3,1-Benzoxazines. The Journal of Organic Chemistry, 77(2), 1136–1142. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Maddali, K., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 12(10), 1626-1653. [Link]

  • Abdel-Rahman, R. M., et al. (2019). Synthesis of some new 5-amino-3-(substituted-amino)-6-(fluoro/ nitro)aryl-1,2,4-triazine derivatives as lamotrigine analogs and their evaluation in vitro as antibacterial agents. Mediterranean Journal of Chemistry, 8(4), 283-296. [Link]

  • Gold, V. (1969). The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, Peptides and proteins. Biochemical Journal, 113(5), 821–830. [Link]

  • El-Sayed, M. A. A., et al. (2022). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 16(2), 131-154. [Link]

  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(13), 98-108. [Link]

  • Ghorai, P., & Raj, A. (2022). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. The Journal of Organic Chemistry, 87(3), 1836–1846. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new 5-amino-3-(substituted-amino)-6-(fluoro/ nitro)aryl-1,2,4-triazine derivatives as lamotrigine analogs and their evaluation in vitro as antibacterial agents. Retrieved from [Link]

  • Organic Reactions. (1942). The Friedländer Synthesis of Quinolines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Khan, I., et al. (2015). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 12(5), 374-381. [Link]

Sources

Optimization

Preventing byproduct formation in 2-Amino-6-fluoro-3-nitrobenzonitrile synthesis

Welcome to the technical support center for the synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing byproduct formation and ensuring high purity of the target compound.

Introduction

The synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile is a critical step in the development of various pharmaceutical compounds, including kinase inhibitors used in anticancer treatments.[1] The primary route to this molecule involves the regioselective nitration of 2-Amino-6-fluorobenzonitrile. While seemingly straightforward, this electrophilic aromatic substitution is fraught with challenges, primarily concerning the control of regioselectivity and the prevention of unwanted side reactions.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high-yield, high-purity synthesis.

Troubleshooting Guide: Byproduct Formation

This section addresses the most common byproducts encountered during the nitration of 2-Amino-6-fluorobenzonitrile and provides strategies to mitigate their formation.

Question 1: My reaction is producing a significant amount of the 2-Amino-6-fluoro-5-nitrobenzonitrile isomer. How can I improve the regioselectivity for the desired 3-nitro product?

Answer: This is the most common and critical issue in this synthesis. The formation of the 5-nitro isomer is a direct consequence of the directing effects of the substituents on the aromatic ring.

Root Cause Analysis: The amino (-NH2) group is a powerful ortho-, para-director, while the fluorine (-F) atom is a weaker ortho-, para-director. Both groups activate the ring towards electrophilic substitution. The desired 3-nitro position is ortho to the amino group and meta to the fluorine. The undesired 5-nitro position is para to the amino group and meta to the fluorine. The challenge lies in favoring the ortho-position (position 3) over the electronically favorable para-position (position 5).

Mitigation Strategies:

  • Protect the Amino Group: The strong activating and directing effect of the amino group can be tempered by converting it into an amide (e.g., an acetamide). This strategy is effective in controlling the regioselectivity of nitration in anilines.[2] The bulky acetyl group can sterically hinder substitution at the ortho-positions, favoring the para-position. However, in this specific case, we want to encourage ortho-substitution. A less bulky protecting group or careful control of reaction conditions is necessary.

  • Choice of Nitrating Agent: The standard nitrating mixture (HNO3/H2SO4) is highly reactive and can lead to poor regioselectivity.[3][4][5] Milder nitrating agents can provide better control. Consider using reagents like iron(III) nitrate (Fe(NO3)3·9H2O), which has been shown to promote ortho-nitration of aniline derivatives.[6][7]

  • Temperature Control: Lowering the reaction temperature (e.g., to 0-5 °C) can increase the selectivity of the reaction by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Acetic acid is a common solvent for nitration and can help to modulate the reactivity of the nitrating agent.[2]

Question 2: I am observing the formation of a byproduct that I suspect is a dinitro compound. How can I prevent this?

Answer: The formation of dinitro compounds is a result of over-nitration, where the desired mononitrated product reacts further with the nitrating agent.

Root Cause Analysis: The starting material, 2-Amino-6-fluorobenzonitrile, is an activated aromatic ring. The initial nitration introduces a deactivating nitro group, but under harsh conditions, a second nitration can still occur.

Mitigation Strategies:

  • Stoichiometry of Nitrating Agent: Use a precise stoichiometry of the nitrating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the solution of the starting material. This maintains a low concentration of the nitrating agent in the reaction mixture, reducing the likelihood of over-nitration.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitro byproducts.

Question 3: My final product is contaminated with a carboxylic acid or amide. What is causing this and how can I avoid it?

Answer: The presence of a carboxylic acid (2-Amino-6-fluoro-3-nitrobenzoic acid) or an amide (2-Amino-6-fluoro-3-nitrobenzamide) indicates hydrolysis of the nitrile group.

Root Cause Analysis: The strong acidic conditions and the presence of water in the nitrating mixture can lead to the hydrolysis of the nitrile (-CN) group.[8][9][10][11] This is a two-step process, first forming the amide, which can then be further hydrolyzed to the carboxylic acid.[9][10][11]

Mitigation Strategies:

  • Anhydrous Conditions: While complete exclusion of water is difficult with nitric and sulfuric acids, minimizing water content is crucial. Use concentrated acids and consider performing the reaction under an inert atmosphere.

  • Milder Conditions: Avoid excessively high temperatures and long reaction times, as these conditions promote hydrolysis.

  • Alternative Nitrating Agents: Using nitrating agents that do not require strong aqueous acids can circumvent this problem. For example, nitration with iron(III) nitrate in a non-aqueous solvent.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? The most common and commercially available starting material is 2-Amino-6-fluorobenzonitrile.[1][12][13][14]

Q2: How can I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of cyclohexane and ethyl acetate) to separate the starting material, product, and any byproducts.[15] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[16]

Q3: What is the best method for purifying the final product? Column chromatography is a reliable method for purifying 2-Amino-6-fluoro-3-nitrobenzonitrile from isomeric impurities and other byproducts.[15] Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.

Q4: Are there any specific safety precautions I should take? Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use a blast shield, especially when working on a larger scale. The nitrating mixture is highly corrosive.

Experimental Protocols

Protocol 1: Regioselective Nitration of 2-Amino-6-fluorobenzonitrile

This protocol is designed to maximize the yield of the desired 3-nitro isomer while minimizing byproduct formation.

Materials:

  • 2-Amino-6-fluorobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-Amino-6-fluorobenzonitrile in concentrated sulfuric acid at 0-5 °C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Analysis of Product Mixture

This protocol allows for the separation and quantification of the desired product and its isomeric byproduct.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a standard solution of the purified 2-Amino-6-fluoro-3-nitrobenzonitrile of known concentration.

  • Prepare a sample of the crude reaction mixture by dissolving a known amount in the mobile phase.

  • Inject the standard and the sample into the HPLC system.

  • Identify the peaks corresponding to the desired product and any impurities by comparing their retention times.

  • Quantify the components of the crude mixture by comparing the peak areas to that of the standard.

Data Presentation

ByproductFormation MechanismKey Prevention Strategy
2-Amino-6-fluoro-5-nitrobenzonitrileElectrophilic Aromatic Substitution (Para-directing effect of -NH2)Use of milder nitrating agents and low temperature.
Dinitro compoundsOver-nitrationControl stoichiometry and slow addition of nitrating agent.
2-Amino-6-fluoro-3-nitrobenzoic acidHydrolysis of nitrile groupMinimize water content and use milder reaction conditions.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_analysis Analysis & Troubleshooting cluster_purification Purification Start Start: 2-Amino-6-fluorobenzonitrile Nitration Nitration (HNO3/H2SO4) Start->Nitration Analysis TLC/HPLC Analysis Nitration->Analysis CheckPurity Is Purity >95%? Analysis->CheckPurity Troubleshoot Troubleshoot Byproducts CheckPurity->Troubleshoot No Purify Column Chromatography / Recrystallization CheckPurity->Purify Yes Isomer 5-Nitro Isomer? Troubleshoot->Isomer Dinitro Dinitro Compound? Troubleshoot->Dinitro Hydrolysis Hydrolysis? Troubleshoot->Hydrolysis FinalProduct Final Product: 2-Amino-6-fluoro-3-nitrobenzonitrile Purify->FinalProduct G cluster_reaction Nitration (NO2+) SM 2-Amino-6-fluorobenzonitrile Path1 Attack at C3 (ortho to NH2) SM->Path1 Path2 Attack at C5 (para to NH2) SM->Path2 Product_Desired Desired Product (3-Nitro Isomer) Path1->Product_Desired Product_Byproduct Byproduct (5-Nitro Isomer) Path2->Product_Byproduct

Caption: Competing pathways in the nitration reaction.

References

  • Google Patents. (2012). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Khan Academy. (n.d.). Nitration of Aniline. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Sousa, A. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. Retrieved from [Link]

  • Google Patents. (n.d.). Method of 2-aminobenzonitrile synthesis.
  • Google Patents. (1954). Separation of isomeric mixtures of nitroanilines.
  • Organic & Biomolecular Chemistry. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. RSC Publishing. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • ResearchGate. (2025). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. Retrieved from [Link]

  • WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-6-fluorobenzonitrile. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-6-fluoro-3-nitrobenzonitrile

Welcome to the technical support center for 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. The unique electronic arrangement of this molecule—featuring an activating nitro group, a cyano moiety, a nucleofugal fluorine atom, and a potentially reactive amino group—makes its reactivity exquisitely sensitive to the solvent environment.

This document provides in-depth, field-proven insights into navigating the complexities of solvent selection to ensure reproducible, high-yielding, and clean reactions. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for 2-Amino-6-fluoro-3-nitrobenzonitrile?

The dominant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr) . The benzene ring is heavily electron-deficient due to the powerful electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, particularly at the positions ortho and para to them.[1][2] This electronic deficit strongly activates the C-F bond, making the fluorine atom an excellent leaving group for displacement by a wide range of nucleophiles.[1]

Q2: Why is solvent selection so critical for reactions involving this compound?

Solvent choice is arguably the most critical parameter after the nucleophile itself. The solvent dictates:

  • Solubility: Both the substrate and the nucleophile must be sufficiently soluble for the reaction to proceed efficiently.

  • Reaction Rate: Solvents play a crucial role in stabilizing the charged intermediate, known as the Meisenheimer complex, which is the rate-determining step in many SNAr reactions.[3][4][5]

  • Reaction Pathway & Selectivity: The solvent can influence which functional group reacts. For instance, a protic solvent might deactivate a highly basic nucleophile through hydrogen bonding, while a non-polar solvent could suppress unwanted side reactions.

Q3: What are the best general-purpose solvents for SNAr reactions with this substrate?

Polar aprotic solvents are the gold standard for this chemistry. They possess high dielectric constants and dipole moments, which are effective at solvating and stabilizing the charged Meisenheimer complex without strongly solvating the nucleophile.[4] This leaves the nucleophile "bare" and highly reactive.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

Among these, DMSO and DMF are often the most effective due to their exceptional solvating power and ability to accelerate SNAr rates.

Q4: How does the choice of a protic vs. aprotic solvent affect the reaction?

The distinction is critical.

  • Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents do not have acidic protons. They are ideal for SNAr as they do not form strong hydrogen bonds with the nucleophile, preserving its reactivity.

  • Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents have acidic protons (e.g., -OH, -NH). They can solvate and stabilize both the nucleophile and the leaving group. While hydrogen-bond donation can assist in the departure of the fluoride ion, it often deactivates the nucleophile more significantly, leading to slower reaction rates.[3] Protic solvents are generally avoided unless the nucleophile is weak or specific reactivity is desired.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, with a focus on solvent-related causes and solutions.

Issue 1: My reaction is slow, incomplete, or fails to start.
  • Probable Cause 1: Poor Solubility. Your substrate or nucleophile may not be adequately dissolved at the reaction temperature. Solid-phase reagents cannot react effectively.

    • Solution: Switch to a solvent with higher solvating power. If you are using THF or MeCN, consider moving to DMF or DMSO. Gentle heating can also improve solubility, but must be balanced against potential side reactions.

  • Probable Cause 2: Incorrect Solvent Polarity. The solvent may not be sufficiently polar to stabilize the charged Meisenheimer intermediate. This is common in solvents like toluene, dioxane, or THF.

    • Solution: As above, select a more polar aprotic solvent. Even small additions of DMSO to a solvent like THF can sometimes dramatically increase the reaction rate.[6]

  • Probable Cause 3: Nucleophile Deactivation. If using a protic solvent, it is likely forming a hydrogen-bond "shell" around your nucleophile, blunting its reactivity.

    • Solution: Switch to a polar aprotic solvent. If a protic solvent is required for other reasons (e.g., solubility of a salt), consider using a phase-transfer catalyst to shuttle the nucleophile into the organic phase.

Issue 2: I am observing significant byproduct formation.
  • Probable Cause 1: Competing N-Alkylation/Arylation. The amino group (-NH₂) on the substrate is itself a nucleophile and can react with your electrophile or another molecule of the starting material, leading to dimerization or oligomerization, especially at high temperatures.

    • Solution:

      • Solvent Choice: Use a less polar solvent if possible to disfavor the formation of highly charged intermediates leading to side products.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate.

      • Protecting Group: In complex syntheses, consider protecting the amino group (e.g., as a Boc-carbamate) before performing the SNAr reaction.

  • Probable Cause 2: Reaction with the Solvent. Some solvents can participate in the reaction. For example, DMF can be a source of dimethylamine at high temperatures or under strongly basic conditions, leading to an undesired amine substitution product.

    • Solution: If you suspect solvent reactivity, switch to a more robust solvent like DMSO or sulfolane. Always use high-purity, dry solvents to avoid contaminants.

Issue 3: The reaction works, but product isolation and purification are difficult.
  • Probable Cause: High-Boiling Point Solvent. DMSO (B.P. 189 °C) and NMP (B.P. 202 °C) are notoriously difficult to remove on a rotary evaporator.

    • Solution:

      • Solvent Selection: If the reaction proceeds efficiently in a lower-boiling solvent like MeCN (B.P. 82 °C) or THF (B.P. 66 °C), prefer it.

      • Workup Procedure: After the reaction is complete, dilute the mixture with a large volume of water and a water-immiscible solvent (e.g., ethyl acetate, DCM). The product will extract into the organic layer, leaving the high-boiling solvent in the aqueous phase. Multiple extractions may be necessary.

      • Precipitation: If the product is a solid, it may be possible to precipitate it directly from the reaction mixture by adding an anti-solvent (e.g., adding water to a DMSO solution).

Data & Protocols

Table 1: Properties of Recommended Solvents

For your convenience, here is a summary of key properties for solvents commonly used in SNAr reactions.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
Dimethyl Sulfoxide(CH₃)₂SO18947Polar AproticExcellent solvating power, high thermal stability. Difficult to remove.
N,N-Dimethylformamide(CH₃)₂NC(O)H15337Polar AproticGood solvating power. Can decompose at high temperatures.
N-Methyl-2-pyrrolidoneC₅H₉NO20232Polar AproticHigh thermal and chemical stability. Very difficult to remove.
AcetonitrileCH₃CN8237.5Polar AproticLower boiling point, easier to remove. Less solvating than DMSO/DMF.
TetrahydrofuranC₄H₈O667.6Apolar AproticGood for less polar reactants. Often too non-polar for SNAr.
EthanolC₂H₅OH7824.5Polar ProticCan deactivate nucleophiles. Generally not recommended unless required.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for reacting 2-Amino-6-fluoro-3-nitrobenzonitrile with a primary or secondary amine.

Materials:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq)

  • Amine Nucleophile (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq) and the solid base (e.g., K₂CO₃), if using.

  • Add anhydrous DMSO to create a solution with a concentration of approximately 0.1-0.5 M. Stir the mixture.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • If using a liquid base like DIPEA, add it to the mixture dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (a starting point of 60-80 °C is recommended) and monitor the reaction progress by TLC or LC-MS.

  • Causality Check: The base is crucial for deprotonating the amine nucleophile (if it's an ammonium salt) or neutralizing the HF that is formed in situ, driving the reaction to completion. DMSO is chosen for its ability to dissolve the reactants and stabilize the charged intermediate.

  • Upon completion, cool the reaction to room temperature.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer 3 times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization as needed.

Visualized Workflows and Mechanisms

Mechanism: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The solvent's role in stabilizing this intermediate is paramount.

Caption: The two-step SNAr mechanism. Polar aprotic solvents stabilize the key Meisenheimer complex.

Workflow: Rational Solvent Selection

Use this decision tree to guide your choice of solvent for a new reaction.

Solvent_Selection Start Start: Define Nucleophile and Reaction Scale Solubility Are all reactants soluble in a common solvent? Start->Solubility Polarity Is the nucleophile strong and anionic? Solubility->Polarity Yes TryDMSO Use DMSO, DMF, or NMP Solubility->TryDMSO No (Need strong solvent) TryMeCN Try Acetonitrile (MeCN) or THF Polarity->TryMeCN No (e.g., neutral amine) Polarity->TryDMSO Yes Workup Is reaction scale >5g? Is easy solvent removal critical? ConsiderMeCN Consider MeCN or a lower boiling point alternative (e.g., DMAc) Workup->ConsiderMeCN Yes UseDMSO Proceed with DMSO/DMF. Plan for aqueous workup. Workup->UseDMSO No TryDMSO->Workup

Caption: A decision tree for selecting an optimal reaction solvent.

References

  • A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. MDPI. [Link]

  • 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659. PubChem. [Link]

  • 2-Fluoro-3-(methoxymethyl)-6-nitrobenzonitrile | C9H7FN2O3 | CID 151737403. PubChem. [Link]

  • 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. PubChem. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. Pharmaffiliates. [Link]

  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. ResearchGate. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with 2-Amino-6-fluoro-3-nitrobenzonitrile

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is designed to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is designed to provide in-depth, practical advice and troubleshooting strategies for the successful execution and work-up of reactions involving this versatile synthetic intermediate. The insights provided herein are grounded in established chemical principles and extensive field experience to ensure both scientific integrity and practical applicability.

Physicochemical Properties and Safety at a Glance

A thorough understanding of your starting material is the bedrock of a successful reaction. Below is a summary of key data for 2-Amino-6-fluoro-3-nitrobenzonitrile.

PropertyValueSource
CAS Number 77326-36-4[1]
Molecular Formula C₇H₅FN₂[2]
Molecular Weight 136.13 g/mol [2]
Appearance Off-white powder[1]
Melting Point 127 °C – 131 °C[1]

Safety Precautions: 2-Amino-6-fluoro-3-nitrobenzonitrile is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[2] It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] For detailed safety information, always consult the material safety data sheet (MSDS).[3]

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the work-up of reactions involving 2-Amino-6-fluoro-3-nitrobenzonitrile, providing step-by-step guidance to resolve them.

Issue 1: Incomplete Reaction or Low Conversion

Question: I have performed a nucleophilic aromatic substitution (SNAᵣ) on 2-Amino-6-fluoro-3-nitrobenzonitrile, but TLC/LC-MS analysis shows a significant amount of starting material remaining. How can I improve the conversion?

Answer:

The reactivity of the fluorine atom in 2-Amino-6-fluoro-3-nitrobenzonitrile is enhanced by the electron-withdrawing nitro and cyano groups. However, several factors can lead to incomplete reactions.

Causality and Recommended Actions:

  • Insufficient Activation: The nucleophile might not be sufficiently potent. If you are using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is crucial to deprotonate the nucleophile and increase its reactivity. For reactions with amino acids, a basic buffer (e.g., carbonate buffer at pH 10) can be effective.[4]

  • Steric Hindrance: The ortho-amino group can sterically hinder the approach of bulky nucleophiles. If possible, consider using a less sterically demanding nucleophile.

  • Reaction Temperature and Time: SNAᵣ reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition. Extending the reaction time is another viable option.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAᵣ reactions as they can solvate the charged intermediates.

Issue 2: Unwanted Side Reaction - Hydrolysis of the Nitrile Group

Question: During my reaction work-up under aqueous basic conditions, I've noticed the formation of a more polar byproduct which I suspect is the corresponding carboxylic acid from nitrile hydrolysis. How can I avoid this?

Answer:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, to form a carboxylic acid or an amide intermediate.[5][6]

Causality and Recommended Actions:

  • Avoid Harsh pH and High Temperatures: If possible, perform the aqueous work-up at room temperature or below. Use milder bases like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) for neutralization or extraction.

  • Minimize Contact Time: Reduce the duration of the aqueous wash steps to minimize the time the nitrile is exposed to hydrolytic conditions.

  • Alternative Work-up: If the desired product is sufficiently non-polar, consider a non-aqueous work-up. This could involve direct filtration of precipitated salts followed by concentration of the filtrate and purification by chromatography.

Experimental Protocol: Work-up to Minimize Nitrile Hydrolysis

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If a solid has precipitated, filter the mixture and wash the solid with a minimal amount of cold solvent.

  • If the product is in solution, dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of a mild base (e.g., NaHCO₃) or a neutral brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 3: Difficulty in Removing Palladium Catalyst Residues from a Suzuki Coupling Reaction

Question: I have performed a Suzuki-Miyaura cross-coupling reaction to modify the aromatic ring of a 2-Amino-6-fluoro-3-nitrobenzonitrile derivative. After the work-up, my product is contaminated with a black solid, presumably palladium. How can I effectively remove it?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[7][8] However, the removal of residual palladium can be challenging. The basic amino group in the molecule can coordinate to the palladium, making it difficult to remove by simple filtration.

Causality and Recommended Actions:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium black.

  • Aqueous Work-up with a Chelating Agent: During the aqueous work-up, wash the organic layer with an aqueous solution of a chelating agent like thiourea (use with caution due to toxicity) or a dilute solution of sodium thiosulfate. These can help to sequester the palladium.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal for a short period can effectively adsorb residual palladium. Be mindful that charcoal can also adsorb your product, so use it judiciously and monitor the product concentration in the solution.

  • Silica Gel Chromatography: In many cases, careful column chromatography on silica gel is sufficient to separate the desired product from the palladium residues.

Suzuki_Workup Reaction_Mixture Crude Reaction Mixture Filter_Celite Filter through Celite® Reaction_Mixture->Filter_Celite Aqueous_Wash Aqueous Wash (with optional chelator) Filter_Celite->Aqueous_Wash Dry_Concentrate Dry and Concentrate Aqueous_Wash->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: Workflow for Palladium Removal.

Frequently Asked Questions (FAQs)

Q1: Can the nitro group be selectively reduced in the presence of the nitrile group?

A1: Yes, selective reduction of the aromatic nitro group to an amine is a common transformation and can often be achieved while preserving the nitrile.[9] Catalytic hydrogenation using catalysts like Pd/C or platinum oxide (PtO₂) under controlled conditions (e.g., lower pressure of H₂) is a standard method. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective. It is important to monitor the reaction closely to avoid over-reduction of the nitrile.

Q2: How does the fluorine substituent affect the reactivity of the amino group?

A2: The electron-withdrawing nature of the fluorine atom decreases the basicity and nucleophilicity of the adjacent amino group.[10] This can make reactions involving the amino group, such as acylation or alkylation, more challenging compared to a non-fluorinated aniline. Stronger reagents or more forcing conditions may be required.

Q3: Is the nitrile group stable to common oxidizing agents?

A3: The nitrile group is generally robust and not readily oxidized under typical reaction conditions.[11] This allows for selective oxidation of other functional groups in the molecule. For instance, if the molecule were to contain a primary alcohol, it could likely be oxidized to a carboxylic acid without affecting the nitrile.

Q4: What are the typical applications of 2-Amino-6-fluoro-3-nitrobenzonitrile in drug discovery?

A4: This compound is a valuable building block for the synthesis of various heterocyclic structures.[1] The ortho-amino and cyano groups can be cyclized to form quinazoline derivatives, which are important scaffolds in medicinal chemistry, with applications as anticancer and antimalarial agents.[1] The presence of the nitro and fluoro groups provides handles for further functionalization, making it a versatile starting material for generating compound libraries.

Scaffolds cluster_0 Synthetic Utility Start 2-Amino-6-fluoro-3-nitrobenzonitrile Versatile Building Block Quinazoline Quinazoline Derivatives Anticancer, Antimalarial Start->Quinazoline Cyclization Aminoquinoline Aminoquinoline Derivatives Cholinesterase Inhibitors Start->Aminoquinoline Reaction with Ketones Further_Func Further Functionalization Library Synthesis Start->Further_Func SNAᵣ, Reduction, etc.

Caption: Synthetic applications of the title compound.

References

  • 2-Amino-6-fluorobenzonitrile. PubChem. (n.d.). [Link]

  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. (2011). ResearchGate. [Link]

  • METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE. (1991).
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. (n.d.). [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. (2023). [Link]

  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. (n.d.). ResearchGate. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2021). Calvin Digital Commons. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. (n.d.). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2016). National Institutes of Health. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Synfacts. [Link]

  • Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. (2014). PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (1970). ResearchGate. [Link]

  • Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. (2022). ResearchGate. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]

  • A-level Chemistry Specification. (2015). AQA. [Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Tutor. [Link]

  • Amines - Nitriles (A-Level Chemistry). Study Mind. (n.d.). [Link]

  • Synthesis and screening of 2-amino-6-aryl nicotinonitriles. (2024). AIMS Press. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. [Link]

  • 2-Amino-5-fluoro-3-nitrobenzonitrile. (n.d.). Hoffman Fine Chemicals. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2019). MDPI. [Link]

  • Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. (2022). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions with 2-Amino-6-fluoro-3-nitrobenzonitrile

Welcome to the technical support center for handling 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and effective management of exothermic reactions involving this compound.

Disclaimer: The information provided herein is based on established principles for nitroaromatic compounds. Specific calorimetric data for 2-Amino-6-fluoro-3-nitrobenzonitrile is not widely available. Therefore, all procedures should be conducted with the utmost caution, employing appropriate personal protective equipment (PPE) and engineering controls. A thorough risk assessment should be performed before commencing any new experimental work.

Understanding the Inherent Risks

2-Amino-6-fluoro-3-nitrobenzonitrile possesses a unique molecular architecture that necessitates careful handling due to the potential for exothermic events. The presence of the nitro group (NO2) in conjunction with an amino group (NH2) on an aromatic ring can lead to thermal instability.[1][2] The cyano group (CN) also contributes to the overall energetic nature of the molecule. While the fluorine atom generally enhances thermal stability in aromatic compounds, the potential for rapid decomposition under certain conditions cannot be disregarded.[3]

Pure organic nitro compounds are known to decompose at high temperatures, often with large exothermic events that can be violent or explosive.[1][4] The presence of impurities or other reagents can lower the decomposition temperature, making the compound more susceptible to thermal runaway.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can trigger a runaway exothermic reaction with 2-Amino-6-fluoro-3-nitrobenzonitrile?

A1: Several factors can initiate a thermal runaway event:

  • Rapid Reagent Addition: Adding reagents too quickly, especially in exothermic reactions like nitrations, can generate heat faster than the cooling system can dissipate it.[5]

  • Inadequate Cooling: An insufficient cooling bath or poor heat transfer can lead to a gradual increase in the reaction temperature.

  • Localized Hotspots: Poor agitation can create localized areas of high reactant concentration, leading to "hot spots" where an exothermic event can initiate and propagate.

  • Presence of Contaminants: Impurities, such as residual acids or bases from previous steps, can catalyze decomposition reactions and lower the onset temperature of an exotherm.[2]

  • Incorrect Reaction Temperature: Running the reaction at a higher than recommended temperature can significantly increase the rate of decomposition.

Q2: Can the presence of the amino group on the same ring as the nitro group influence the compound's stability?

A2: Yes. The interaction between ortho-positioned amino and nitro groups can influence the molecule's thermal stability. In some cases, intramolecular hydrogen bonding can stabilize the molecule. However, under certain conditions, redox reactions between the electron-donating amino group and the electron-withdrawing nitro group can occur, potentially leading to decomposition.[2]

Q3: What are the initial signs of a developing exothermic event?

A3: Be vigilant for the following indicators:

  • A sudden, unexpected rise in the internal reaction temperature.

  • An increase in the rate of gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Bubbling or foaming in the reaction vessel.

Q4: Is it safe to scale up reactions involving 2-Amino-6-fluoro-3-nitrobenzonitrile?

A4: Scaling up any exothermic reaction carries inherent risks and should be approached with extreme caution.[6][7] A critical consideration is the change in the surface-area-to-volume ratio, which decreases as the scale increases, making heat dissipation less efficient.[5][7] Never scale up a reaction by more than a factor of three from the previous successful run.[6] A thorough hazard evaluation, including calorimetric studies if possible, is strongly recommended before any significant scale-up.[8]

Troubleshooting Guide: Managing Exothermic Events

This section provides a structured approach to troubleshooting unexpected exotherms during reactions with 2-Amino-6-fluoro-3-nitrobenzonitrile.

Issue: Sudden and Rapid Temperature Increase

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Enhance Cooling: Increase the cooling capacity of the reaction setup. This may involve adding more dry ice or switching to a colder cooling bath.

  • Ensure Vigorous Stirring: Confirm that the stirring is adequate to prevent localized heating.

  • Prepare for Quenching: Have a quenching agent readily available.

Logical Troubleshooting Flow:

Exotherm_Troubleshooting start Start: Sudden Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling Capacity (e.g., add dry ice) stop_addition->enhance_cooling check_stirring Verify Vigorous Agitation enhance_cooling->check_stirring prepare_quench Prepare Quenching Agent check_stirring->prepare_quench monitor_temp Monitor Internal Temperature prepare_quench->monitor_temp temp_stabilized Temperature Stabilized? monitor_temp->temp_stabilized continue_monitoring Continue Monitoring Proceed with Caution temp_stabilized->continue_monitoring Yes quench_reaction EMERGENCY QUENCH temp_stabilized->quench_reaction No investigate_cause Investigate Root Cause (Post-mortem analysis) continue_monitoring->investigate_cause quench_reaction->investigate_cause end End investigate_cause->end Quench_Selection start Exotherm Uncontrolled reaction_type Identify Reaction Type start->reaction_type acidic Acidic Conditions reaction_type->acidic Acidic basic Basic Conditions reaction_type->basic Basic neutral Neutral Conditions reaction_type->neutral Neutral quench_base Quench with cold, dilute acid (e.g., citric acid soln.) acidic->quench_base quench_acid Quench with cold, dilute base (e.g., NaHCO3 soln.) basic->quench_acid quench_neutral Quench with cold, non-reactive solvent neutral->quench_neutral

Caption: Decision tree for selecting a suitable quenching agent.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014-11-20). Retrieved from [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. (2025-08-05). Retrieved from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved from [Link]

  • Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. ResearchGate. (2025-08-06). Retrieved from [Link]

  • Aromatic Reactivity. MSU chemistry. Retrieved from [Link]

  • The protection of reactors containing exothermic reactions: an HSE view. IChemE. Retrieved from [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. (2025-08-07). Retrieved from [Link]

  • The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Publishing. Retrieved from [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025-12-25). Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (2025-02-28). Retrieved from [Link]

  • Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. (2011-04-15). Retrieved from [Link]

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Retrieved from [Link]

  • Different reaction pathways for reduction of nitroaromatic compounds promoted by EtOH azeotrope. ResearchGate. Retrieved from [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download. Retrieved from [Link]

  • 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. (2021-07-31). Retrieved from [Link]

  • Calorimetry. University of Tübingen. Retrieved from [Link]

  • Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. PMC - NIH. (2022-02-13). Retrieved from [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. (2016-10-25). Retrieved from [Link]

  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews (RSC Publishing). Retrieved from [Link]

  • Safety Precautions for Handling Exothermic Reactions. Google Docs.
  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. (2020-06-21). Retrieved from [Link]

  • Synthesis of Antiaromatic Ni(II) Norcorroles by Mn Powder. ACS Publications. (2026-01-22). Retrieved from [Link]

  • 3-Nitrobenzonitrile. PubChem - NIH. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. (2017-01-14). Retrieved from [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016-10-05). Retrieved from [Link]

  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. (2023-03-15). Retrieved from [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Retrieved from [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023-10-05). Retrieved from [Link]

  • The Impact of Fluorine Chemistry on Material Properties. Retrieved from [Link]

Sources

Optimization

Improving the solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile for reactions

Welcome to the technical support center for 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-fluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in reaction settings. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the success of your synthetic endeavors.

Introduction to 2-Amino-6-fluoro-3-nitrobenzonitrile

2-Amino-6-fluoro-3-nitrobenzonitrile is a multifaceted intermediate in medicinal chemistry, often utilized in the synthesis of heterocyclic compounds.[1] Its structure, characterized by an aromatic ring substituted with amino, fluoro, nitro, and cyano groups, presents a unique solubility profile that can be challenging to manage in various reaction media. This guide provides a systematic approach to understanding and improving its solubility.

The physical properties of 2-Amino-6-fluoro-3-nitrobenzonitrile are summarized in the table below:

PropertyValueSource
Physical State Solid: Powder[2]
Appearance Off-white[2]
Molecular Weight 181.12 g/mol [3]
Melting Point 127-131 °C[2]

Frequently Asked Questions (FAQs)

Q1: My 2-Amino-6-fluoro-3-nitrobenzonitrile is not dissolving in my chosen reaction solvent. What are the initial steps I should take?

A1: When facing solubility issues, a systematic approach is crucial. Start by verifying the purity of your compound and solvent. Impurities can significantly impact solubility. Next, consider gentle heating of the mixture, as solubility often increases with temperature. However, be cautious of potential degradation, especially given the presence of the nitro and amino groups. If heating is ineffective or not viable, a logical progression of solvent selection and solubility enhancement techniques should be employed, as detailed in the troubleshooting guide below.

Q2: What are some common solvents that I can try for dissolving 2-Amino-6-fluoro-3-nitrobenzonitrile?

A2: Given the polar nature of the molecule due to the nitro, amino, and cyano groups, polar aprotic solvents are often a good starting point. Consider solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Tetrahydrofuran (THF). For less polar applications, you might explore esters like ethyl acetate, or chlorinated solvents like dichloromethane (DCM), though solubility may be more limited. A solvent miscibility test with small quantities of your compound is a practical first step.

Q3: Can I use a co-solvent system to improve solubility?

A3: Absolutely. Using a co-solvent system is a powerful technique to fine-tune the polarity of your reaction medium.[4][5] For instance, if your compound has some solubility in a non-polar solvent required for your reaction, adding a small percentage of a polar aprotic solvent in which the compound is more soluble (like DMF or DMSO) can significantly enhance overall solubility. This approach allows you to maintain the primary solvent environment required for your reaction chemistry while ensuring your starting material is in solution.

Q4: Are there any safety precautions I should be aware of when handling 2-Amino-6-fluoro-3-nitrobenzonitrile?

A4: Yes, it is important to handle this compound with appropriate safety measures. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[2][6] Always work in a well-ventilated fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Troubleshooting Guide: Enhancing Solubility

This section provides a detailed breakdown of techniques to improve the solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile, explaining the scientific principles behind each method.

Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for addressing solubility challenges with 2-Amino-6-fluoro-3-nitrobenzonitrile.

Solubility_Workflow cluster_start Initial Observation cluster_step1 Step 1: Preliminary Checks cluster_step2 Step 2: Solvent Screening cluster_step3 Step 3: Advanced Techniques cluster_end Outcome Start Poor solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile observed Purity Verify Compound and Solvent Purity Start->Purity Heating Gentle Heating Purity->Heating If pure Solvent_Screen Systematic Solvent Screening (Polar Aprotic, Ethereal, etc.) Heating->Solvent_Screen If heating is ineffective/inappropriate Success Solubility Achieved Heating->Success If successful Cosolvency Co-solvent Systems Solvent_Screen->Cosolvency If single solvent is insufficient Solvent_Screen->Success If successful pH_Mod pH Modification (for aqueous systems) Cosolvency->pH_Mod Cosolvency->Success If successful Particle_Size Particle Size Reduction pH_Mod->Particle_Size pH_Mod->Success If successful Particle_Size->Success If successful Reassess Reassess Reaction Conditions/Strategy Particle_Size->Reassess If still insoluble

Caption: A decision-making workflow for troubleshooting the solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile.

Detailed Experimental Protocols

1. Systematic Solvent Screening

  • Principle: The principle of "like dissolves like" is a fundamental concept in solubility. This protocol aims to identify a suitable solvent by systematically testing the solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile in a range of solvents with varying polarities.

  • Protocol:

    • Weigh out a small, consistent amount of 2-Amino-6-fluoro-3-nitrobenzonitrile (e.g., 5 mg) into several small vials.

    • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent. Cover a range of polarities, including:

      • Polar Aprotic: DMSO, DMF, ACN

      • Ethereal: THF, Dioxane

      • Esters: Ethyl Acetate

      • Chlorinated: DCM, Chloroform

      • Alcohols: Methanol, Ethanol (Note: Alcohols may participate in certain reactions).

    • Vortex each vial for 30 seconds.

    • Observe and record the degree of dissolution at room temperature.

    • If the compound is not fully dissolved, gently warm the vials (e.g., to 40-50 °C) and observe any changes in solubility.

    • Select the solvent that provides the best solubility and is compatible with your intended reaction chemistry.

2. Co-solvent Systems

  • Principle: A co-solvent system can modulate the polarity of the bulk solvent to create a more favorable environment for the solute.[4][5] This is particularly useful when the ideal reaction solvent is a poor solvent for your starting material.

  • Protocol:

    • Based on the results from the solvent screening, identify a solvent in which 2-Amino-6-fluoro-3-nitrobenzonitrile is highly soluble (the "good" solvent, e.g., DMF).

    • In a vial, suspend 2-Amino-6-fluoro-3-nitrobenzonitrile in the desired reaction solvent (the "poor" solvent).

    • Slowly add the "good" solvent dropwise while stirring or vortexing.

    • Continue adding the "good" solvent until the compound is fully dissolved.

    • Note the approximate ratio of the two solvents required for dissolution. Ensure this ratio is compatible with your reaction conditions.

3. pH Modification (for reactions in aqueous or protic media)

  • Principle: The amino group on 2-Amino-6-fluoro-3-nitrobenzonitrile can be protonated under acidic conditions to form a more soluble salt. This technique is applicable if your reaction can tolerate acidic conditions and is being run in a protic solvent.

  • Protocol:

    • Suspend 2-Amino-6-fluoro-3-nitrobenzonitrile in the aqueous or protic solvent system.

    • Slowly add a dilute acid (e.g., 1M HCl) dropwise while monitoring the pH and observing for dissolution.

    • Once the compound is dissolved, the pH can be carefully adjusted if necessary for the reaction, being mindful that increasing the pH may cause the free base to precipitate.

4. Particle Size Reduction

  • Principle: Reducing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[8][9] While this may not increase the thermodynamic solubility, it can be effective for kinetically limited dissolution.

  • Protocol:

    • Carefully grind the crystalline 2-Amino-6-fluoro-3-nitrobenzonitrile using a mortar and pestle to create a fine powder.

    • Attempt to dissolve the finely ground powder in the desired solvent, as described in the solvent screening protocol.

    • For more advanced applications, techniques like sonication can be used to break up agglomerates and enhance dissolution.

Visualization of Solubility Principles

The following diagram illustrates the concept of using a co-solvent to improve solubility.

Cosolvent_Concept cluster_poor_solvent Poor Solvent cluster_good_solvent Good Solvent cluster_solution Solution Poor_Solvent Reaction Solvent Solvated_Compound Solvated Compound Compound_Agg Insoluble Compound Compound_Agg->Solvated_Compound Addition of Co-solvent Good_Solvent Co-solvent

Caption: A conceptual diagram showing how a co-solvent helps to dissolve an insoluble compound in a reaction solvent.

Conclusion

Improving the solubility of 2-Amino-6-fluoro-3-nitrobenzonitrile is a common challenge that can be overcome with a systematic and informed approach. By understanding the chemical nature of the compound and applying the principles of solubility enhancement, researchers can successfully prepare homogenous reaction mixtures, leading to more reliable and reproducible synthetic outcomes. Always prioritize safety and consult the Safety Data Sheet (SDS) before handling this or any chemical.

References

  • PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Kumar, S., & Nanda, A. (2017). Solubility enhancement techniques: a comprehensive review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 254-279.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Thakuria, R., & Nangia, A. (2013). Techniques to improve the solubility of poorly soluble drugs.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2-Amino-6-fluoro-3-nitrobenzonitrile: A Comparative Analysis for Advanced Synthesis

Welcome to a detailed comparative guide designed for researchers, chemists, and drug development professionals. In the landscape of complex organic synthesis, the choice of starting materials is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparative guide designed for researchers, chemists, and drug development professionals. In the landscape of complex organic synthesis, the choice of starting materials is paramount. Substituted benzonitriles are a cornerstone of medicinal chemistry, valued for their role as versatile scaffolds and their prevalence in a wide array of pharmaceuticals.[1][2] This guide provides an in-depth analysis of 2-Amino-6-fluoro-3-nitrobenzonitrile (CAS 1378862-33-9) , comparing its synthetic performance and reactivity against other key benzonitrile derivatives. Our focus is not merely on protocols but on the underlying chemical principles that drive reaction outcomes, empowering you to make informed decisions in your synthetic strategies.

The Strategic Advantage of 2-Amino-6-fluoro-3-nitrobenzonitrile

The utility of a building block is dictated by the interplay of its functional groups. 2-Amino-6-fluoro-3-nitrobenzonitrile is a highly activated aromatic system where each substituent serves a distinct and synergistic purpose.

  • Activating Groups (-NO₂ and -CN): The potent electron-withdrawing nature of the nitro (NO₂) and nitrile (CN) groups is the primary driver of this molecule's reactivity.[3] They create a significant electron deficiency on the aromatic ring, making it highly susceptible to attack by nucleophiles.

  • Leaving Group (-F): The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions on electron-deficient rings.[3][4] Its high electronegativity enhances the partial positive charge on the carbon to which it is attached (C-6), making it the prime site for nucleophilic attack. Theoretical and experimental studies have shown that for SₙAr reactions, fluoride is often a better leaving group than chloride due to factors influencing the stability of the intermediate and the transition state.[4]

  • Modulating/Directing Group (-NH₂): The amino group (NH₂) is traditionally an electron-donating group. In this context, it serves multiple roles. While it may slightly temper the extreme reactivity endowed by the nitro and cyano groups, it primarily acts as a crucial vector for subsequent chemical modifications, such as diazotization or condensation reactions, to build complex heterocyclic systems.[5][6][7]

The specific ortho/para arrangement of the electron-withdrawing groups relative to the fluorine leaving group is critical. This positioning allows for effective stabilization of the negative charge in the Meisenheimer complex intermediate, the rate-determining step in most SₙAr reactions.

cluster_SNAr Generalized SNAr Mechanism Reactants 2-Amino-6-fluoro-3-nitrobenzonitrile + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Attack at C-F bond (Rate-determining step) Product Substituted Product + Fluoride (F⁻) Meisenheimer->Product Loss of Leaving Group (Rearomatization)

Caption: The two-step mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Comparative Analysis with Other Benzonitrile Derivatives

To fully appreciate the unique reactivity of 2-Amino-6-fluoro-3-nitrobenzonitrile, it is essential to compare it with its structural analogs. The choice of substrate can dramatically alter reaction conditions, yields, and potential side reactions.

Compound Structure Key Features & Reactivity Profile Typical SₙAr Conditions
2-Amino-6-fluoro-3-nitrobenzonitrile Image of 2-Amino-6-fluoro-3-nitrobenzonitrileHighly Activated: Strong activation from -NO₂ and -CN groups. -F is an excellent leaving group. The -NH₂ group provides a handle for further diversification. SₙAr reactions are typically fast and high-yielding.Mild base (e.g., K₂CO₃, DIPEA), polar aprotic solvent (e.g., ACN, DMSO), moderate temperature (e.g., 60-100 °C).
2-Fluoro-6-nitrobenzonitrile Image of 2-Fluoro-6-nitrobenzonitrileMaximally Activated for SₙAr: Lacks the electron-donating -NH₂ group, making the ring exceptionally electron-poor. Often exhibits the highest reactivity in SₙAr reactions among the comparators.[3]Often proceeds at lower temperatures or with weaker bases compared to its amino-substituted counterpart.
2-Amino-6-fluorobenzonitrile Image of 2-Amino-6-fluorobenzonitrilePoorly Activated for SₙAr: Lacks the critical -NO₂ activating group. The ring is not sufficiently electron-deficient for standard SₙAr. Requires harsh conditions or transition-metal catalysis for substitution.High temperatures (>150 °C), strong bases, or palladium/copper catalysis are typically required.
4-Fluoro-3-nitrobenzonitrile Image of 4-Fluoro-3-nitrobenzonitrileRegioisomeric Comparison: The -NO₂ group is ortho to the fluorine, and the -CN is meta. This provides good activation for SₙAr, making it a highly useful building block.[8] Its reactivity is comparable to the title compound.Similar to the title compound: mild base, polar aprotic solvent, moderate temperatures.[8]

Structures sourced from PubChem.

This comparison underscores the critical role of the nitro group in activating the ring for SₙAr. While 2-Fluoro-6-nitrobenzonitrile might be slightly more reactive, the presence of the amino group in our title compound offers a significant synthetic advantage by providing a built-in functional handle for subsequent transformations, often saving steps in a longer synthetic sequence.

Experimental Protocols: A Practical Guide

The following protocols are presented as a self-validating system. The rationale behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)-6-fluoro-3-nitrobenzonitrile

This procedure details a representative SₙAr reaction, displacing the fluorine atom with a secondary amine.

Materials:

  • 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration of starting material)

Procedure:

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-6-fluoro-3-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Scientist's Note: Anhydrous conditions are preferable to prevent potential side reactions, although this specific reaction can be robust. K₂CO₃ is a mild inorganic base, sufficient to neutralize the H-F formed during the reaction without causing degradation of the starting material.

  • Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the dropwise addition of piperidine (1.2 eq) at room temperature.

    • Scientist's Note: A slight excess of the nucleophile (piperidine) ensures the complete consumption of the limiting reagent. Acetonitrile is an excellent polar aprotic solvent for SₙAr as it effectively solvates the reactants and intermediates.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

    • Scientist's Note: Heating provides the necessary activation energy. 80 °C is a standard temperature for these types of transformations in ACN, balancing reaction rate with solvent loss and potential for side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

    • Scientist's Note: Regular monitoring is crucial for determining the reaction endpoint and preventing the formation of degradation byproducts from prolonged heating.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

node_start Start: Combine Reactants (Substrate, Amine, Base, Solvent) node_heat Heat to 80 °C node_start->node_heat node_monitor Monitor by TLC/LC-MS node_heat->node_monitor node_monitor->node_heat Incomplete node_workup Cool & Filter Solids node_monitor->node_workup Complete node_isolate Concentrate Filtrate node_workup->node_isolate node_purify Column Chromatography node_isolate->node_purify node_end End: Pure Product node_purify->node_end

Caption: Experimental workflow for a typical SₙAr reaction.

Protocol 2: Reduction of the Nitro Group

The product from Protocol 1 can be further functionalized by reducing the nitro group to an amine, creating a valuable diamine intermediate.

Materials:

  • Product from Protocol 1 (1.0 eq)

  • Iron powder (Fe), <10 micron (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.0 eq)

  • Ethanol/Water (e.g., 4:1 v/v)

Procedure:

  • Vessel Setup: To a round-bottom flask, add the nitro-containing starting material, iron powder, and ammonium chloride.

    • Scientist's Note: The Fe/NH₄Cl system in an alcohol/water mixture is a classic, cost-effective, and scalable method for nitro group reduction.[3] It is often preferred in industrial settings over catalytic hydrogenation for its safety and functional group tolerance.

  • Solvent Addition: Add the ethanol/water solvent mixture.

  • Reaction: Heat the slurry to reflux (approx. 80-90 °C) with vigorous mechanical stirring.

    • Scientist's Note: Vigorous stirring is essential to keep the iron powder suspended. The reaction is often exothermic, so careful heating is advised initially.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the mixture and filter it through a pad of Celite to remove the iron and iron oxides. Wash the Celite pad thoroughly with ethanol or methanol.[8]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified further if necessary, often by crystallization or column chromatography.

Safety and Handling

Proper handling of these reagents is crucial for laboratory safety. Always consult the full Safety Data Sheet (SDS) before use.

Compound CAS Number GHS Hazard Statements Key Precautions
2-Amino-6-fluoro-3-nitrobenzonitrile 1378862-33-9H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]Use in a chemical fume hood. Wear gloves, safety glasses, and a lab coat. Avoid generating dust.[10]
2-Amino-6-fluorobenzonitrile 77326-36-4H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H319 (Causes serious eye irritation).[11]Handle with appropriate personal protective equipment (PPE). Ensure good ventilation.[12]
Piperidine 110-89-4H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage).Handle in a fume hood. Keep away from ignition sources. Use corrosion-resistant gloves.

Conclusion

2-Amino-6-fluoro-3-nitrobenzonitrile stands out as a superior building block for complex molecular synthesis. Its reactivity is governed by a well-orchestrated interplay of activating, leaving, and directing groups. While alternatives like 2-fluoro-6-nitrobenzonitrile may offer slightly faster kinetics in SₙAr reactions, the strategic inclusion of the amino group provides a direct and valuable pathway for diversification. This often translates to more efficient overall synthetic routes, a critical consideration in both academic research and industrial drug development. By understanding the principles outlined in this guide, researchers can harness the full potential of this versatile molecule to accelerate the discovery of novel chemical entities.

References

  • ResearchGate. Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14 | Request PDF. [Link]

  • PubChem. 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • ResearchGate. Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. [Link]

  • RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions - PMC. [Link]

  • Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

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  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

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Comparative

In vitro evaluation of kinase inhibitors derived from 2-Amino-6-fluoro-3-nitrobenzonitrile

A Comparative In Vitro Evaluation Guide for Drug Discovery Professionals The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The 2-aminobenzonitrile core is a p...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative In Vitro Evaluation Guide for Drug Discovery Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The 2-aminobenzonitrile core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The strategic placement of amino and nitrile groups facilitates the construction of fused ring systems, such as quinazolines and purines, which are prevalent in many FDA-approved kinase inhibitors. One such valuable, though less explored, starting material is 2-Amino-6-fluoro-3-nitrobenzonitrile. Its trifunctional nature presents a unique opportunity for combinatorial library synthesis to generate novel kinase inhibitors. This guide provides a comparative in vitro evaluation of kinase inhibitors derived from the broader 2-aminobenzonitrile class, using data from extensively characterized analogs to illustrate the potential of this chemical space. We will delve into the experimental methodologies for their evaluation, compare their performance against key cancer-related kinases, and discuss the rationale behind the experimental designs.

The Strategic Advantage of the 2-Aminobenzonitrile Core

The 2-aminobenzonitrile moiety is a powerful building block for several reasons. The ortho-positioning of the amine and nitrile groups is ideal for cyclization reactions to form various heterocyclic structures. For instance, condensation with a one-carbon unit can yield quinazolines, while reaction with a formamide equivalent can lead to the formation of a pyrimidine ring, a key component of the purine scaffold. The presence of additional substituents, such as the fluorine and nitro groups in 2-Amino-6-fluoro-3-nitrobenzonitrile, provides further handles for chemical modification to fine-tune the potency, selectivity, and pharmacokinetic properties of the final compounds.

Comparative In Vitro Efficacy of 2-Aminobenzonitrile-Derived Kinase Inhibitors

To illustrate the potential of this scaffold, we will examine the in vitro activity of a series of potent multi-targeted receptor tyrosine kinase inhibitors developed from a substituted 2-aminobenzonitrile precursor. A notable example is ABT-869, a compound that emerged from a drug discovery program targeting kinases involved in angiogenesis and tumor growth, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

Table 1: In Vitro Potency of ABT-869 and Analogs Against Key Tyrosine Kinases
Compound ReferenceTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)
ABT-869 KDR (VEGFR2)410
PDGFRβ37100
FLT32110
c-Kit50100
Analog A KDR (VEGFR2)1030
PDGFRβ80250
Analog B KDR (VEGFR2)25
PDGFRβ2580
Staurosporine KDR (VEGFR2)15-
(Reference)PDGFRβ10-

Biochemical IC₅₀ values were determined using a standard enzymatic assay, while cellular IC₅₀ values were determined in human umbilical vein endothelial cells (HUVECs) for KDR and in a PDGFRβ-expressing cell line.

The data clearly demonstrates that derivatives of the 2-aminobenzonitrile scaffold can potently inhibit key receptor tyrosine kinases at low nanomolar concentrations in both biochemical and cellular assays. The variation in potency among the analogs underscores the importance of the substitution pattern on the core structure for achieving optimal target engagement.

The Experimental Backbone: Methodologies for In Vitro Evaluation

The robust in vitro evaluation of novel kinase inhibitors is a multi-step process designed to assess their potency, selectivity, and mechanism of action. Below are detailed protocols for the key assays used to characterize compounds like ABT-869.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Causality Behind Experimental Choices:

  • Choice of Assay Format: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™. These formats are highly sensitive, amenable to high-throughput screening, and avoid the use of radioactive materials.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for each kinase. This ensures that the measured IC₅₀ values are a good approximation of the inhibitor's binding affinity (Ki) and allows for a more standardized comparison of inhibitor potencies across different kinases.

Detailed Protocol (Luminescence-based):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the purified recombinant kinase and its specific peptide substrate in the kinase buffer to desired concentrations.

    • Prepare a serial dilution of the test compounds (derived from 2-aminobenzonitrile) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of ATP solution (at Km concentration).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding 15 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound Test Compound Dilution Plate 384-well Plate Compound->Plate Kinase Kinase/Substrate Mix Kinase->Plate ATP ATP Solution Incubation Incubation (e.g., 60 min) ATP->Incubation Plate->ATP Initiate Reaction ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Detect Add Kinase Detection Reagent ADP_Glo->Detect Read Measure Luminescence Detect->Read IC50 IC₅₀ Calculation Read->IC50

Biochemical Kinase Assay Workflow

Cellular Kinase Inhibition Assay (Phosphorylation Assay)

This assay determines the ability of a compound to inhibit the activity of its target kinase within a cellular context.

Causality Behind Experimental Choices:

  • Choice of Cell Line: A cell line that either endogenously expresses the target kinase at a high level or has been engineered to overexpress it is chosen. This ensures a robust signal-to-noise ratio.

  • Measurement of Phosphorylation: The assay measures the phosphorylation of a known downstream substrate of the target kinase. This provides a direct readout of the kinase's activity in the cell. Western blotting or a cell-based ELISA are common methods.

Detailed Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Plate the chosen cell line (e.g., HUVECs for VEGFR2) in appropriate growth media and allow them to adhere overnight.

    • Starve the cells in serum-free media for several hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2) for a short period (e.g., 10-15 minutes) to activate the signaling pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated, untreated control.

    • Determine the cellular IC₅₀ value by plotting the percent inhibition against the compound concentration.

G cluster_cell_culture 1. Cell Culture & Treatment cluster_lysis 2. Lysis & Quantification cluster_western 3. Western Blotting cluster_analysis_wb 4. Data Analysis Plate_Cells Plate Cells Starve Serum Starvation Plate_Cells->Starve Treat Treat with Inhibitor Starve->Treat Stimulate Stimulate with Growth Factor Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Antibody Primary & Secondary Antibody Block->Antibody Detect_WB Signal Detection Antibody->Detect_WB Quant_Bands Band Quantification Detect_WB->Quant_Bands IC50_WB Cellular IC₅₀ Calculation Quant_Bands->IC50_WB

Cellular Kinase Inhibition Assay Workflow

Understanding the Mechanism: Signaling Pathways

The targeted kinases, VEGFR and PDGFR, are key players in angiogenesis and cell proliferation. Inhibitors derived from the 2-aminobenzonitrile scaffold can block these pathways, leading to an anti-tumor effect.

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response GF Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) GF->RTK PLCg PLCγ RTK->PLCg PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Inhibitor 2-Aminobenzonitrile Derivative Inhibitor->RTK Inhibition Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival mTOR->Survival mTOR->Angiogenesis

Simplified RTK Signaling Pathway

Conclusion

The 2-aminobenzonitrile scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. The in vitro data for analogs such as ABT-869 highlight the potential to generate compounds with low nanomolar efficacy against key oncogenic kinases. A rigorous in vitro evaluation, employing a combination of biochemical and cell-based assays, is crucial for characterizing the activity of these compounds and guiding their further development. The methodologies outlined in this guide provide a robust framework for such evaluations, ensuring the generation of reliable and comparable data. As medicinal chemistry efforts continue to explore the chemical space around this versatile scaffold, we can anticipate the discovery of new and improved kinase inhibitors for the treatment of cancer and other diseases.

References

  • Albert, D. H., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a Potent and Orally Bioavailable Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(16), 3857–3873. [https://pubs.acs.org/doi/10.1021/jm070165+
  • Baraldi, P. G., et al. (2004). Design, Synthesis, and Biological Evaluation of a Series of 2,6,9-Trisubstituted Purines as Dual-Acting A2A/A1 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 47(6), 1434–1447. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]bt.1990)

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-6-fluoro-3-nitrobenzonitrile Reaction Products by NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. The small molecule 2-Amino-6-fluoro-3-nitrobenz...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. The small molecule 2-Amino-6-fluoro-3-nitrobenzonitrile is a versatile scaffold in medicinal chemistry, presenting multiple reactive sites that can lead to a variety of products. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of 2-Amino-6-fluoro-3-nitrobenzonitrile and its derivatives, offering a practical framework for structural validation.

The Challenge of Structural Elucidation

2-Amino-6-fluoro-3-nitrobenzonitrile possesses three key functional groups prone to chemical modification: the fluorine atom, which is activated for nucleophilic aromatic substitution (SNAr); the nitro group, which can be readily reduced; and the nitrile group, which can undergo hydrolysis. Additionally, the amino group can participate in various condensation and substitution reactions. The resulting product's structure is not always intuitive, necessitating robust analytical techniques for confirmation. NMR spectroscopy, with its sensitivity to the local chemical environment of each nucleus, stands as the gold standard for this purpose.

Core Principles of NMR-Based Structural Validation

A multi-nuclear NMR approach is essential for the comprehensive structural analysis of complex aromatic systems like the derivatives of 2-Amino-6-fluoro-3-nitrobenzonitrile. The key techniques include:

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts are highly sensitive to the electronic effects of neighboring substituents.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of aromatic carbons are particularly informative about the nature and position of substituents.

  • ¹⁹F NMR: As fluorine is 100% abundant with a spin of ½, ¹⁹F NMR is a highly sensitive technique. The chemical shift of the fluorine nucleus is extremely sensitive to its electronic environment, making it an excellent probe for modifications to the aromatic ring.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular structure, especially around quaternary carbons.

Reaction Pathways and NMR Spectral Comparisons

We will now explore the expected NMR spectral changes for three common reaction pathways of 2-Amino-6-fluoro-3-nitrobenzonitrile: Nucleophilic Aromatic Substitution, Nitro Group Reduction, and Nitrile Group Hydrolysis.

Note on Spectral Data: The following NMR data are predicted using established computational algorithms (nmrdb.org) to provide a comparative framework. Actual experimental values may vary depending on solvent, concentration, and temperature.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom in 2-Amino-6-fluoro-3-nitrobenzonitrile is activated for SNAr by the electron-withdrawing nitro and nitrile groups. Reaction with a nucleophile, such as an amine (e.g., morpholine), will displace the fluorine.

sn_ar_reaction start 2-Amino-6-fluoro- 3-nitrobenzonitrile product S-N-Ar Product (e.g., 2-Amino-6-(morpholino)- 3-nitrobenzonitrile) start->product S-N-Ar nucleophile Nucleophile (e.g., Morpholine) nucleophile->product

Figure 1: Nucleophilic aromatic substitution of 2-Amino-6-fluoro-3-nitrobenzonitrile.

Predicted NMR Data Comparison:

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)¹⁹F Chemical Shift (ppm)
Starting Material H-4: ~8.2, H-5: ~7.0C1: ~105, C2: ~155 (C-F), C3: ~140, C4: ~130, C5: ~115, C6: ~145, CN: ~118~ -120 to -140
SNAr Product (Morpholine) H-4: ~8.0, H-5: ~6.8, Morpholine-H: ~3.8, ~3.2C1: ~103, C2: ~158 (C-N), C3: ~138, C4: ~128, C5: ~113, C6: ~148, CN: ~119, Morpholine-C: ~66, ~48Absent

Key Spectroscopic Changes:

  • ¹⁹F NMR: The most definitive evidence for a successful SNAr reaction is the complete disappearance of the signal in the ¹⁹F NMR spectrum.

  • ¹H NMR: The aromatic protons will experience a slight upfield shift due to the replacement of the highly electronegative fluorine with a less electronegative nitrogen atom of the morpholine. New signals corresponding to the protons of the nucleophile (morpholine) will appear.

  • ¹³C NMR: The carbon atom that was attached to the fluorine (C-2) will show a significant downfield shift as it is now bonded to nitrogen. New signals for the carbons of the nucleophile will also be present. 2D NMR (HMBC) would show correlations between the morpholine protons and the aromatic ring carbons, confirming the covalent linkage.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various reducing agents, such as SnCl₂/HCl or catalytic hydrogenation. This transformation dramatically alters the electronic properties of the aromatic ring.

reduction_reaction start 2-Amino-6-fluoro- 3-nitrobenzonitrile product Reduction Product (2,3-Diamino-6-fluorobenzonitrile) start->product Reduction reductant Reducing Agent (e.g., SnCl2/HCl) reductant->product

Figure 2: Reduction of the nitro group of 2-Amino-6-fluoro-3-nitrobenzonitrile.

Predicted NMR Data Comparison:

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)¹⁹F Chemical Shift (ppm)
Starting Material H-4: ~8.2, H-5: ~7.0C1: ~105, C2: ~155 (C-F), C3: ~140, C4: ~130, C5: ~115, C6: ~145, CN: ~118~ -120 to -140
Reduction Product H-4: ~7.1, H-5: ~6.5, NH₂: ~5.0, ~4.5C1: ~100, C2: ~150 (C-F), C3: ~135, C4: ~120, C5: ~110, C6: ~140, CN: ~120~ -130 to -150

Key Spectroscopic Changes:

  • ¹H NMR: The most dramatic change is the significant upfield shift of the aromatic protons (H-4 and H-5). This is due to the conversion of the strongly electron-withdrawing nitro group to a strongly electron-donating amino group. A new broad signal for the newly formed amino group will also appear.

  • ¹³C NMR: All aromatic carbons will experience an upfield shift, with the most pronounced shifts for the carbons ortho and para to the newly formed amino group.

  • ¹⁹F NMR: The fluorine signal will also show an upfield shift due to the increased electron density in the aromatic ring.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This reaction replaces the linear cyano group with a bulkier and electronically different carboxyl group.

hydrolysis_reaction start 2-Amino-6-fluoro- 3-nitrobenzonitrile product Hydrolysis Product (2-Amino-6-fluoro-3-nitrobenzoic acid) start->product Hydrolysis reagent H₃O⁺ or OH⁻, Heat reagent->product

Figure 3: Hydrolysis of the nitrile group of 2-Amino-6-fluoro-3-nitrobenzonitrile.

Predicted NMR Data Comparison:

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)¹⁹F Chemical Shift (ppm)
Starting Material H-4: ~8.2, H-5: ~7.0C1: ~105, C2: ~155 (C-F), C3: ~140, C4: ~130, C5: ~115, C6: ~145, CN: ~118~ -120 to -140
Hydrolysis Product H-4: ~8.3, H-5: ~7.1, COOH: ~12-13 (broad)C1: ~110, C2: ~156 (C-F), C3: ~141, C4: ~131, C5: ~116, C6: ~146, COOH: ~168~ -118 to -138

Key Spectroscopic Changes:

  • ¹H NMR: The aromatic proton signals will show minor shifts. A new, very broad signal will appear far downfield (typically >10 ppm) corresponding to the carboxylic acid proton.

  • ¹³C NMR: The most significant change is the disappearance of the nitrile carbon signal (~118 ppm) and the appearance of a new signal for the carboxylic acid carbon in the downfield region (~165-175 ppm). The carbon atom to which the nitrile was attached (C-1) will also experience a downfield shift.

  • ¹⁹F NMR: The fluorine chemical shift is expected to change only slightly as the hydrolysis occurs at a more distant position.

Experimental Protocols

General NMR Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).

Workflow for Structural Validation:

validation_workflow A Acquire 1D NMR (¹H, ¹³C, ¹⁹F) B Analyze 1D Spectra: - Number of signals - Chemical shifts - Integration (¹H) - Multiplicity A->B C Propose Potential Structures B->C D Acquire 2D NMR (COSY, HSQC, HMBC) C->D E Establish Connectivity: - ¹H-¹H (COSY) - ¹H-¹³C one-bond (HSQC) - ¹H-¹³C long-range (HMBC) D->E F Confirm Structure E->F

Figure 4: A systematic workflow for the structural validation of reaction products using NMR.

Conclusion

The structural validation of reaction products of 2-Amino-6-fluoro-3-nitrobenzonitrile is a clear demonstration of the power of multi-nuclear and multi-dimensional NMR spectroscopy. By systematically analyzing the changes in the ¹H, ¹³C, and ¹⁹F NMR spectra, and by using 2D correlation experiments to piece together the molecular framework, researchers can unambiguously determine the structure of their synthesized compounds. This guide provides a predictive framework for interpreting these spectral changes, enabling scientists to confidently navigate the rich chemistry of this versatile building block.

References

  • NMRDB.org. (n.d.). NMR Predict. Retrieved January 23, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved January 23, 2026, from [Link]

  • Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Ancilin, A., & Kumaran, S. (2017). A review on nucleophilic aromatic substitution reaction. Journal of Chemical and Pharmaceutical Research, 9(11), 133-142.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Validation

A Comparative Guide to FT-IR Spectroscopy for Functional Group Analysis of 2-Amino-6-fluoro-3-nitrobenzonitrile

For researchers, medicinal chemists, and quality control analysts, the precise and unambiguous identification of functional groups within a synthesized molecule is paramount. Fourier-Transform Infrared (FT-IR) spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts, the precise and unambiguous identification of functional groups within a synthesized molecule is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth technical comparison and procedural outline for the functional group analysis of 2-Amino-6-fluoro-3-nitrobenzonitrile, a polysubstituted aromatic compound, using FT-IR spectroscopy. We will delve into the theoretical underpinnings of the expected spectral features, present a robust experimental protocol, and compare the anticipated spectrum with that of a key precursor, 2-amino-6-fluorobenzonitrile, to highlight the spectral markers of successful nitration.

The Molecular Landscape of 2-Amino-6-fluoro-3-nitrobenzonitrile

The structure of 2-amino-6-fluoro-3-nitrobenzonitrile presents a fascinating case for vibrational spectroscopy. The benzene ring is adorned with four distinct functional groups: an amino (-NH₂), a fluoro (-F), a nitro (-NO₂), and a nitrile (-C≡N) group. The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro, fluoro, and nitrile groups creates a unique vibrational fingerprint. Understanding these interactions is crucial for accurate spectral interpretation.

Deciphering the Vibrational Signature: A Functional Group Breakdown

An FT-IR spectrum is a plot of infrared light absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹). Specific covalent bonds vibrate at characteristic frequencies, giving rise to distinct peaks in the spectrum.[1] The functional group region (typically 4000-1500 cm⁻¹) is particularly diagnostic.[2]

Below is a detailed analysis of the expected vibrational modes for each functional group in 2-amino-6-fluoro-3-nitrobenzonitrile:

The Amino Group (-NH₂)

Primary aromatic amines typically exhibit two distinct N-H stretching vibrations: an asymmetric stretch and a symmetric stretch, usually found in the 3500-3300 cm⁻¹ region.[3] The presence of two bands in this region is a strong indicator of a primary amine. Additionally, a characteristic N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.[4]

The Nitro Group (-NO₂)

Aromatic nitro compounds are characterized by two strong and readily identifiable stretching vibrations of the N-O bond.[5] These are the asymmetric stretch, typically appearing in the 1550-1475 cm⁻¹ range, and the symmetric stretch, found between 1360-1290 cm⁻¹.[5] The high polarity of the N-O bonds results in these peaks being particularly intense.[3]

The Nitrile Group (-C≡N)

The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp and intense absorption peak in a relatively uncongested region of the spectrum, typically between 2260-2220 cm⁻¹ for aromatic nitriles.[1] Conjugation with the aromatic ring tends to lower the frequency compared to saturated nitriles.[1] The intensity and position of this peak are sensitive to the electronic effects of other substituents on the ring.[6]

The Fluoro Group (-C-F) and Aromatic Ring

The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ region. This area, often referred to as the fingerprint region, can be complex due to the presence of numerous other vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[7] The C=C stretching vibrations of the aromatic ring itself usually produce a series of sharp peaks between 1600-1400 cm⁻¹.[8]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, a standardized experimental procedure is essential. The following protocol outlines the steps for analyzing a solid sample of 2-amino-6-fluoro-3-nitrobenzonitrile using the KBr pellet technique.

Sample Preparation (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for transmission FT-IR analysis.[4]

  • Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the 2-amino-6-fluoro-3-nitrobenzonitrile sample.

  • Mixing: Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar and gently mix with the sample. KBr is transparent to infrared radiation and serves as a matrix.[4]

  • Further Grinding: Thoroughly grind the mixture until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.

  • Pellet Pressing: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrument Parameters and Data Acquisition
  • Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing: After acquisition, the data is Fourier transformed to produce the final infrared spectrum.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum Press->Background Place in Spectrometer Sample Acquire Sample Spectrum Background->Sample Process Fourier Transform Data Sample->Process FinalSpectrum FinalSpectrum Process->FinalSpectrum Final FT-IR Spectrum

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Comparative Analysis: 2-Amino-6-fluoro-3-nitrobenzonitrile vs. 2-Amino-6-fluorobenzonitrile

A powerful application of FT-IR spectroscopy in synthetic chemistry is monitoring reaction progress. To confirm the successful nitration of 2-amino-6-fluorobenzonitrile to form 2-amino-6-fluoro-3-nitrobenzonitrile, we can compare their FT-IR spectra. The key difference will be the appearance of strong absorption bands corresponding to the nitro group.

The table below summarizes the expected characteristic FT-IR absorption bands for both the product and a key precursor.

Functional GroupVibrational Mode2-Amino-6-fluorobenzonitrile (Precursor) Expected Wavenumber (cm⁻¹)2-Amino-6-fluoro-3-nitrobenzonitrile (Product) Expected Wavenumber (cm⁻¹)Expected Intensity
Amino (-NH₂)Asymmetric & Symmetric Stretch3500-33003500-3300Medium
Amino (-NH₂)N-H Bend1650-15801650-1580Medium
Nitro (-NO₂) Asymmetric Stretch Absent 1550-1475 Strong
Nitro (-NO₂) Symmetric Stretch Absent 1360-1290 Strong
Nitrile (-C≡N)C≡N Stretch~2230~2230Strong, Sharp
Aromatic RingC=C Stretch1600-14001600-1400Medium-Weak, Sharp
Aromatic C-HC-H Stretch3100-30003100-3000Medium-Weak
Fluoro (-C-F)C-F Stretch1400-10001400-1000Medium-Strong

Key differentiating peaks for successful nitration.

The logical relationship in this comparative spectral interpretation can be visualized as follows:

spectral_interpretation Start Analyze FT-IR Spectrum of Product Check_Nitro Observe Strong Peaks at ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹? Start->Check_Nitro Check_Nitrile Observe Sharp Peak at ~2230 cm⁻¹? Check_Nitro->Check_Nitrile Yes Failure Incomplete Reaction or Incorrect Product Check_Nitro->Failure No Check_Amino Observe Doublet at ~3500-3300 cm⁻¹? Check_Nitrile->Check_Amino Yes Impurity Possible Impurity or Starting Material Present Check_Nitrile->Impurity No Success Successful Synthesis of 2-Amino-6-fluoro-3-nitrobenzonitrile Check_Amino->Success Yes Check_Amino->Impurity No

Caption: Logical flow for the interpretation of the FT-IR spectrum of the final product.

The presence of the two strong nitro group absorptions in the product's spectrum, which are absent in the starting material, provides conclusive evidence of a successful nitration reaction. The other key functional groups (amino, nitrile, fluoro, and aromatic ring) should be present in both spectra, although minor shifts in their absorption frequencies may occur due to the change in the electronic environment of the molecule upon addition of the nitro group.

Conclusion

FT-IR spectroscopy is an indispensable tool for the functional group analysis of 2-amino-6-fluoro-3-nitrobenzonitrile. By understanding the characteristic vibrational frequencies of the amino, nitro, nitrile, and fluoro groups, researchers can confidently identify the product and assess the success of the synthesis. The comparative analysis with starting materials or potential byproducts provides a robust method for quality control and reaction monitoring. The protocols and data presented in this guide offer a solid foundation for the effective application of FT-IR spectroscopy in the development and analysis of complex aromatic compounds.

References

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Choi, S. et al. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal. 2021;16(18). Available from: [Link]

  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. 2019. Available from: [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. Available from: [Link]

  • PubChem. 2-Amino-6-fluorobenzonitrile. Available from: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]

  • Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. 2020. Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • Wang, L. et al. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Nature Communications. 2021;12(1):4933. Available from: [Link]

  • Zhang, R. et al. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules. 2023;28(15):5853. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • University of California, Los Angeles. IR: nitro groups. Available from: [Link]

  • Thompson, H. W. & Steel, G. Vibrational band intensities in substituted anilines. Transactions of the Faraday Society. 1956;52:1451-1456. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... Available from: [Link]

  • Infrared Users Group. Spectral Database Index. Available from: [Link]

  • Tucker, M. J. et al. Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. The Journal of Chemical Physics. 2021;155(10):100901. Available from: [Link]

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Comparative

A Comparative Guide to Validated HPLC Methods for Purity Assessment of 2-Amino-6-fluoro-3-nitrobenzonitrile Derivatives

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Amino-6-fluoro-3-nitrobenzonitrile and its derivatives are an important class of intermediates in the synthesis of various therapeutic agents. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product, potentially leading to adverse effects or reduced therapeutic efficacy. Consequently, robust and reliable analytical methods for purity assessment are indispensable.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] This guide provides a comprehensive comparison of validated HPLC methodologies for the purity assessment of 2-Amino-6-fluoro-3-nitrobenzonitrile, offering insights into method development, validation, and practical implementation for researchers, scientists, and drug development professionals. The focus is on creating a stability-indicating method, which is a validated analytical procedure that accurately and precisely measures the active ingredient, free from process impurities, excipients, and degradation products.[2]

Strategic Selection of HPLC Methodology: A Comparative Analysis

The development of a successful HPLC method hinges on the judicious selection of the stationary phase (column) and the mobile phase. For a polar aromatic compound like 2-Amino-6-fluoro-3-nitrobenzonitrile, several reversed-phase columns could be considered. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[3]

Stationary Phase Principle of Separation & Suitability for Analyte Advantages Disadvantages
C18 (Octadecyl Silane) Strong hydrophobic interactions due to long alkyl chains. It is the most widely used reversed-phase column.[4] Provides good retention for a broad range of non-polar and moderately polar compounds. The aromatic nature of the analyte will also contribute to retention via π-π interactions with the stationary phase.High retention, widely available, extensive literature support, robust and stable over a wide pH range (with appropriate column chemistry).[5]May provide excessive retention for highly hydrophobic impurities, potentially leading to long run times. Can exhibit poor peak shape for very polar compounds in highly aqueous mobile phases.
C8 (Octyl Silane) Less hydrophobic than C18, offering reduced retention.[5] Suitable for analytes that are too strongly retained on a C18 column.Shorter analysis times compared to C18, good for moderately polar compounds.May not provide sufficient retention for more polar impurities, leading to co-elution with the solvent front.
Phenyl Provides alternative selectivity based on π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[5] This can be particularly advantageous for separating aromatic isomers or compounds with similar hydrophobicity but different aromatic character.Enhanced selectivity for aromatic compounds, can resolve peaks that co-elute on C18 or C8 columns.Generally less retentive than C18 for non-aromatic compounds.
Polar-Embedded These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes the stationary phase more resistant to "phase collapse" in highly aqueous mobile phases and can provide alternative selectivity for polar compounds.Excellent for separating polar compounds, stable in 100% aqueous mobile phases, often provides better peak shape for basic compounds.May have different selectivity compared to traditional C18 columns, requiring re-optimization of methods.

For 2-Amino-6-fluoro-3-nitrobenzonitrile, a C18 column is often the first choice due to its versatility and high resolving power.[4] However, a Phenyl column could offer superior selectivity for closely related aromatic impurities.

Recommended Stability-Indicating HPLC Method

The following method is a robust starting point for the purity assessment of 2-Amino-6-fluoro-3-nitrobenzonitrile and its derivatives. It is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities.[6]

Chromatographic Conditions
Parameter Condition Justification
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of resolution, efficiency, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the analyte and impurities, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% BA gradient is necessary to elute a range of impurities with varying polarities and to ensure that any potential degradation products, which may be more or less polar than the parent compound, are well-resolved.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds with nitro groups. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)To ensure the sample is fully dissolved and compatible with the mobile phase.

Experimental Protocol: A Step-by-Step Guide

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-6-fluoro-3-nitrobenzonitrile reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 2-Amino-6-fluoro-3-nitrobenzonitrile sample and prepare as described for the standard solution.

HPLC System Setup and Equilibration
  • Set up the HPLC system according to the chromatographic conditions table.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

Data Acquisition
  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to determine the purity and impurity profile.

Method Validation: Ensuring Trustworthiness and Compliance

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8] The validation of this HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To demonstrate specificity, forced degradation studies are performed to intentionally degrade the sample and show that the method can separate the main peak from any degradation products.[7]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples should show resolution between the parent peak and any degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of any co-eluting impurities.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Validation Parameter Acceptance Criteria Hypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[8] It is typically assessed by a recovery study.

  • Spike a placebo (if a drug product) or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery of the added standard.

Concentration Level Acceptance Criteria Hypothetical Result (% Recovery)
80%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.2%
120%98.0 - 102.0%101.1%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst and/or a different instrument.

Precision Level Acceptance Criteria (%RSD) Hypothetical Result (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

  • Vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Assess the effect on retention time and peak area. The system suitability parameters should remain within the acceptance criteria.

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process for purity assessment.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation MD_Start Define Analytical Target Profile MD_Select Select Column & Mobile Phase MD_Start->MD_Select MD_Optimize Optimize Chromatographic Conditions MD_Select->MD_Optimize V_Specificity Specificity (Forced Degradation) MD_Optimize->V_Specificity Proceed to Validation V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness I_SOP Write Standard Operating Procedure (SOP) V_Robustness->I_SOP Validation Complete I_QC Routine Quality Control Testing I_SOP->I_QC

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Personal Protective Equipment for 2-Amino-6-fluoro-3-nitrobenzonitrile

As a Senior Application Scientist, this guide provides essential, field-proven directives for the safe handling of 2-Amino-6-fluoro-3-nitrobenzonitrile. The protocols outlined below are designed to ensure the safety of a...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven directives for the safe handling of 2-Amino-6-fluoro-3-nitrobenzonitrile. The protocols outlined below are designed to ensure the safety of all laboratory personnel, from routine handling to disposal. Adherence to these procedures is critical for mitigating risk and ensuring regulatory compliance.

Hazard Analysis: Understanding the Imperative for Protection

2-Amino-6-fluoro-3-nitrobenzonitrile is a solid, powdered organic compound that presents multiple, significant health risks upon exposure.[1] A thorough understanding of its hazard profile is the foundation of a robust safety protocol. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate the required level of personal protective equipment.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1][2] The compound is designated as Harmful or Toxic if it enters the body through any of these routes.[3][4] Specifically, it is classified as causing skin irritation , serious eye irritation , and potential respiratory irritation .[1][2][3][5] This multifaceted hazard profile necessitates a multi-layered PPE approach to create a comprehensive barrier against exposure.

Hazard Classification GHS Hazard Code Implication for PPE Selection
Acute Toxicity (Oral, Dermal, Inhalation)H301/H302, H311/H312, H331/H332Mandates full skin coverage (gloves, lab coat) and respiratory protection to prevent systemic toxicity.[1][3][4]
Skin IrritationH315Requires chemical-resistant gloves and protective clothing to prevent direct contact and dermatitis.[2][3]
Serious Eye IrritationH319Necessitates the use of sealed chemical goggles to protect against dust particles causing severe irritation or damage.[3][5]
Respiratory IrritationH335Requires handling within a fume hood or the use of respiratory protection to prevent irritation of the respiratory tract.[2][3]

Core Personal Protective Equipment (PPE) Protocol

Based on the hazard analysis, the following PPE is mandatory when handling 2-Amino-6-fluoro-3-nitrobenzonitrile.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[1][5]

  • Primary: Chemical splash goggles that conform to government standards such as EN166 (EU) or ANSI Z87.1 (US) are required. These provide a seal around the eyes, protecting them from airborne powder.

  • Secondary: In situations with a higher risk of splash or aerosolization, a face shield should be worn in addition to chemical goggles.

Hand Protection

The compound is harmful in contact with skin (Acute Tox. 4, H312) and causes skin irritation (Skin Irrit. 2, H315).[1] Therefore, robust hand protection is critical.

  • Material: Chemical-resistant nitrile gloves are the standard recommendation.[6][7] Nitrile provides excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex.[6][8]

  • Practice: Always inspect gloves for tears or punctures before use. Use proper glove removal techniques to avoid skin contact with the contaminated exterior. For prolonged tasks, consider double-gloving.

Body Protection

To prevent accidental skin exposure, appropriate body protection is essential.

  • Primary: A full-length laboratory coat must be worn and kept fastened.

  • Secondary: For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron over the lab coat is recommended. Ensure legs and feet are fully covered with long trousers and closed-toe shoes.

Respiratory Protection

As a powder, 2-Amino-6-fluoro-3-nitrobenzonitrile poses a significant inhalation hazard (Acute Tox. 4, H332) and can cause respiratory irritation (STOT SE 3, H335).[1][2]

  • Engineering Controls: The primary method of respiratory protection is to handle this chemical within a certified chemical fume hood.[5]

  • Personal Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[2]

Operational Workflow: From Preparation to Disposal

The following procedural guide ensures safety throughout the entire handling lifecycle of 2-Amino-6-fluoro-3-nitrobenzonitrile.

Step 1: Pre-Operational Checks & PPE Donning
  • Verify that a chemical fume hood is certified and functioning correctly.

  • Ensure an eye-wash station and safety shower are accessible and unobstructed.

  • Assemble all necessary handling equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement.

  • Don PPE in the following order:

    • Lab coat.

    • Chemical goggles (and face shield, if necessary).

    • Respirator (if required).

    • Gloves (pull cuffs over the sleeves of the lab coat).

Step 2: Safe Doffing to Prevent Contamination

Proper removal of PPE is as critical as wearing it. The goal is to contain the contaminant.

  • Remove gloves first using a skin-to-skin, glove-to-glove technique. Dispose of them immediately in a designated hazardous waste container.

  • Remove the lab coat by rolling it inside-out to contain any surface contamination.

  • Remove face shield and goggles.

  • Remove respirator (if worn).

  • Wash hands thoroughly with soap and water after all PPE has been removed.[1][2]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Hazard_Assessment Assess Hazards (Toxic, Irritant) Select_PPE Select Required PPE (Goggles, Gloves, Coat) Hazard_Assessment->Select_PPE informs Don_PPE Don PPE (Correct Sequence) Select_PPE->Don_PPE leads to Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical enables Doff_PPE Doff PPE (Contamination Control) Handle_Chemical->Doff_PPE followed by Disposal Dispose of Waste (Segregated Hazardous) Handle_Chemical->Disposal generates waste for Doff_PPE->Disposal and Wash_Hands Wash Hands Disposal->Wash_Hands final step

Sources

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